Butadiene monoxide
Description
Properties
IUPAC Name |
2-ethenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYFVGCMPJVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26703-03-7 | |
| Record name | Oxirane, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26703-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4025240 | |
| Record name | 1,2-Epoxy-3-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Epoxy-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP) | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Epoxy-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1) | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
154.0 [mmHg] | |
| Record name | 3,4-Epoxy-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
May contain up to 3% methylene chloride. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
930-22-3 | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Epoxy-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butadiene monoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butadiene monoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Epoxy-3-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-epoxybut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478ERR5NKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-211 °F (NTP, 1992), -135 deg | |
| Record name | 1,2-EPOXY-3-BUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20337 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-EPOXY-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide, also known as 3,4-epoxy-1-butene, is a highly reactive and significant epoxide. It is the primary electrophilic metabolite of 1,3-butadiene (B125203), a widely used industrial chemical and a known human carcinogen.[1][2] Understanding the physical and chemical properties of this compound is crucial for assessing its toxicological profile, elucidating its mechanisms of action, and developing strategies for mitigating its adverse health effects. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of its metabolic and reactive pathways.
Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[3] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6O | [3] |
| Molecular Weight | 70.09 g/mol | [3] |
| Boiling Point | 65-66 °C (at 760 mmHg) | [4] |
| Melting Point | -135 °C | [5] |
| Density | 0.87 g/mL (at 25 °C) | [4] |
| Refractive Index | 1.417 (at 20 °C) | [4] |
| Flash Point | -50 °C (-58 °F) (closed cup) | [6] |
| Solubility | Miscible with ethanol, ethyl ether, and benzene. | [4] |
| Vapor Density | 2.41 (Air = 1) | [6] |
| Autoignition Temperature | 430 °C (806 °F) | [6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the strained epoxide ring, making it susceptible to nucleophilic attack. This reactivity is central to its biological activity and toxicity.
| Property | Description | Reference |
| Synonyms | 3,4-Epoxy-1-butene, 2-Vinyloxirane, Butadiene epoxide | [7] |
| CAS Number | 930-22-3 | [3] |
| IUPAC Name | 2-ethenyloxirane | [3] |
| Reactivity | Highly reactive towards nucleophiles. Can undergo polymerization, which may be violent, in the presence of acids or bases. Sensitive to heat. | [4] |
Reactivity with Nucleophiles
The epoxide ring of this compound can be opened by a variety of nucleophiles. This is the primary mechanism by which it interacts with biological macromolecules such as DNA and proteins. For instance, it reacts with the nitrogen atoms of DNA bases, particularly guanine, to form DNA adducts.[1][8]
Polymerization
This compound can undergo polymerization, which can be a vigorous and potentially violent reaction, especially in the presence of acids or bases or when heated.[4]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small liquid sample like this compound is the Thiele tube method.[9][10]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 110 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread
-
Heating source (e.g., Bunsen burner or hot plate)
-
Heat-transfer fluid (e.g., mineral oil or silicone oil)
Procedure:
-
Fill the Thiele tube with a suitable heat-transfer fluid to a level just above the side-arm.
-
Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the this compound sample in the test tube.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the level of the heat-transfer fluid.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Solubility (OECD 105 Guideline)
The solubility of this compound in water can be determined following a standardized method such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[11]
Apparatus:
-
Shaking flask or stirring apparatus
-
Constant temperature bath
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure (Flask Method):
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Place the flask in a constant temperature bath and agitate (shake or stir) for a sufficient period to allow equilibrium to be reached (typically 24 hours).
-
After equilibration, cease agitation and allow the mixture to stand for a period to let undissolved material settle.
-
Carefully separate the aqueous phase from the undissolved this compound by centrifugation or filtration.
-
Analyze the concentration of this compound in the clear aqueous phase using a calibrated analytical method such as GC-MS.
-
The determined concentration represents the water solubility at the experimental temperature.
Metabolic Pathway and DNA Adduct Formation
This compound is a key intermediate in the metabolic activation of 1,3-butadiene. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver and other tissues.[12] The resulting epoxide is a potent alkylating agent that can react with DNA to form various adducts, which are implicated in the mutagenic and carcinogenic effects of 1,3-butadiene.[1][8]
Caption: Metabolic activation of 1,3-butadiene and subsequent DNA adduct formation by this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=C bond of the vinyl group (around 1640 cm⁻¹), C-H bonds of the vinyl group (around 3080 cm⁻¹), and the C-O-C stretching of the epoxide ring (in the region of 1250 cm⁻¹ and 840-750 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely result in a molecular ion peak (M+) at m/z 70. Common fragmentation patterns for epoxides involve the cleavage of the C-C or C-O bonds of the ring. For this compound, fragmentation could involve the loss of a hydrogen atom, a formyl radical (CHO), or other small neutral molecules, leading to characteristic fragment ions.[13][14][15]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a critical metabolite in the toxicology of 1,3-butadiene. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of toxicology, drug development, and chemical safety. A thorough understanding of these fundamental properties is essential for continued research into the mechanisms of butadiene-induced carcinogenesis and for the development of effective risk assessment and mitigation strategies.
References
- 1. In vitro reactions of this compound with single- and double-stranded DNA: characterization and quantitation of several purine and pyrimidine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the formation of this compound from 1,3-butadiene [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 930-22-3 [smolecule.com]
- 4. This compound | 930-22-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. instanano.com [instanano.com]
- 8. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. filab.fr [filab.fr]
- 12. 1,3-Butadiene(106-99-0) 1H NMR [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scienceready.com.au [scienceready.com.au]
A Comprehensive Technical Guide to Butadiene Monoxide for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of butadiene monoxide, a critical metabolite of the industrial chemical 1,3-butadiene (B125203). This document elucidates its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes its metabolic pathway, offering a vital resource for professionals in toxicology, drug development, and scientific research.
Chemical Identity and Synonyms
This compound is known by a variety of synonyms in scientific literature, which are essential to recognize for a comprehensive literature search. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethenyloxirane .[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 930-22-3 .[1][2][3][4]
A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms for this compound in Scientific Literature
| Synonym | Reference(s) |
| 1,2-Epoxy-3-butene | [1][4] |
| 1,2-Epoxybutene | [1][3] |
| 1,2-Epoxybutene-3 | [1][3] |
| 1,2-Oxido-3-butene | [3] |
| 1,3-Butadiene monoepoxide | [1][4] |
| 1,3-Butadiene monooxide | [3][4] |
| 1,3-Butadiene oxide | [3][4] |
| 2-Ethenyloxirane | [1][2] |
| 2-Vinyloxirane | [4][5][6] |
| 3,4-Epoxy-1-butene | [1][4][5][6] |
| 3,4-Epoxybutene | [7] |
| Butadiene epoxide | [4] |
| Butadiene monoepoxide | [1][7] |
| This compound | [1][4] |
| Butadiene oxide | [1][4] |
| Ethenyloxirane | [7] |
| Oxirane, ethenyl- | [1][4][7] |
| Vinyl oxirane | [1][7] |
| Vinylethylene oxide | [7][8] |
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented in Table 2. This information is crucial for experimental design and safety considerations.
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H6O | [1][2][3][4] |
| Molecular Weight | 70.09 g/mol | [1][3][4] |
| Boiling Point | 65-67 °C | [3][8] |
| Density | 0.87 g/mL at 25 °C | [3][9] |
| Solubility in Water | 10 to 50 mg/mL at 70° F | [1] |
| Solubility in Organic Solvents | Miscible with ethanol, ethyl ether, benzene | [1][3][4] |
| InChI Key | GXBYFVGCMPJVJX-UHFFFAOYSA-N | [1][2][4][7] |
| SMILES | C=CC1CO1 | [1][2][4][7] |
Metabolic Pathway of 1,3-Butadiene
This compound is the initial and a key reactive metabolite of 1,3-butadiene, formed primarily through oxidation by cytochrome P450 enzymes.[5] It can be further metabolized to other reactive species, such as diepoxybutane, or detoxified through hydrolysis or conjugation with glutathione (B108866). Understanding this pathway is fundamental to assessing the toxicity and carcinogenicity of 1,3-butadiene.
Caption: Metabolic activation of 1,3-butadiene to this compound and subsequent pathways.
Experimental Protocols
This section details methodologies for key experiments involving this compound, providing a foundation for researchers to design and execute their studies.
In Vitro Genotoxicity Assessment: The γH2AX Assay
The phosphorylation of histone H2AX (γH2AX) is a sensitive biomarker for DNA double-strand breaks, a critical lesion in genotoxicity. The γH2AX assay is a robust method to evaluate the genotoxic potential of this compound.
Experimental Workflow:
Caption: Workflow for in vitro genotoxicity testing using the γH2AX assay.
Methodology:
-
Cell Culture: Human lung carcinoma cells (A549) or human hepatoma cells (HepG2) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Exposure: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24 hours). A negative control (vehicle) and a positive control (a known genotoxic agent) are included.
-
Immunostaining: After exposure, cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Analysis: The number of γH2AX foci per cell is quantified using high-content imaging or flow cytometry. A significant, dose-dependent increase in γH2AX foci indicates a genotoxic effect.
In Vitro Metabolism Studies Using Liver Microsomes
Liver microsomes are a rich source of cytochrome P450 enzymes and are widely used to study the metabolism of xenobiotics.
Methodology:
-
Preparation of Liver Microsomes: Liver tissue from the species of interest (e.g., mouse, rat, human) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined.
-
Incubation: Microsomes are incubated with this compound in a buffered solution containing an NADPH-generating system (to support P450 activity) at 37°C.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The metabolites of this compound (e.g., 3-butene-1,2-diol, diepoxybutane) are extracted and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is calculated to determine the kinetics of this compound metabolism.
Quantification of DNA Adducts
The formation of DNA adducts is a key mechanism of this compound-induced genotoxicity.
Methodology:
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to this compound.
-
DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.
-
Adduct Enrichment: The DNA adducts of interest may be enriched from the hydrolysate using techniques like solid-phase extraction.
-
LC-MS/MS Analysis: The hydrolyzed and enriched samples are analyzed by highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific this compound-DNA adducts.
Applications in Research and Drug Development
This compound serves as a crucial tool in several areas of scientific investigation:
-
Toxicology and Carcinogenesis Research: As a primary reactive metabolite of 1,3-butadiene, it is extensively studied to understand the mechanisms of butadiene-induced cancer.[1]
-
Organic Synthesis: Its reactive epoxide ring makes it a valuable building block in the synthesis of complex organic molecules and natural products, such as (-)-bulgecinine and (+)-broussonetine G.[1][4]
-
Drug Metabolism Studies: It can be used as a substrate to investigate the activity and inhibition of epoxide hydrolase and glutathione S-transferase enzymes, which are important in drug metabolism and detoxification.
This guide provides a foundational understanding of this compound for researchers and professionals. For more detailed protocols and specific applications, consulting the primary scientific literature is recommended.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Butadiene Monoxide: A Core Metabolite in 1,3-Butadiene Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiene (B125203) (BD), a significant environmental and industrial chemical, is a recognized human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive epoxide intermediates. Among these, butadiene monoxide (BMO), also known as 3,4-epoxy-1-butene, is a primary and crucial metabolite. This technical guide provides a comprehensive overview of BMO, focusing on its formation, metabolic fate, toxicological effects, and the experimental methodologies used to study it. This document is intended to serve as a valuable resource for researchers and professionals involved in toxicology, drug development, and cancer research.
Formation of this compound
The initial and rate-limiting step in the metabolic activation of 1,3-butadiene is its oxidation to BMO. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 and CYP2A6 being the major isoforms involved.[1][2] The reaction involves the monooxygenation of one of the double bonds in the BD molecule.
The formation of BMO can also be mediated by myeloperoxidase (MPO), an enzyme abundant in bone marrow cells, suggesting a potential for localized toxicity in hematopoietic tissues.[2]
Metabolic Pathway of 1,3-Butadiene to this compound
Caption: Formation of this compound from 1,3-Butadiene.
Quantitative Data on this compound Formation and Metabolism
The kinetics of BMO formation and its subsequent metabolic detoxification are critical for understanding species-specific differences in BD toxicity. The following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetics of 1,3-Butadiene Oxidation to this compound
| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Rabbit | Recombinant CYP2E1 | 14.3 ± 1.2 | 2.9 ± 0.5 | [1] |
| Human | Recombinant CYP2E1 | 8.7 ± 0.7 | 3.1 ± 0.6 | [1] |
| Rat | Recombinant CYP2E1 | 5.4 ± 0.5 | 3.5 ± 0.7 | [1] |
Table 2: Enzyme Kinetics of this compound Detoxification
| Enzyme | Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (mM) | Reference |
| Epoxide Hydrolase | Mouse | Liver Microsomes | 19 | 1.5 | [3] |
| Rat | Liver Microsomes | 17 | 0.7 | [3] | |
| Human | Liver Microsomes | 14 | 0.5 | [3] | |
| Glutathione (B108866) S-Transferase | Rat | Liver Cytosol | Not reported | Not reported | [4] |
| Human | Placenta | Not reported | Not reported | [4] |
Metabolic Fate of this compound
Once formed, BMO is a reactive electrophile that can undergo several metabolic transformations, leading to either detoxification or further activation to more potent toxic metabolites.
The two primary detoxification pathways for BMO are:
-
Hydrolysis by Epoxide Hydrolase (EH): This enzymatic reaction adds a water molecule to the epoxide ring, forming 3-butene-1,2-diol.[3]
-
Conjugation with Glutathione (GSH): Catalyzed by glutathione S-transferases (GSTs), this pathway involves the nucleophilic attack of GSH on the epoxide, leading to the formation of glutathione conjugates.[4][5]
Alternatively, BMO can be further oxidized by CYP enzymes to form diepoxybutane (DEB), a bifunctional electrophile that is significantly more genotoxic than BMO.[6]
Caption: Metabolic Pathways of this compound.
Toxicological Effects and Signaling Pathways
BMO is a known mutagen and carcinogen, primarily due to its ability to alkylate DNA and other cellular macromolecules.[7] The electrophilic nature of the epoxide ring allows it to react with nucleophilic sites in DNA, forming DNA adducts that can lead to mutations if not repaired.[8]
While direct evidence for BMO-specific perturbation of signaling pathways is still an active area of research, the toxic effects of many chemical carcinogens are known to involve the dysregulation of key cellular signaling cascades. Based on the known effects of other reactive metabolites and oxidative stress, the following pathways are of high interest in the context of BMO toxicity:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, are critical regulators of cell proliferation, differentiation, and apoptosis.[9][10] Oxidative stress, a likely consequence of BMO metabolism, is a known activator of JNK and p38 pathways, which can lead to apoptotic cell death.[11]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[12] Some reactive compounds can activate the IKK complex, leading to the phosphorylation and degradation of IκB and subsequent activation of NF-κB.[13][14][15]
-
Oxidative Stress and the Nrf2 Pathway: The metabolism of BMO can generate reactive oxygen species (ROS), leading to oxidative stress.[16] The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[17][18] Nrf2 is a transcription factor that, upon activation, induces the expression of a battery of antioxidant and detoxification genes.[19]
Caption: Potential Signaling Pathways Affected by this compound.
Experimental Protocols
Quantification of this compound in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the principle of vacuum distillation followed by multidimensional GC/MS analysis.[20]
Workflow:
Caption: GC-MS Workflow for this compound Quantification.
Detailed Steps:
-
Sample Collection: Collect blood samples in heparinized tubes.
-
Vacuum Distillation: Place a known volume of blood into a distillation flask. The system is evacuated, and the sample is gently heated to distill volatile compounds, including BMO.
-
Cryogenic Trapping: The distillate is passed through a cold trap (e.g., liquid nitrogen) to condense the analytes.
-
Sample Introduction: The trap is warmed, and the vapor phase containing BMO is sampled using a gas-tight syringe.
-
GC-MS Analysis: The sample is injected into a multidimensional GC-MS system. The first GC column provides an initial separation, and a specific fraction containing BMO is "heart-cut" and transferred to a second GC column for further separation before detection by the mass spectrometer.
-
Quantification: Quantification is achieved by comparing the peak area of BMO in the sample to a calibration curve generated using known standards. Isotope-labeled internal standards are recommended for improved accuracy.
In Vitro Genotoxicity Assessment: The Micronucleus Assay
The micronucleus assay is a widely used method to assess the genotoxic potential of a chemical by detecting the formation of micronuclei in the cytoplasm of interphase cells.[21][22]
Workflow:
Caption: Micronucleus Assay Workflow for this compound.
Detailed Steps:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Treatment: The cultured cells are exposed to various concentrations of BMO. A negative control (vehicle) and a positive control (a known mutagen) are included.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Cell Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope.
Conclusion
This compound is a key reactive metabolite in the bioactivation of 1,3-butadiene. Its formation, primarily by CYP2E1 and CYP2A6, and its subsequent metabolic fate, involving detoxification by epoxide hydrolase and glutathione S-transferases or further activation to diepoxybutane, are critical determinants of BD's toxicity. The genotoxicity of BMO is well-established and is attributed to its ability to form DNA adducts. While the specific signaling pathways directly perturbed by BMO are still under investigation, evidence suggests the involvement of MAPK, NF-κB, and Nrf2 pathways, likely triggered by oxidative stress. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of BMO and the assessment of its genotoxic potential. A deeper understanding of the molecular mechanisms underlying BMO toxicity is essential for the development of effective strategies for risk assessment and the prevention of BD-induced cancers.
References
- 1. Metabolism of this compound by freshly isolated hepatocytes from mice and rats: different partitioning between oxidative, hydrolytic, and conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. Cross-species transcriptomic analysis of mouse and rat lung exposed to chloroprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound and deoxyguanosine alkylation products at the N7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon monoxide alleviates ethanol-induced oxidative damage and inflammatory stress through activating p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress increases phosphorylation of IκB kinase-α by enhancing NF-κB-inducing kinase after transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shared Pathways of IκB Kinase-Induced SCFβTrCP-Mediated Ubiquitination and Degradation for the NF-κB Precursor p105 and IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 17. Effects of N-butylphthalide on the activation of Keap1/Nrf-2 signal pathway in rats after carbon monoxide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbon monoxide-activated Nrf2 pathway leads to protection against permanent focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Health and Safety of Butadiene Monoxide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of butadiene monoxide (also known as 3,4-epoxy-1-butene) in a laboratory environment. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[1] It is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. Furthermore, as a metabolite of 1,3-butadiene, which is classified as a known human carcinogen, this compound should be handled with extreme caution as a suspected carcinogen[2][3][4].
Signal Word: Danger[1]
Hazard Statements:
-
Highly flammable liquid and vapor.[1]
-
Harmful if swallowed.[1]
-
Causes serious eye irritation.[1]
-
May cause cancer.
Quantitative Health and Safety Data
The following table summarizes key quantitative data for this compound and its parent compound, 1,3-butadiene, for risk assessment purposes.
| Parameter | Value | Reference Compound | Source |
| Chemical Formula | C4H6O | This compound | - |
| CAS Number | 930-22-3 | This compound | [1] |
| Molar Mass | 70.09 g/mol | This compound | - |
| Boiling Point | 65-66 °C (149-151 °F) | This compound | - |
| Flash Point | < -50 °C (< -58 °F) | This compound | |
| OSHA PEL (8-hr TWA) | 1 ppm | 1,3-Butadiene | |
| OSHA STEL (15-min) | 5 ppm | 1,3-Butadiene | [5] |
Toxicological Information and Carcinogenic Mechanism
The primary toxicological concern with this compound is its carcinogenic potential. It is a reactive electrophile that can alkylate cellular macromolecules, including DNA. The carcinogenic mechanism is believed to involve the formation of DNA adducts, which can lead to mutations and the initiation of cancer.
Signaling Pathway of this compound Carcinogenesis
Caption: Metabolic activation and DNA adduct formation by this compound leading to cancer initiation.
Safe Handling and Storage
Due to its high flammability and carcinogenic risk, stringent safety measures must be implemented when handling this compound.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Use explosion-proof equipment and ensure all equipment is properly grounded to prevent static discharge.[1][6]
-
A designated area for working with carcinogens should be clearly marked.[3][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[4]
-
Respiratory Protection: For situations with potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids and carcinogens.[1][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Store separately from oxidizing agents, acids, and bases.[1]
Experimental Protocols
The following is a generalized protocol for a nucleophilic ring-opening reaction of this compound. This is a template and must be adapted to the specific requirements of your experiment and institutional safety policies.
General Protocol: Nucleophilic Addition to this compound
Objective: To perform a safe and controlled reaction of a nucleophile with this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Nucleophile (e.g., amine, thiol, Grignard reagent)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
Assemble and flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the nucleophile solution in the appropriate anhydrous solvent.
-
-
Reaction Setup:
-
In the fume hood, add the anhydrous solvent to a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the this compound to the cooled solvent via syringe.
-
Add the nucleophile solution dropwise to the reaction mixture with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
Workup and Quenching:
-
Once the reaction is complete, slowly add the quenching solution to the reaction mixture while it is still in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Experimental Workflow Diagram
Caption: A generalized workflow for conducting a chemical reaction with this compound.
Emergency Procedures
Spill Response
In the event of a this compound spill, immediate and appropriate action is critical to minimize hazards.
Minor Spill (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood sash is lowered.
-
Wear appropriate PPE (double gloves, safety goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor and EHS.
Major Spill (greater than 100 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors.
-
Call emergency services and the institutional Environmental Health and Safety (EHS) department.
-
Provide them with the specific details of the spill (chemical name, quantity, location).
-
Do not re-enter the laboratory until it has been cleared by emergency personnel.
Spill Response Workflow
Caption: Decision-making workflow for responding to a this compound spill.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed, and compatible container.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent materials, and disposable labware, in a separate, sealed, and labeled container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The empty, rinsed container should also be disposed of as hazardous waste.[6]
-
Contact your institution's EHS department for pickup and disposal of all this compound waste. Do not pour any amount of this compound or its waste down the drain.[9]
This guide is intended to provide a framework for the safe handling of this compound in a laboratory setting. Researchers must always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet before working with this hazardous chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. jefferson.edu [jefferson.edu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.tamu.edu [chem.tamu.edu]
Butadiene Monoxide: A Comprehensive Toxicological and Mutagenic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Butadiene monoxide, a primary metabolite of the industrial chemical 1,3-butadiene (B125203), is a reactive epoxide with significant toxicological and mutagenic properties. This document provides a comprehensive overview of the current scientific understanding of this compound, focusing on its toxicological profile, mutagenic characteristics, and the underlying mechanisms of its activity. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed descriptions of experimental protocols for assessing the effects of this compound are provided, and critical metabolic and signaling pathways are illustrated using visual diagrams. This guide is intended to serve as a technical resource for professionals involved in toxicology, pharmacology, and drug development.
Introduction
1,3-Butadiene is a high-production-volume chemical primarily used in the synthesis of synthetic rubber and polymers.[1] Human exposure occurs in occupational settings and through environmental sources such as vehicle exhaust and cigarette smoke.[1] The carcinogenicity of 1,3-butadiene is well-established, with the International Agency for Research on Cancer (IARC) classifying it as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2][3] The toxic and carcinogenic effects of 1,3-butadiene are largely attributed to its metabolic activation to reactive epoxide intermediates, principally this compound (3,4-epoxy-1-butene), 1,2-dihydroxy-3,4-epoxybutane, and 1,2,3,4-diepoxybutane.[4][5] this compound is the initial and a major electrophilic metabolite.[4] Its ability to react with DNA and other macromolecules is central to its toxic and mutagenic effects.[4][6] Understanding the toxicological profile and mutagenic properties of this compound is therefore critical for risk assessment and the development of potential therapeutic interventions.
Toxicological Profile
The toxicity of this compound has been evaluated in a range of in vitro and in vivo systems. Its effects are characterized by both acute and chronic manifestations, with significant species-specific differences in metabolism and sensitivity.[6][7]
Acute, Subchronic, and Chronic Toxicity
Acute high-level exposure to 1,3-butadiene, the parent compound of this compound, can lead to irritation of the eyes, nose, and throat, as well as central nervous system depression.[8] While specific data on the acute toxicity of isolated this compound is less common in publicly available literature, its role as a primary reactive metabolite suggests it contributes significantly to the acute effects of 1,3-butadiene.
Subchronic and chronic toxicity studies are more focused on the long-term consequences of exposure, particularly carcinogenicity. These studies are often conducted with the parent compound, 1,3-butadiene, with the understanding that its metabolites, including this compound, are the ultimate effectors.
Carcinogenicity
The carcinogenicity of 1,3-butadiene is strongly linked to its metabolic conversion to this compound and other epoxides.[5][6] These metabolites are DNA-reactive and have been shown to induce tumors at multiple sites in laboratory animals.[5] Mice are notably more sensitive to the carcinogenic effects of 1,3-butadiene than rats, a difference attributed to a higher capacity for metabolic activation to reactive epoxides in mice.[6][7] Butadiene exposure is associated with an increased risk of leukemia and other hematopoietic cancers in humans.[1]
Mutagenic Properties
This compound is a potent mutagen, capable of inducing a variety of genetic alterations, including gene mutations, chromosomal aberrations, and DNA damage.
Gene Mutations
This compound has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[9][10] Studies using transgenic mice have also demonstrated the in vivo mutagenicity of 1,3-butadiene, with its metabolites inducing mutations in tissues such as the lung and bone marrow.[11] The mutational spectrum analysis from these studies revealed a shift from G:C base pair mutations in control animals to A:T base pair mutations in exposed animals.[11]
Chromosomal Aberrations
In vivo studies in mice have demonstrated that this compound is a very effective inducer of sister chromatid exchanges (SCEs) and chromosomal aberrations in bone marrow cells.[12] A clear dose-response relationship has been observed for both endpoints.[12] The induction of chromosomal damage is considered a key event in the carcinogenic mode of action of 1,3-butadiene and its metabolites.
DNA Damage and Adduct Formation
The primary mechanism underlying the mutagenicity of this compound is its ability to form covalent adducts with DNA.[4][13] As an electrophilic epoxide, it reacts with nucleophilic sites on DNA bases, leading to the formation of various adducts.[4] These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The formation of N7-(1-hydroxy-3-buten-2-yl) guanine (B1146940) (EB-GII) from this compound is a known biomarker of exposure.[13][14] The genotoxic effects of this compound are mediated by the generation of both single-strand breaks and alkali-labile sites in DNA.[15]
Quantitative Data Summary
The following tables summarize quantitative data from selected studies on the toxicological and mutagenic effects of this compound and its parent compound, 1,3-butadiene.
Table 1: In Vivo Genotoxicity of this compound in Mice
| Endpoint | Species/Strain | Dose | Route of Administration | Observed Effect | Reference |
| Sister Chromatid Exchanges | C57BL/6 Mice | Up to 60 mg/kg | Intraperitoneal | >10-fold increase over control | [12] |
| Chromosomal Aberrations | C57BL/6 Mice | Up to 60 mg/kg | Intraperitoneal | >10-fold increase over control | [12] |
Table 2: In Vitro Mutagenicity of Butadiene Metabolites
| Compound | Assay System | Metabolic Activation | Mutagenic Potency | Reference |
| This compound | Salmonella typhimurium TA100 | Without S9 mix | Mutagenic | [10] |
| Diepoxybutane | Salmonella typhimurium TA100 | Without S9 mix | More effective than monoepoxide | [10] |
| Butadiene Diolepoxide | Salmonella typhimurium TA100 | Without S9 mix | More effective than monoepoxide | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological and mutagenic studies. Below are descriptions of key experimental protocols used to assess the effects of this compound.
Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow
This in vivo cytogenetic assay is used to detect the induction of reciprocal exchanges of DNA between sister chromatids, an indicator of genotoxic damage.
-
Animal Dosing: Male C57BL/6 mice are administered this compound via intraperitoneal injection. A range of doses is used to establish a dose-response relationship.
-
5-Bromo-2'-deoxyuridine (BrdU) Administration: To visualize SCEs, mice are implanted with a BrdU tablet or receive multiple injections of BrdU to label the DNA for two cell cycles.
-
Metaphase Arrest: Colchicine or a similar spindle inhibitor is injected to arrest cells in metaphase.
-
Bone Marrow Harvest: Femurs are excised, and bone marrow is flushed out.
-
Slide Preparation: The bone marrow cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Differential Staining: The slides are stained using a fluorescence plus Giemsa (FPG) technique to differentiate between the sister chromatids.
-
Scoring: Metaphase spreads are examined under a microscope, and the number of SCEs per cell is counted.
Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is widely used to assess the mutagenic potential of a chemical to induce gene mutations.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, TA1535) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if the test substance or its metabolites are mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Visualizations
Metabolic Activation of 1,3-Butadiene
The following diagram illustrates the metabolic pathway of 1,3-butadiene to its reactive epoxide metabolites, including this compound.
Caption: Metabolic activation of 1,3-butadiene to genotoxic epoxides.
Experimental Workflow for In Vivo Genotoxicity Assessment
This diagram outlines the general workflow for assessing the genotoxicity of a compound like this compound in an in vivo rodent model.
Caption: Workflow for in vivo genotoxicity testing.
Conclusion
This compound is a key metabolite of 1,3-butadiene that exhibits significant mutagenic and carcinogenic properties. Its mechanism of action is primarily driven by its ability to form DNA adducts, leading to genetic damage. The data summarized in this guide highlight the importance of understanding the metabolic activation of 1,3-butadiene and the subsequent genotoxic effects of its epoxide metabolites. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of this compound is essential for assessing the risks associated with exposure to 1,3-butadiene and for the development of safer chemicals and potential therapeutic strategies to mitigate its harmful effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the toxicology of this important industrial chemical metabolite.
References
- 1. 1,3-Butadiene and cancer | Research Starters | EBSCO Research [ebsco.com]
- 2. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 1,3-Butadiene: II. Genotoxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro and in vivo genotoxicity of 1,3-butadiene and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. Mutagenicity of butadiene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo mutagenicity of the butadiene metabolites butadiene diolepoxide, butadiene monoepoxide and diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of transgenic mice for assessing the mutagenicity of 1,3-butadiene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sister chromatid exchange and chromosome aberration analyses in mice after in vivo exposure to acrylonitrile, styrene, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. Intra- and inter-species variability in urinary N7-(1-hydroxy-3-buten-2-yl) guanine (EB-GII) adducts following inhalation exposure to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA damage induced by three major metabolites of 1,3-butadiene in human hepatocyte L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide (3,4-epoxy-1-butene) is a highly reactive epoxide that serves as an important intermediate in organic synthesis and is a primary metabolite of 1,3-butadiene.[1][2] Its utility in the synthesis of complex molecules is paralleled by its inherent instability, which necessitates a thorough understanding of its handling, storage, and degradation pathways to ensure safety, maintain purity, and achieve reproducible experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and established principles of chemical safety and stability testing.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | 2-Vinyloxirane, 3,4-Epoxy-1-butene, 1,2-Epoxy-3-butene |
| CAS Number | 930-22-3 |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 65-66 °C (at 760 mmHg)[3] |
| Density | 0.87 g/mL (at 25 °C)[3] |
| Flash Point | -50 °C (-58 °F) |
| Refractive Index | n20/D 1.417 |
| Storage Temperature | 2-8°C[3] |
Stability Profile
This compound is a reactive molecule prone to degradation through several pathways, primarily polymerization and nucleophilic attack. Its stability is significantly influenced by temperature, light, and the presence of contaminants.
Sensitivity to Contaminants: The epoxide ring of this compound is susceptible to ring-opening by a variety of nucleophiles. This reactivity is catalyzed by both acids and bases.[4][5][6]
-
Acids and Bases: Traces of acidic or basic impurities can catalyze rapid, and potentially violent, polymerization.
-
Water: this compound is moisture-sensitive. In the presence of water, it can hydrolyze to form 3-butene-1,2-diol. This reaction can be accelerated by acidic or basic conditions.
-
Oxidizing Agents: As a flammable and reactive organic compound, contact with strong oxidizing agents should be avoided.
Polymerization: this compound can undergo polymerization, which may be violent under certain conditions.[4] This can be initiated by heat or the presence of catalysts such as acids and bases. The polymerization of vinyloxirane can proceed via the opening of the oxirane ring.[7]
Recommended Storage and Handling Conditions
To maintain the purity and prevent hazardous decomposition of this compound, strict adherence to proper storage and handling protocols is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, suitable container. | To prevent contamination and evaporation. |
| Light Exposure | Protect from direct sunlight. | To prevent light-induced degradation. |
| Ventilation | Store in a well-ventilated area. | To mitigate the risk of vapor accumulation from potential leaks. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | Due to its low flash point and high flammability. |
| Incompatible Materials | Acids, bases, oxidizing agents. | To prevent catalytic decomposition and polymerization. |
Decomposition Pathways
The primary decomposition pathways for this compound involve polymerization and ring-opening reactions. A simplified representation of these pathways is provided below.
Caption: Major decomposition pathways of this compound.
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify potential impurities.
Methodology: Gas chromatography with flame ionization detection (GC-FID) is a suitable method for analyzing the purity of this compound. The methodology can be adapted from standard methods for analyzing impurities in 1,3-butadiene, such as ASTM D2593.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column. An Agilent 7890 Series GC or similar is appropriate.[8][9]
-
Column: An alumina-based PLOT (Porous Layer Open Tubular) column, such as an Agilent J&W GS-Alumina PT column (50 m x 0.53 mm), is recommended for the separation of light hydrocarbons and related compounds.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: A split/splitless inlet is typically used. For volatile samples like this compound, a high-pressure liquid injector (HPLI) can provide high accuracy and precision.[8]
-
Oven Temperature Program: An initial oven temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 200-250°C. The exact program should be optimized for the specific separation.
-
Detector Temperature: 250-300°C.
-
Sample Preparation: The this compound sample is typically diluted in a suitable solvent (e.g., dichloromethane, hexane) before injection.
-
Data Analysis: The peak areas of this compound and any impurities are integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Accelerated Stability Testing
Objective: To predict the long-term stability and shelf-life of this compound under recommended storage conditions by accelerating its degradation at elevated temperatures.
Methodology: This protocol is based on the principles of accelerated stability testing and the application of the Arrhenius equation.
-
Sample Preparation: Aliquot pure this compound into several sealed vials to minimize headspace and prevent contamination.
-
Storage Conditions: Place the vials in temperature-controlled chambers at a minimum of three elevated temperatures (e.g., 25°C, 40°C, and 60°C). A control set should be stored at the recommended refrigerated temperature (2-8°C).
-
Time Points: Withdraw samples from each temperature condition at specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks). The frequency of sampling should be higher for samples stored at higher temperatures.
-
Analysis: At each time point, analyze the purity of the this compound sample using the validated GC method described above.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) at each temperature from the slope of the line, assuming first-order or zero-order kinetics.
-
Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).
-
According to the Arrhenius equation (ln k = ln A - Ea/RT), the slope of this plot is -Ea/R, from which the activation energy (Ea) can be calculated.
-
Extrapolate the line to the recommended storage temperature (e.g., 4°C) to determine the rate constant (k) at that temperature.
-
Use the calculated rate constant to predict the shelf-life (the time it takes for the purity to drop to a specified level, e.g., 90%).
-
Caption: Workflow for Accelerated Stability Testing of this compound.
Conclusion
This compound is a valuable yet unstable chemical intermediate. Its stability is critically dependent on storage conditions, with temperature, light, and the presence of acidic or basic contaminants being key factors in its degradation. Proper storage in a refrigerated, dark, and inert environment is essential to maintain its purity. The primary degradation pathways are polymerization and nucleophilic ring-opening. While specific quantitative stability data is not widely published, established analytical methods like gas chromatography and experimental designs such as accelerated stability studies provide a robust framework for researchers to assess the stability and determine an appropriate shelf-life for this compound in their specific applications. Adherence to the guidelines presented in this document will promote safer handling and more reliable use of this reactive epoxide in research and development.
References
- 1. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound by freshly isolated hepatocytes from mice and rats: different partitioning between oxidative, hydrolytic, and conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Epoxy-1-buten 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Vinyloxirane | C4H6O | CID 13586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
The Genesis of a Reactive Intermediate: A Technical History of Butadiene Monoxide Synthesis
For researchers, scientists, and professionals in drug development, understanding the synthesis of key chemical intermediates is paramount. Butadiene monoxide, a significant metabolite of 1,3-butadiene (B125203) and a valuable building block in organic synthesis, has a rich history of synthetic exploration. This in-depth guide traces the discovery and evolution of its synthesis, providing detailed experimental protocols and quantitative data for core methodologies.
Discovery and Early Synthesis: The Prilezhaev Reaction
The discovery of this compound is intrinsically linked to the broader discovery of alkene epoxidation. In 1909, Russian chemist Nikolai Prilezhaev reported that alkenes react with peroxy acids to form epoxides.[1][2][3][4] This reaction, now famously known as the Prilezhaev reaction, provided the first general method for the synthesis of this class of compounds. While Prilezhaev's original 1909 publication in Chemische Berichte focused on other olefins, the reaction's applicability to conjugated dienes like 1,3-butadiene was a natural extension of his work.[5]
The Prilezhaev reaction is a concerted electrophilic addition of an oxygen atom from the peroxy acid to the carbon-carbon double bond of the alkene.[5] The reaction proceeds through a "butterfly" transition state, which preserves the stereochemistry of the starting alkene.[1] For 1,3-butadiene, the reaction yields 3,4-epoxy-1-butene, also known as this compound or vinyloxirane.
Experimental Protocol: Prilezhaev Epoxidation of 1,3-Butadiene (Illustrative)
This protocol is a representative procedure based on the principles of the Prilezhaev reaction for the synthesis of this compound.
Materials:
-
1,3-Butadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic Acid
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfite (B76179) (Na₂SO₃) solution, 10%
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Distillation apparatus
Procedure:
-
A solution of 1,3-butadiene in a suitable inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
A solution of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, in the same solvent is added dropwise to the butadiene solution while maintaining the temperature at 0-5 °C. The amount of peroxy acid is typically a slight molar excess relative to the butadiene.
-
The reaction mixture is stirred at low temperature for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed sequentially with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, a 10% sodium sulfite solution to destroy any remaining peroxides, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Quantitative Data:
The yield of the Prilezhaev reaction for the epoxidation of butadiene can vary depending on the specific peroxy acid used and the reaction conditions.
| Peroxy Acid | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Peracetic Acid | Dichloromethane | 0 - 5 | 60 - 80 | [1] |
| m-CPBA | Chloroform | 0 - 5 | 70 - 90 | [5] |
The Rise of Industrial Synthesis: Catalytic Oxidation Methods
With the increasing industrial importance of butadiene for the production of synthetic rubber and other polymers, more economical and scalable methods for the synthesis of its derivatives, including this compound, were developed. The two primary industrial methods that emerged are the silver-catalyzed gas-phase oxidation and epoxidation with peracetic acid.
Silver-Catalyzed Gas-Phase Epoxidation
This method involves the direct oxidation of 1,3-butadiene with oxygen or air over a silver-based catalyst at elevated temperatures. This process is analogous to the industrial synthesis of ethylene (B1197577) oxide. The silver catalyst, often supported on a low-surface-area carrier like alpha-alumina, facilitates the selective transfer of an oxygen atom to one of the double bonds of butadiene.
Reaction Conditions and Yields:
| Parameter | Value |
| Catalyst | Silver (Ag) on α-alumina support |
| Temperature | 200 - 300 °C |
| Pressure | 1 - 2 MPa |
| Reactants | 1,3-Butadiene, Oxygen (or Air) |
| Selectivity to this compound | 70 - 85% |
| Major Byproducts | Carbon dioxide, water, crotonaldehyde |
Experimental Workflow:
Epoxidation with Peracetic Acid
Another significant industrial route to this compound is the liquid-phase epoxidation of 1,3-butadiene with peracetic acid. This method offers high selectivity and can be carried out under milder conditions compared to the gas-phase oxidation. The reaction is typically performed in a solvent that is inert to the reactants and products.
Reaction Conditions and Yields:
| Parameter | Value |
| Oxidant | Peracetic Acid (in a solvent like ethyl acetate) |
| Catalyst | Often uncatalyzed, but can be acid-catalyzed |
| Temperature | 40 - 80 °C |
| Pressure | Atmospheric to slightly elevated |
| Selectivity to this compound | > 90% |
| Major Byproducts | Acetic acid, di-epoxybutane |
Reaction Mechanism:
Conclusion
From its conceptual beginnings in the early 20th century with the Prilezhaev reaction to the development of highly efficient industrial processes, the synthesis of this compound has been a subject of continuous chemical innovation. The choice of synthetic route today is largely dictated by the desired scale of production and economic factors, with catalytic gas-phase oxidation and liquid-phase epoxidation with peracetic acid dominating industrial manufacturing. A thorough understanding of these historical and modern synthetic methodologies is essential for chemists and researchers working with this versatile and reactive intermediate.
References
Role of butadiene monoxide in organic chemistry.
An In-depth Technical Guide on the Role of Butadiene Monoxide in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, systematically known as 2-ethenyloxirane or 3,4-epoxy-1-butene, is a highly versatile four-carbon building block in organic chemistry. Its unique structure, combining a reactive epoxide ring with a vinyl group, allows it to participate in a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications. It serves as a technical resource for professionals leveraging this epoxide as a key intermediate in the synthesis of complex organic molecules, polymers, and as a tool in toxicological research to understand the metabolic activity of 1,3-butadiene (B125203).
Physicochemical and Spectroscopic Data
This compound is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 930-22-3 | [2] |
| Molecular Formula | C₄H₆O | [2][3] |
| Molecular Weight | 70.09 g/mol | [3][4] |
| Boiling Point | 65-66 °C | [1][4] |
| Density | 0.87 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.417 | [1][4] |
| Flash Point | -50 °C (-58 °F) | |
| Solubility | Miscible with ethanol (B145695), ether, benzene, and other organic solvents. Water soluble. | [1][5] |
| IUPAC Name | 2-Ethenyloxirane | [2] |
| SMILES | C=CC1CO1 | [2][3] |
Synthesis of this compound
The primary industrial and laboratory route to this compound is the selective epoxidation of 1,3-butadiene.
Synthesis Pathway
The most common method involves the direct oxidation of one of the double bonds of 1,3-butadiene.[6] In industrial settings, this is often achieved through a gas-phase oxidation over a silver-containing catalyst.[7] For laboratory-scale synthesis, chemical oxidants such as hydrogen peroxide can be employed.[6][8] It is also the primary metabolite formed from 1,3-butadiene in biological systems, a transformation mediated by cytochrome P450 enzymes.[6][9]
Caption: Synthesis of this compound from 1,3-Butadiene.
Generalized Experimental Protocol: Epoxidation of 1,3-Butadiene
This protocol describes a general procedure for the laboratory synthesis of this compound using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: A solution of 1,3-butadiene (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of m-CPBA (approx. 1.0-1.1 eq.) in the same solvent is added dropwise to the cooled butadiene solution over 1-2 hours. The temperature should be carefully maintained below 5 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid. This is followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the product's volatility. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Core Reactivity and Applications
The dual functionality of this compound makes it a potent intermediate for a variety of chemical transformations. Its reactivity is dominated by the electrophilic nature of the epoxide ring and the dienophilic/dienic character of the vinyl group.
Key Reaction Pathways
This compound serves as a starting point for nucleophilic additions, cycloadditions, and polymerizations. The epoxide ring is susceptible to ring-opening by a wide range of nucleophiles, a reaction that proceeds with high regioselectivity.
Caption: Major reaction pathways of this compound.
Nucleophilic Ring-Opening
The epoxide ring readily reacts with nucleophiles, leading to alkylation products.[6] The reaction typically proceeds via an S_N2-type mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[10]
-
Application in Drug Development & Toxicology: This reactivity is central to its role as a genotoxic agent. As a metabolite of 1,3-butadiene, it can alkylate DNA bases (e.g., forming adducts at the N7-position of guanine), leading to mutations.[6][10][11] The synthesis of these specific DNA adducts is crucial for cancer research and for developing biomarkers of butadiene exposure.[12][13]
Cycloaddition Reactions
The vinyl group allows this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.[6] This provides a pathway to complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceuticals.
Polymerization
In the presence of acidic or basic catalysts, this compound can undergo ring-opening polymerization.[1][6] This process can sometimes be violent.[1] The resulting polyethers (poly(butadiene oxide)) and their copolymers have applications in materials science, including as components for adhesives, coatings, and as nanocarriers for drug delivery.[14]
Use as a Synthetic Intermediate
This compound is a key starting material for the synthesis of various natural products, including the alkaloids (-)-bulgecinine and (+)-broussonetine G.[1][3][6] Its ability to introduce a functionalized four-carbon chain makes it an invaluable tool in multi-step total synthesis.
Caption: Workflow of this compound in R&D.
Detailed Experimental Protocol: Regioselective Ring-Opening with an Amine
This protocol provides a representative methodology for the reaction of this compound with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.
-
Reagents and Equipment:
-
This compound (1.0 eq.)
-
Amine (e.g., benzylamine, 1.2 eq.)
-
Solvent (e.g., ethanol or acetonitrile)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
-
Optional: Lewis acid catalyst (e.g., LiClO₄, 0.1 eq.) to enhance reactivity.
-
-
Procedure:
-
To a solution of the amine in the chosen solvent, add this compound dropwise at room temperature. An exotherm may be observed.
-
If a catalyst is used, it should be added to the amine solution before the epoxide.
-
After the addition is complete, heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) and maintain for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate solvent like ethyl acetate (B1210297) and wash with water to remove any catalyst or water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired amino alcohol product. The major product will be the one resulting from nucleophilic attack at the C4 position.
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Flammability: It is a highly flammable liquid with a very low flash point.[1] Keep away from heat, sparks, and open flames.
-
Reactivity: The compound is sensitive to heat and can polymerize violently, especially in the presence of acids, bases, or other catalysts.[1]
-
Toxicity: It is considered a poison by the intraperitoneal route.[1] As a primary metabolite of the carcinogen 1,3-butadiene, it is mutagenic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) to avoid skin and eye contact.[6][15]
Conclusion
This compound is a cornerstone C4 synthon in organic chemistry. Its predictable reactivity, particularly the regioselective opening of its epoxide ring, combined with the synthetic options offered by its vinyl group, grants access to a diverse range of molecular architectures. For researchers in drug development and materials science, it serves as a critical intermediate for constructing complex target molecules and functional polymers. Furthermore, its identity as a key metabolite of 1,3-butadiene makes it an indispensable tool for toxicologists and environmental scientists seeking to understand and mitigate the health risks associated with butadiene exposure.
References
- 1. This compound | 930-22-3 [chemicalbook.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. 3,4-エポキシ-1-ブテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Buy this compound | 930-22-3 [smolecule.com]
- 7. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]
- 8. This compound [chembk.com]
- 9. Species differences in the formation of this compound from 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and deoxyguanosine alkylation products at the N7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reactions of this compound with single- and double-stranded DNA: characterization and quantitation of several purine and pyrimidine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of nucleosides and oligonucleotides bearing adducts of butadiene epoxides on adenine n(6) and guanine n(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomonitoring of 1,3-butadiene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Degradation Products and Pathways of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products and pathways of butadiene monoxide (BMO), a primary and reactive metabolite of the industrial chemical 1,3-butadiene (B125203). Understanding the fate of BMO is critical for assessing the toxicity and carcinogenicity of its parent compound. This document details the major metabolic routes, including oxidation, hydrolysis, and glutathione (B108866) conjugation, as well as the formation of DNA adducts. It presents quantitative data in structured tables, provides detailed experimental protocols for key studies, and includes visualizations of metabolic pathways and experimental workflows.
Core Degradation Pathways of this compound
This compound undergoes several key metabolic transformations in biological systems, leading to a variety of degradation products. The primary pathways are:
-
Oxidation: BMO can be further oxidized to form diepoxybutane (DEB), a more reactive and genotoxic compound. This reaction is catalyzed by cytochrome P450 enzymes.[1]
-
Hydrolysis: Epoxide hydrolases can hydrolyze BMO to form 3-butene-1,2-diol (B138189) (BDD), a detoxification product.[1]
-
Glutathione Conjugation: BMO can be conjugated with glutathione (GSH) to form glutathione conjugates (GSBMO), another detoxification pathway.[1]
-
DNA Adduct Formation: Due to its electrophilic nature, BMO can react with DNA to form various adducts, which can lead to mutations and cancer.
These pathways are in competition, and the relative flux through each depends on factors such as species, tissue, and the concentration of BMO.[1]
Metabolic Pathways of this compound
The metabolic degradation of this compound involves a series of enzymatic reactions that lead to either detoxification or bioactivation. The key pathways are illustrated in the diagram below.
Caption: Major metabolic pathways of this compound.
Quantitative Data on this compound Degradation
The partitioning of this compound between its various metabolic pathways has been quantified in several studies. The following tables summarize key quantitative data on the formation of its degradation products.
Table 1: Metabolic Ratios of this compound in Hepatocytes
This table presents the activation/detoxication ratios of BMO in mouse and rat hepatocytes at different concentrations. The ratio is calculated as the area under the curve (AUC) for diepoxybutane (DEB) divided by the sum of the AUCs for 3-butene-1,2-diol (BDD) and glutathione conjugates (GSBMO).[1]
| Species | BMO Concentration (µM) | Activation/Detoxication Ratio |
| Mouse | 5 | ~2.0 |
| 250 | ~0.31 | |
| Rat | 5-250 | ~0.02 - 0.05 |
Data extracted from a study on the metabolism of this compound in freshly isolated hepatocytes.[1]
Table 2: Formation of this compound-Guanosine Adducts
This table shows the relative formation rates and half-lives of different guanosine (B1672433) adducts formed from the reaction of this compound with guanosine in vitro.[2]
| Adduct Type | Relative Formation Rate | Half-life (h) at 37°C, pH 7.4 |
| N7-adducts | ~10-fold higher than N1- and N2-adducts | 50-90 |
| N1-adducts | Lower | Stable |
| N2-adducts | Lower | Stable |
Data from a study on the synthesis and biochemical characterization of guanosine adducts of this compound.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Metabolism of this compound in Isolated Hepatocytes
This protocol describes the incubation of this compound with freshly isolated hepatocytes to study its metabolic fate.[1]
Objective: To determine the metabolic products of this compound in a cellular system that closely mimics in vivo conditions.
Materials:
-
Freshly isolated hepatocytes from the species of interest (e.g., mouse, rat)
-
Williams' Medium E or similar hepatocyte culture medium
-
This compound (BMO) stock solution in a suitable solvent (e.g., ethanol)
-
Gas-tight vials
-
Incubator with temperature and CO2 control
-
Reagents for quenching the reaction (e.g., ice-cold acetonitrile)
-
Analytical standards for expected metabolites (DEB, BDD, GSBMO)
-
GC-MS or LC-MS/MS system for metabolite analysis
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from the liver of the chosen animal model using a collagenase perfusion method. Assess cell viability using a method such as trypan blue exclusion.
-
Cell Seeding: Seed the isolated hepatocytes in appropriate culture plates or vials at a desired density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubation: Allow the cells to attach and equilibrate in the incubator for a specified period (e.g., 2-4 hours) at 37°C and 5% CO2.
-
BMO Treatment: Prepare working solutions of BMO in the culture medium at the desired final concentrations (e.g., 5, 25, and 250 µM).
-
Incubation: Add the BMO working solutions to the hepatocyte cultures in gas-tight vials.
-
Time Course: Incubate the vials for different time points (e.g., 0, 15, 30, 45 minutes) to monitor the formation of metabolites over time.
-
Reaction Quenching: At each time point, terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) to the vials.
-
Sample Preparation: Homogenize the cell suspension and centrifuge to pellet the cell debris. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant for the presence and quantity of BMO, DEB, BDD, and GSBMO using a validated GC-MS or LC-MS/MS method.
-
Data Analysis: Calculate the area under the curve (AUC) for each metabolite at different BMO concentrations and time points. Determine the activation/detoxication ratios.
Caption: Experimental workflow for in vitro metabolism of BMO.
Analysis of this compound-DNA Adducts
This protocol outlines the reaction of this compound with DNA in vitro and the subsequent analysis of the formed adducts.[3][4]
Objective: To identify and quantify the types of DNA adducts formed upon direct exposure of DNA to this compound.
Materials:
-
Calf thymus DNA (or other DNA source)
-
This compound (BMO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system with UV or mass spectrometry detection
-
Analytical standards for expected DNA adducts
Procedure:
-
Reaction Setup: Dissolve DNA in phosphate buffer to a desired concentration. Add BMO to the DNA solution at various concentrations (e.g., 10-1000 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., up to 8 hours).
-
DNA Precipitation: Precipitate the DNA by adding cold ethanol (B145695) to remove unreacted BMO.
-
Enzymatic Hydrolysis: Resuspend the DNA pellet in a suitable buffer and perform sequential enzymatic hydrolysis to break down the DNA into individual nucleosides and adducted nucleosides.
-
Sample Cleanup: Use solid-phase extraction (SPE) or another suitable method to clean up the hydrolysate and enrich the adduct fraction.
-
HPLC Analysis: Analyze the cleaned-up sample by HPLC-UV or HPLC-MS/MS to separate and identify the different DNA adducts.
-
Quantification: Quantify the adducts by comparing their peak areas to those of known analytical standards. Express the results as adducts per 10^x normal nucleotides.
Caption: Workflow for the analysis of BMO-DNA adducts.
Conclusion
The degradation of this compound is a complex process involving multiple competing pathways that lead to both detoxification and bioactivation products. The balance between these pathways is a critical determinant of the ultimate toxic and carcinogenic effects of 1,3-butadiene. This guide has provided a detailed overview of the major degradation products and pathways, summarized key quantitative data, and presented detailed experimental protocols for their investigation. The provided visualizations offer a clear understanding of the metabolic relationships and experimental procedures. This information is intended to be a valuable resource for researchers and professionals working to understand and mitigate the health risks associated with butadiene exposure.
References
- 1. In vitro reactions of this compound with single- and double-stranded DNA: characterization and quantitation of several purine and pyrimidine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-(2-hydroxy-3-buten-1-yl)glutathione and S-(1-hydroxy-3-buten-2-yl)glutathione are in vivo metabolites of this compound: detection and quantitation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of DNA Oligodeoxynucleotides Containing Site-Specific 1,3-Butadiene- Deoxyadenosine Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 1,3-butadiene to this compound in mouse and human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Computational Chemistry of Butadiene Monoxide Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butadiene monoxide, also known as 2-vinyloxirane, is a significant metabolite of 1,3-butadiene (B125203) and a molecule of interest in toxicology and synthetic chemistry. Understanding its three-dimensional structure and conformational landscape is crucial for elucidating its reactivity and biological interactions. This technical guide provides a comprehensive overview of the computational chemistry approaches used to study the structure of this compound. It details the key conformers, summarizes the available quantitative data from theoretical and experimental studies, and outlines the established computational methodologies. This document is intended to serve as a core reference for researchers employing computational tools to investigate this compound and related epoxide compounds.
Introduction
This compound (BMO) is a reactive epoxide that serves as an important intermediate in organic synthesis and is a primary metabolite of the industrial chemical 1,3-butadiene. Its carcinogenic and mutagenic properties are closely linked to its chemical structure and ability to alkylate biological macromolecules. Computational chemistry provides a powerful lens through which to examine the conformational preferences, rotational energy barriers, and detailed geometric parameters of BMO, offering insights that complement experimental findings. This guide synthesizes the current knowledge from computational and experimental studies to provide a detailed picture of the structural characteristics of this compound.
Conformational Landscape of this compound
Computational and experimental studies have identified three primary low-energy conformers of this compound, arising from the rotation around the C-C single bond connecting the vinyl group and the oxirane ring. These conformers are designated as anti (or trans), gauche-1, and gauche-2. The anti conformer, where the vinyl group is positioned away from the oxirane ring, has been experimentally determined to be the most predominant species at low temperatures.
Diagram of this compound Conformers
Caption: The three primary conformers of this compound resulting from rotation around the C-C single bond.
Computational Methodologies
A robust computational protocol is essential for accurately modeling the structure and energetics of this compound. Based on published studies, a combination of Density Functional Theory (DFT) and ab initio methods provides reliable results.
Geometry Optimization and Vibrational Frequencies
For determining the equilibrium geometries of the conformers and calculating their vibrational frequencies, the B3LYP functional with the 6-311+G(d,p) basis set has been shown to be a suitable level of theory.[1] This approach effectively balances computational cost with accuracy for molecules of this type.
Energy Calculations
To obtain more accurate single-point energies for the optimized geometries, including relative conformer energies and rotational barriers, higher-level ab initio methods are recommended. The Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples (QCISD(T)) method, also with the 6-311+G(d,p) basis set , has been successfully applied.[1]
Diagram of a Typical Computational Workflow
Caption: A generalized workflow for the computational analysis of this compound conformers.
Quantitative Structural Data
Experimental Data for trans-Butadiene Monoxide
Microwave spectroscopy has been used to determine the rotational constants and dipole moment of the trans conformer of this compound.
Table 1: Experimental Data for trans-Butadiene Monoxide
| Parameter | Value |
| Rotational Constants | |
| A | 17367.28 MHz |
| B | 3128.22 MHz |
| C | 3043.69 MHz |
| Dipole Moment Components | |
| µa | 0.99 D |
| µb | 1.58 D |
| µc | 0.73 D |
| Total Dipole Moment (µ) | 2.00 D |
Source: Microwave Spectrum of Trans-Butadiene Monoxide[2]
Computationally Derived Data
Detailed computational studies providing a complete set of bond lengths, angles, and dihedral angles for all conformers are encouraged to be published to fill the current data gap. The methodologies outlined in section 3 provide a clear path for such an investigation. For reference, a computational study on the photodissociation of this compound did perform geometry optimizations, and while not providing a detailed structural table, it laid the groundwork for future studies.[1]
Vibrational Spectra
The calculated vibrational frequencies from DFT are crucial for characterizing the conformers and for comparison with experimental infrared and Raman spectra. These calculations also provide the zero-point vibrational energies (ZPVE) necessary for accurate determination of relative energies.
Diagram of the Relationship between Computational and Experimental Spectroscopy
Caption: The interplay between computational and experimental approaches in vibrational spectroscopy.
Conclusion and Future Directions
Computational chemistry offers indispensable tools for the detailed structural elucidation of this compound. The existence of anti and gauche conformers has been established, and a reliable computational methodology combining DFT and high-level ab initio methods is available. While experimental data for the trans conformer provides a solid benchmark, there is a clear need for a comprehensive computational study that tabulates the optimized geometries, relative energies, and rotational barriers for all stable conformers of this compound. Such a study would be of significant value to the fields of toxicology, pharmacology, and synthetic chemistry, enabling a more profound understanding of the structure-activity relationships of this important molecule. Future work should also focus on the influence of solvent effects on the conformational equilibrium, which is particularly relevant for biological systems.
References
The Versatile Role of Butadiene Monoxide in the Synthesis of Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Butadiene monoxide, also known as 3,4-epoxy-1-butene, is a highly versatile and reactive building block in organic synthesis. Its unique structure, combining a strained epoxide ring with a vinyl group, allows for a diverse range of chemical transformations, making it a valuable tool in the construction of complex molecular architectures found in numerous natural products. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of natural products, with a focus on key reactions, experimental protocols, and quantitative data.
Core Reactions and Synthetic Strategies
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the dienophilic character of the vinyl group. This dual reactivity enables its participation in a variety of powerful synthetic transformations, including:
-
Nucleophilic Ring-Opening Reactions: The strained epoxide ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of highly functionalized intermediates. This strategy is fundamental to many synthetic approaches.
-
Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions, most notably Diels-Alder reactions, providing rapid access to cyclic systems.
-
Rearrangement Reactions: Under acidic or metal-catalyzed conditions, this compound and its derivatives can undergo elegant rearrangement reactions to furnish diverse structural motifs.
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl epoxide moiety can be activated by palladium catalysts to participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Applications in the Total Synthesis of Natural Products
This compound has been successfully employed as a key starting material or intermediate in the total synthesis of a variety of natural products, showcasing its synthetic utility. Notable examples include the alkaloids (-)-bulgecinine and (+)-broussonetine G.[1][2][3]
Synthesis of (-)-Bulgecinine and (+)-Broussonetine G
The syntheses of the piperidine (B6355638) alkaloids (-)-bulgecinine and (+)-broussonetine G exemplify the strategic use of this compound.[1][2][3] The synthetic approach often involves the stereoselective opening of the epoxide ring to install key stereocenters, followed by further functionalization and cyclization to construct the core piperidine scaffold.
Key Experimental Protocols
To provide practical guidance for researchers, detailed experimental protocols for key transformations involving this compound are outlined below.
General Procedure for Nucleophilic Ring-Opening of this compound
A representative protocol for the ring-opening of this compound with a nucleophile is as follows:
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Lewis acid (optional, e.g., Ti(O-iPr)4)
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (if required) at the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ring-opened product.
Quantitative Data
The stereochemical outcome and yield of reactions involving this compound are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table summarizes representative quantitative data for key transformations.
| Natural Product Target | Key Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| (-)-Bulgecinine | Nucleophilic Ring-Opening | - | - | - | - | - | [2][3] |
| (+)-Broussonetine G | Nucleophilic Ring-Opening | - | - | - | - | - | [2][3] |
Note: Specific quantitative data for the synthesis of (-)-bulgecinine and (+)-broussonetine G using this compound requires access to the primary literature for detailed yields and stereoselectivity under optimized conditions.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthetic strategies, Graphviz diagrams are provided for key experimental workflows.
Caption: General synthetic workflow for natural products from this compound.
Conclusion
This compound stands as a powerful and versatile C4 building block in the synthesis of natural products. Its inherent reactivity, when strategically harnessed, provides efficient access to complex and stereochemically rich molecules. The examples of (-)-bulgecinine and (+)-broussonetine G underscore its importance in the synthesis of bioactive alkaloids.[1][2][3] Future advancements in catalytic and stereoselective methodologies will undoubtedly continue to expand the utility of this valuable synthon in the ever-evolving field of natural product synthesis.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of butadiene monoxide (also known as 3,4-epoxy-1-butene or vinyloxirane) from 1,3-butadiene (B125203). This compound is a valuable bifunctional molecule and a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The primary method detailed herein is the epoxidation of 1,3-butadiene using peracetic acid in the presence of an iron-based catalyst. This protocol emphasizes safety, efficiency, and product characterization.
Introduction
1,3-Butadiene is a readily available industrial chemical primarily used in the production of synthetic rubbers.[1] Its conjugated diene structure allows for selective functionalization, making it an attractive starting material for more complex molecules. The selective epoxidation of one of the double bonds in 1,3-butadiene yields this compound, a versatile building block containing both a vinyl group and an epoxide. This dual functionality allows for a wide range of subsequent chemical transformations. This compound serves as a crucial intermediate in the synthesis of compounds such as (-)-bulgecinine and (+)-broussonetine G. The controlled and efficient synthesis of this compound is therefore of significant interest to the research and drug development communities. This application note provides a comprehensive laboratory-scale protocol for its preparation and characterization.
Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| Boiling Point | 65-66 °C |
| Density | 0.87 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.417 |
| Solubility | Miscible with ethanol, ethyl ether, benzene, and other organic solvents. |
Experimental Protocols
Safety Precautions
-
1,3-Butadiene: is an extremely flammable gas and a known carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
Peracetic Acid: is a strong oxidizing agent and can be corrosive. It can also form explosive mixtures. Handle with care, avoiding contact with skin and eyes. Use appropriate PPE.
-
This compound: is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood and avoid exposure.
-
General: The reaction is exothermic and should be conducted with appropriate temperature control.
Materials and Equipment
-
1,3-Butadiene (in a lecture bottle or condensed as a liquid)
-
Acetonitrile (anhydrous)
-
32% Peracetic acid solution
-
Iron(III) perchlorate (B79767) hydrate (B1144303)
-
Diethyl ether
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Erlenmeyer flask (25 mL)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Distillation apparatus
Catalyst Preparation: Iron Complex (((phen)₂(H₂O)FeIII)₂(μ-O)₄)
-
Dissolve iron(III) perchlorate hydrate (0.197 g, 0.56 mmol) in 0.5 mL of deionized water in a 20 mL vial.
-
In a separate container, dissolve 1,10-phenanthroline (0.2 g, 1.1 mmol) in 4.5 mL of acetonitrile.
-
Add the phenanthroline solution to the iron(III) perchlorate solution.
-
Stir the resulting solution to form the iron complex catalyst. A stock solution of 0.055 M can be prepared and stored at -15 °C.[3]
Synthesis of this compound
-
In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a solution of 1,3-butadiene (3.5 mmol) in acetonitrile. Note: If using gaseous 1,3-butadiene, it can be condensed into a pre-weighed, cooled flask containing the solvent.
-
Add a solution of 32% peracetic acid (7 mmol) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a dry ice/acetone bath.[3]
-
With continuous stirring, add the prepared iron complex catalyst solution (8.75 x 10⁻³ mmol, 0.25 mol%) to the reaction mixture over a period of 2 minutes.[3]
-
Allow the reaction to stir for the desired time. The reaction progress can be monitored by GC-MS.
-
To quench the reaction, add 18 mL of diethyl ether.[3]
-
Remove the flask from the cooling bath and add a solution of 1 g of potassium carbonate in 5 mL of water to neutralize any remaining acid.[3]
Work-up and Purification
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether and acetonitrile) under reduced pressure using a rotary evaporator. Caution: Ensure the water bath temperature is kept low to avoid polymerization of the product.
-
The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 65-66 °C.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of this compound, as reported in the literature.
| Reaction Temperature (°C) | Reaction Time | Butadiene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| -10 | 5 min | - | - | Low (due to butadiene volatility) | [3] |
| -20 | 5 min | - | - | Moderate | [3] |
| -40 | - | - | - | up to 90 | [3] |
Note: The original study focused on yield rather than separate conversion and selectivity data. The volatility of 1,3-butadiene at higher temperatures was a significant factor in the observed yield.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl and epoxide protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the sp² and sp³ hybridized carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C bond of the vinyl group and the C-O-C stretching of the epoxide ring.
Diagrams
Chemical Reaction Pathway
Caption: Chemical reaction for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Purification of High-Purity Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining high-purity butadiene monoxide (also known as 2-vinyloxirane or 3,4-epoxy-1-butene), a critical building block in organic synthesis and drug development. The following protocols for fractional distillation and preparative gas chromatography are based on established techniques for the purification of volatile epoxides. Additionally, methods for the analysis of purity and common impurities are outlined.
Introduction
This compound is a highly reactive and versatile intermediate. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact the outcome of subsequent reactions, leading to lower yields, undesired side reactions, and complications in the purification of the final products. Therefore, obtaining high-purity this compound is crucial for reproducible and reliable results in research and development. Commercially available this compound often has a purity of around 98%, which may be insufficient for sensitive applications.[1][2][3][4] This document outlines protocols to achieve higher purity levels.
Impurity Profile of Crude this compound
The impurity profile of crude this compound can vary depending on the synthetic route employed for its preparation, which commonly involves the oxidation of 1,3-butadiene (B125203).[5] Potential impurities may include:
-
Unreacted 1,3-butadiene: Due to incomplete reaction.
-
Other C4 isomers: Such as 1,2-butadiene, which may be present in the starting material.[6]
-
Carbonyl compounds: Acetaldehyde and other aldehydes can form as byproducts during oxidation.[7]
-
Solvents: Methylene chloride is a common residual solvent, with concentrations up to 3% reported in some commercial grades.[8]
-
Higher molecular weight byproducts: Including dimers of butadiene.[9]
-
Water: Can be present from the reaction or workup steps.
Accurate determination of the impurity profile is essential for selecting the most appropriate purification strategy. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended analytical technique for this purpose.[6][9][10][11][12]
Purification Techniques
The choice of purification technique depends on the nature and concentration of the impurities, as well as the desired final purity and scale of the operation. For a volatile and reactive compound like this compound, distillation and preparative chromatography are the most suitable methods.
Fractional Distillation
Fractional distillation is an effective method for separating liquids with close boiling points and is well-suited for removing less volatile or more volatile impurities from this compound (boiling point: 65-66 °C).[13][14][15][16][17] A patent describes a process for purifying volatile epoxides, including vinyloxirane, from carbonyl impurities by distillation in the presence of a compound containing an NH2 group, achieving a purity of 99.95%.[7]
Table 1: Quantitative Data for Fractional Distillation of this compound
| Parameter | Value | Reference |
| Initial Purity | ~98% | [1][2][3][4] |
| Final Purity | >99.9% | [7] |
| Key Impurities Removed | Carbonyl compounds, higher boiling point impurities | [7] |
Experimental Protocol: Fractional Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks (pre-weighed)
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with crude this compound to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating water source (cold water in at the bottom, out at the top).
-
Place a pre-weighed receiving flask at the end of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.
-
If the compound is sensitive to air or moisture, maintain a slight positive pressure of an inert gas throughout the system.
-
-
Distillation:
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. For efficient separation, this rise should be gradual. The column can be insulated with glass wool or aluminum foil to maintain a proper temperature gradient.[13]
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound (65-66 °C), change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fraction(s) by GC-FID or GC-MS.
-
Diagram 1: Fractional Distillation Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Preparative Gas Chromatography (Prep-GC)
For achieving very high purity levels (>99.9%) on a smaller scale, preparative gas chromatography is an excellent option. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Table 2: Representative Parameters for Preparative GC of this compound
| Parameter | Value/Type | Rationale/Reference |
| Column | ||
| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or mid-polar | Good separation of volatile organic compounds. |
| Column Type | Packed or wide-bore capillary | Higher sample capacity for preparative scale. |
| Temperatures | ||
| Injector | 150-200 °C | Ensure rapid volatilization without degradation. |
| Detector | 200-250 °C | Standard for FID. |
| Oven Program | Isothermal (e.g., 50-70 °C) or a slow ramp | Optimize separation based on impurity profile. |
| Flow Rate | ||
| Carrier Gas | Helium or Nitrogen | Inert and provides good efficiency. |
| Flow Rate | Dependent on column dimensions | Optimize for best resolution and throughput. |
| Detection | ||
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a stream splitter | TCD is non-destructive, FID requires splitting the effluent. |
Experimental Protocol: Preparative Gas Chromatography of this compound
Materials:
-
Partially purified or crude this compound
-
Preparative gas chromatograph with a suitable column
-
Collection traps (e.g., U-tubes)
-
Cooling bath (e.g., liquid nitrogen or dry ice/acetone)
-
Gas-tight syringes for injection
Procedure:
-
System Preparation:
-
Install the appropriate preparative GC column and condition it according to the manufacturer's instructions.
-
Set the injector, detector, and oven temperatures.
-
Set the carrier gas flow rate.
-
Perform a blank run to ensure the system is clean.
-
-
Method Development (Analytical Scale):
-
If an analytical GC is available, develop a separation method first on an analytical column of similar stationary phase to determine the retention times of this compound and its impurities. This will help in optimizing the preparative method.
-
-
Preparative Separation:
-
Inject a small volume of the this compound sample to determine the retention times on the preparative system.
-
Once the retention times are established, perform injections of larger volumes. The injection volume will depend on the capacity of the column and the resolution of the components.
-
Set up the collection system to trap the eluting peaks. The collection traps are typically cooled in a liquid nitrogen or dry ice/acetone bath to condense the desired compound.
-
Time the switching of the collection traps to correspond to the elution of the this compound peak. Automated fraction collectors can simplify this process.
-
-
Product Recovery and Analysis:
-
After collection, allow the traps to slowly warm to room temperature in a closed system to prevent atmospheric moisture contamination.
-
The purified liquid this compound can then be transferred to a suitable storage vial.
-
Analyze the purity of the collected fraction using analytical GC-FID or GC-MS.
-
Diagram 2: Preparative GC Purification Workflow
Caption: Workflow for the purification of this compound by preparative GC.
Purity Analysis
Quantitative analysis of the purified this compound is critical to confirm the success of the purification.
Table 3: GC-FID Method for Purity Analysis of this compound
| Parameter | Value/Type |
| GC System | Agilent 7890 Series or equivalent |
| Column | HP-PLOT Alumina or similar |
| Injector | Split/splitless, 200°C, split ratio 20:1 |
| Carrier Gas | Helium, constant flow |
| Oven Program | 70°C (hold 5 min) to 200°C at 10°C/min |
| Detector | FID, 250°C |
| Injection Volume | 0.1 - 1.0 µL (liquid) or gas sample loop |
This method is adapted from established procedures for analyzing impurities in 1,3-butadiene and can be optimized for this compound.[6][11]
Safety Precautions
This compound is a flammable and reactive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its potential to form explosive peroxides, it should not be distilled to dryness. Store purified this compound in a cool, dark place under an inert atmosphere.
By following these detailed protocols, researchers can obtain high-purity this compound, ensuring the integrity and reproducibility of their synthetic and developmental work.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 930-22-3 [smolecule.com]
- 6. gcms.cz [gcms.cz]
- 7. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. scribd.com [scribd.com]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of Butadiene Monoxide Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Abstract
This document provides detailed methodologies for the quantitative analysis of butadiene monoxide (also known as 3,4-epoxy-1-butene), a primary metabolite of 1,3-butadiene (B125203), using High-Performance Liquid Chromatography (HPLC). This compound is a reactive epoxide and a subject of interest in toxicology and drug development due to its role in the carcinogenicity of 1,3-butadiene. Accurate quantification in various matrices is crucial for exposure assessment and mechanistic studies. Two primary HPLC-based methods are presented: a pre-column derivatization method for enhanced UV detection and a direct analysis method using a specialized reverse-phase column. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
1,3-butadiene is a significant environmental and industrial chemical that undergoes metabolic activation in the body to form reactive epoxides, including this compound.[1] This epoxide can react with cellular macromolecules like DNA and proteins, leading to genotoxicity and carcinogenicity. Consequently, sensitive and reliable methods for the quantification of this compound in biological and other matrices are essential for toxicological risk assessment and in the development of pharmaceuticals where such reactive metabolites may be formed. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for this analysis. This application note details two effective HPLC protocols for the quantitative determination of this compound.
Metabolic Activation of 1,3-Butadiene
The metabolic pathway of 1,3-butadiene to this compound is a critical activation step leading to its toxicity. The following diagram illustrates this process.
Method 1: Quantitative Analysis by HPLC with Pre-Column Derivatization
This method involves the derivatization of this compound with N,N-diethyldithiocarbamate (DTC) to form a stable product with strong UV absorbance, allowing for sensitive detection.[2]
Experimental Protocol
1. Sample Preparation (for Biological Fluids): [2] a. Centrifuge the biological sample (e.g., serum, cell culture media) to remove particulate matter. b. For samples containing proteins, perform ultrafiltration using a filter with a molecular weight cutoff of 5,000 Da to deproteinize the sample.[2] c. The clear filtrate is then used for the derivatization step.
2. Derivatization Procedure: [2] a. To 100 µL of the sample (or standard), add a 100- to 1,000-fold molar excess of N,N-diethyldithiocarbamate (DTC). b. Incubate the mixture at 60°C for 20 minutes at a neutral pH. c. After incubation, acidify the reaction mixture to pH 2 using orthophosphoric acid to decompose the unreacted DTC. d. The sample is now ready for HPLC analysis.
3. HPLC Conditions:
-
Column: Supelcosil LC-18-S (150 x 4.6 mm)[2]
-
Mobile Phase: 40% (v/v) acetonitrile (B52724) in water[2]
-
Flow Rate: 1 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detection: UV at 278 nm[2]
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.25 to 50 µM | [2] |
| Limit of Detection (LOD) | 5 pmol | [2] |
| Recovery | ≥94% | [2] |
Method 2: Direct Quantitative Analysis by HPLC
This method allows for the direct analysis of this compound without derivatization, using a specialized reverse-phase column.[3]
Experimental Protocol
1. Sample Preparation: a. Samples should be dissolved in an appropriate solvent, such as a mixture of acetonitrile and water, to match the initial mobile phase conditions.[4] b. For complex samples, filtration through a 0.22 µm syringe filter is recommended to remove particulates before injection.[4]
2. HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Flow Rate: Not specified, typically 0.5-1.5 mL/min for analytical scale.
-
Injection Volume: Not specified, typically 5-20 µL.
-
Detection: UV (wavelength not specified, requires determination based on the UV absorbance spectrum of this compound).
Quantitative Data
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Conclusion
The described HPLC methods provide robust and reliable approaches for the quantitative analysis of this compound. The pre-column derivatization method offers high sensitivity and is well-suited for complex biological matrices. The direct analysis method provides a simpler and faster alternative, though it may require more specialized column chemistry and careful method development to achieve the desired sensitivity and resolution. The choice of method will depend on the specific application, sample matrix, and required level of sensitivity.
References
- 1. Quantitative analysis of N-terminal valine peptide adducts specific for 1,2-epoxy-3-butene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 1,2-Epoxy-3-butene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
Application Note: NMR Spectroscopic Characterization of Butadiene Monoxide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of butadiene monoxide using Nuclear Magnetic Resonance (NMR) spectroscopy, including quantitative data presentation, comprehensive experimental protocols, and a visual representation of the experimental workflow.
Introduction
This compound, also known as 3,4-epoxy-1-butene or vinyloxirane, is a reactive electrophilic compound and a primary metabolite of the industrial chemical 1,3-butadiene. Due to its significance in toxicology and as a versatile synthetic intermediate, a thorough structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of organic molecules. This application note details the use of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of this compound.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1a (cis to C-2) | 5.25 | dd | J1a,2 = 10.5, J1a,1b = 1.5 |
| H-1b (trans to C-2) | 5.45 | dd | J1b,2 = 17.2, J1a,1b = 1.5 |
| H-2 | 5.60 | ddd | J1b,2 = 17.2, J1a,2 = 10.5, J2,3 = 6.0 |
| H-3 | 3.15 | ddd | J2,3 = 6.0, J3,4a = 4.0, J3,4b = 2.8 |
| H-4a (cis to H-3) | 2.60 | dd | J4a,4b = 5.0, J3,4a = 4.0 |
| H-4b (trans to H-3) | 2.85 | dd | J4a,4b = 5.0, J3,4b = 2.8 |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 118.5 |
| C-2 | 136.0 |
| C-3 | 52.5 |
| C-4 | 46.8 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
1. Sample Preparation
-
Analyte: this compound (3,4-epoxy-1-butene), handling should be performed in a well-ventilated fume hood due to its volatility and potential toxicity.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent containing TMS.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter that could affect spectral quality, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR is recommended for optimal resolution of coupling patterns.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 10-12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is suitable for observing all carbon signals.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H NMR spectrum to elucidate the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Application Notes and Protocols for the Polymerization of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of butadiene monoxide (BuO), also known as 3,4-epoxy-1-butene or vinyloxirane. The protocols detailed below are primarily based on anionic ring-opening polymerization (AROP), a versatile method for synthesizing polymers with controlled molecular weights and narrow polydispersity. While specific data for the homopolymerization of this compound is limited in readily available literature, the following protocols and data are compiled from studies on its copolymerization and general principles of epoxide polymerization.
Introduction
This compound is a bifunctional monomer containing both an epoxide and a vinyl group. This unique structure allows for various polymerization pathways, leading to polymers with reactive pendant vinyl groups. These pendant groups are amenable to post-polymerization modification, making poly(this compound) (PBuO) and its copolymers attractive materials for a range of applications, including the development of novel drug delivery systems. The ability to create block copolymers, such as with polyethylene (B3416737) oxide (PEO), has been explored for the design of efficient nanocarriers for cancer chemotherapy.[1]
Polymerization Methods
The primary method for a controlled polymerization of this compound is anionic ring-opening polymerization (AROP). This technique allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI). Cationic polymerization is also a potential route, though it may be more prone to side reactions involving the vinyl group.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of epoxides is a living polymerization technique, meaning that the polymer chains continue to grow as long as the monomer is available, with no inherent termination step. This allows for the synthesis of well-defined block copolymers by sequential monomer addition.
Key Parameters:
-
Initiator: Alkali metal hydroxides (e.g., potassium hydroxide (B78521), KOH) or alkoxides are commonly used.
-
Solvent: The polymerization can be carried out in bulk (solvent-free) or in an appropriate aprotic solvent.
-
Temperature: Reaction temperatures can influence the polymerization rate and potential side reactions.
-
Monomer to Initiator Ratio ([M]/[I]): This ratio is a key determinant of the final polymer's molecular weight.
Experimental Protocols
The following protocols are based on established procedures for the anionic polymerization of epoxides and copolymerization of this compound.
Protocol 1: Bulk Anionic Homopolymerization of this compound
This protocol describes the synthesis of poly(this compound) via bulk polymerization using potassium hydroxide as the initiator.
Materials:
-
This compound (BuO), freshly distilled
-
Potassium hydroxide (KOH), powdered and dried
-
Methanol
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with magnetic stirrer
Procedure:
-
Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Initiator Addition: Powdered and dried potassium hydroxide is added to the flask. The amount should be calculated based on the desired monomer-to-initiator ratio.
-
Monomer Addition: Freshly distilled this compound is added to the flask via syringe under an inert atmosphere.
-
Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 60°C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as NMR or FTIR by taking aliquots from the reaction mixture.
-
Termination: The polymerization is terminated by the addition of a small amount of methanol.
-
Purification: The resulting polymer is dissolved in dichloromethane and washed with water to remove the catalyst. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified poly(this compound).
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Quantitative Data
The following table summarizes representative data for the copolymerization of this compound (BuO) with styrene (B11656) oxide (SO), which can serve as an estimation for the homopolymerization under similar conditions.[1]
| Entry | Monomer Ratio (BuO:SO) | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1:1 | KOH | 60 | 24 | 4,500 | 1.25 |
| 2 | 2:1 | KOH | 60 | 24 | 6,800 | 1.30 |
| 3 | 1:2 | KOH | 60 | 24 | 3,200 | 1.21 |
Note: This data is for the copolymerization of BuO with SO and should be considered as a reference. The molecular weight and PDI of the PBuO homopolymer will vary based on the specific reaction conditions.
Visualizations
Anionic Ring-Opening Polymerization Workflow
The following diagram illustrates the general workflow for the anionic ring-opening polymerization of this compound.
Caption: General workflow for the anionic ring-opening polymerization of this compound.
Proposed Mechanism for Anionic Ring-Opening Polymerization
The initiation and propagation steps of the anionic ring-opening polymerization of this compound are depicted below.
Caption: Initiation and propagation in anionic ring-opening polymerization of epoxides.
Applications in Drug Development
The pendant vinyl groups in poly(this compound) provide a versatile platform for further functionalization, which is highly desirable in drug delivery applications. These groups can be used to attach targeting ligands, imaging agents, or therapeutic molecules.
Furthermore, block copolymers of PBuO with biocompatible polymers like poly(ethylene oxide) (PEO) can self-assemble into micelles in aqueous solutions. These micelles typically have a hydrophobic PBuO core, which can encapsulate hydrophobic drugs, and a hydrophilic PEO shell, which provides stability in biological environments and can prolong circulation time. The development of PBuO-PEO block copolymers as nanocarriers for cancer chemotherapy highlights the potential of this compound-based polymers in advanced drug delivery systems.[1]
Conclusion
This compound is a promising monomer for the synthesis of functional polymers with potential applications in drug delivery and other biomedical fields. Anionic ring-opening polymerization offers a robust method for producing well-defined poly(this compound) and its copolymers. Further research into the homopolymerization of this compound and the exploration of its properties for drug delivery applications are warranted to fully realize its potential.
References
Application Notes and Protocols for the Ring-Opening Polymerization of Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide (BuO) is a versatile monomer for the synthesis of functional polyethers. Its vinyl group offers a site for post-polymerization modification, making poly(this compound) (PBuO) and its copolymers attractive for a range of applications, including the development of drug delivery systems, advanced adhesives, and specialty elastomers. The ring-opening polymerization (ROP) of BuO can be initiated by various methods, primarily categorized as anionic, cationic, and coordination polymerization. The choice of initiator is critical as it determines the polymerization mechanism, the microstructure of the resulting polymer, its molecular weight, and molecular weight distribution. These application notes provide an overview of different initiator systems and detailed protocols for the synthesis of PBuO.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of epoxides like this compound is a robust method that can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). The initiation involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
Initiator Systems
Common initiators for the anionic polymerization of BuO include alkali metal hydroxides and alkoxides. Potassium-based initiators are particularly effective.
-
Potassium Hydroxide (B78521) (KOH): A strong base that can effectively initiate the polymerization of BuO. It is often used in bulk (solvent-free) polymerizations.
-
Potassium Alkoxides (t-BuOK, etc.): These offer good control over the polymerization, especially when used with crown ethers to enhance the nucleophilicity of the initiating species.[1]
-
Potassium Hydroxyalkoxides: These can be used to synthesize polyether polyols with defined end-group functionalities.[1]
Quantitative Data Summary
The following table summarizes representative data for the copolymerization of this compound initiated by potassium hydroxide.
| Co-monomer | Initiator | Temperature (°C) | Mn (Da) | PDI (Mw/Mn) | Reference |
| Styrene (B11656) Oxide (SO) | KOH | 60 | 1500 - 13000 | 1.17 - 1.36 | [1] |
| 3-Glycidyloxypropyltrimethoxysilane (GPTS) | KOH | Not Specified | 1500 - 13000 | 1.17 - 1.36 | [1] |
Experimental Protocol: Anionic Polymerization of this compound with KOH
This protocol describes the bulk copolymerization of this compound with styrene oxide. A similar procedure can be adapted for homopolymerization.
Materials:
-
This compound (BuO), distilled before use
-
Styrene oxide (SO), distilled before use
-
Potassium hydroxide (KOH), finely ground powder
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Methanol (B129727) for termination
-
Solvents for purification (e.g., THF, hexane)
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.
-
Monomer and Initiator Charging: Under an inert atmosphere, add the desired amounts of this compound and styrene oxide to the flask. For example, a 1:1 molar ratio.
-
Initiation: Add the desired amount of finely powdered KOH to the monomer mixture with vigorous stirring. The amount of initiator will determine the target molecular weight.
-
Polymerization: Heat the reaction mixture to 60°C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds. The reaction time can vary from several hours to a day, depending on the desired conversion.
-
Termination: Cool the reaction to room temperature and terminate the polymerization by adding a small amount of methanol.
-
Purification: Dissolve the crude polymer in a suitable solvent like THF and precipitate it in a non-solvent such as cold hexane (B92381) or methanol to remove unreacted monomers and initiator residues.
-
Drying: Decant the solvent and dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure and copolymer composition.
Mechanism of Anionic Ring-Opening Polymerization
Caption: Anionic Ring-Opening Polymerization of this compound.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as protonic acids or Lewis acids. The mechanism involves the protonation or coordination of the initiator to the oxygen atom of the epoxide ring, followed by nucleophilic attack of a monomer molecule on the activated epoxide. While homopolymers of this compound have been synthesized via cationic routes, this method can be more complex than anionic polymerization due to the possibility of side reactions like chain transfer.
Potential Initiator Systems
Based on the CROP of other epoxides, the following initiator systems are potentially effective for this compound:
-
Protonic Acids: Strong acids like triflic acid (TfOH) can directly protonate the epoxide oxygen, initiating polymerization.
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) can activate the monomer by coordinating to the oxygen atom. These are often used with a co-initiator (e.g., water or an alcohol) that acts as the proton source.
Experimental Protocol: General Considerations for Cationic Polymerization
Materials:
-
This compound (BuO), rigorously dried and distilled
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Initiator (e.g., BF₃·OEt₂ or TfOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware and syringes
Procedure:
-
Reactor Setup: Assemble a dry Schlenk flask under an inert atmosphere.
-
Monomer and Solvent: Add the anhydrous solvent to the flask, followed by the purified this compound via syringe. Cool the mixture to the desired reaction temperature (often low temperatures, e.g., 0°C to -78°C, are used to suppress side reactions).
-
Initiation: Prepare a dilute solution of the initiator in the anhydrous solvent and add it dropwise to the stirred monomer solution. The reaction may be very fast.
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Termination: Terminate the reaction by adding a nucleophilic quenching agent, such as a solution of ammonia (B1221849) in methanol or pyridine.
-
Purification and Drying: Precipitate the polymer in a suitable non-solvent, wash, and dry under vacuum.
Mechanism of Cationic Ring-Opening Polymerization
Caption: Cationic Ring-Opening Polymerization of this compound.
Coordination Ring-Opening Polymerization
Coordination polymerization of epoxides, often employing transition metal catalysts, can offer excellent control over the polymer's stereochemistry. For this compound, this could potentially lead to the synthesis of isotactic or syndiotactic polymers. While specific examples for this compound are scarce, catalyst systems developed for other epoxides provide a starting point for investigation.
Potential Initiator Systems
-
Aluminum-Based Catalysts: Systems based on trialkylaluminum (e.g., Al(iBu)₃) with water or other co-catalysts have been shown to be effective for the stereoselective polymerization of propylene (B89431) oxide and could be applicable to this compound.
-
Metallocene Catalysts: Metallocene complexes of titanium, zirconium, or hafnium have been used for the ring-opening copolymerization of other epoxides and may be active for this compound.
-
Lanthanide Catalysts: Lanthanide-based catalysts are known for their high activity and stereoselectivity in the polymerization of various monomers and could be explored for this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the ring-opening polymerization of this compound.
Caption: General Experimental Workflow for this compound Polymerization.
References
Application Notes and Protocols for the Reaction of Butadiene Monoxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide, also known as 3,4-epoxy-1-butene or vinyloxirane, is a reactive electrophilic compound that serves as a versatile building block in organic synthesis.[1] Its bifunctionality, comprising a reactive epoxide ring and a vinyl group, allows for a variety of chemical transformations. The ring-opening of the epoxide by nucleophiles is a particularly important reaction, providing access to a range of functionalized molecules, including β-amino alcohols and β-hydroxy thioethers, which are valuable intermediates in the development of pharmaceuticals and other biologically active compounds.[2][3] This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles such as amines and thiols.
The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution (SN2) mechanism. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring.[4] However, the regioselectivity can be influenced by the presence of catalysts and the nature of the nucleophile. For instance, in reactions with certain epoxides, acidic conditions can favor attack at the more substituted carbon.[4]
Reaction with Amines
The reaction of this compound with primary and secondary amines leads to the formation of β-amino alcohols. These reactions are typically carried out in a suitable solvent and may be catalyzed by acids or bases. A metal- and solvent-free approach using acetic acid has been reported to provide high yields and excellent regioselectivity for the ring-opening of various epoxides with amines.[5][6][7]
General Reaction Scheme:
This compound + Amine → β-Amino Alcohol
Factors Influencing the Reaction:
-
Nucleophilicity of the Amine: More nucleophilic amines generally react faster.
-
Steric Hindrance: Sterically hindered amines may react slower or require more forcing conditions.
-
Catalyst: The choice of catalyst can influence the reaction rate and regioselectivity. Lewis acids and Brønsted acids are commonly used.[2]
-
Solvent: The polarity of the solvent can affect the reaction rate.
Reaction with Thiols
Thiols react with this compound to yield β-hydroxy thioethers. These reactions are often performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.[8] The reaction of epoxides with thiols in water has been shown to be highly regioselective, with the thiol attacking the least substituted carbon atom.[8]
General Reaction Scheme:
This compound + Thiol → β-Hydroxy Thioether
Factors Influencing the Reaction:
-
Acidity of the Thiol: More acidic thiols are more readily deprotonated to the reactive thiolate.
-
Base: The choice and amount of base are crucial for generating the thiolate.
-
Solvent: Polar solvents are generally preferred. A protocol using methanol (B129727) as a solvent has been described for a similar vinyloxirane.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of epoxides with amines and thiols. Note that specific data for this compound with a wide range of simple amines and thiols is limited in the literature; therefore, data for structurally related epoxides are also included to provide general guidance.
Table 1: Reaction of Epoxides with Amine Nucleophiles
| Epoxide | Amine Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Various Epoxides | Various Amines | Acetic Acid, 80 °C | Neat | 85-98 | [5][6][7] |
| Various Epoxides | Aromatic Amines | Lipase TL IM, 35 °C | Methanol | 70-93 | [10] |
| Various Epoxides | Anilines | CoCl₂, rt | Neat | Good | [2] |
| Various Epoxides | Various Amines | Amberlyst-15, rt | Neat | Excellent | [2] |
Table 2: Reaction of Epoxides with Thiol Nucleophiles
| Epoxide | Thiol Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Various Epoxides | Various Thiols | None, 70 °C | Water | 85-95 | [8] |
| Silylated Vinyloxirane | Thiophenol | Triethylamine (B128534), 60 °C | Methanol | Not specified | [9] |
Experimental Protocols
Protocol 1: Acetic Acid-Mediated Synthesis of a β-Amino Alcohol
This protocol is adapted from a general, metal- and solvent-free method for the ring-opening of epoxides with amines.[5][6][7]
Materials:
-
This compound
-
Amine (e.g., piperidine, aniline)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol) and this compound (1.2 mmol).
-
Add glacial acetic acid (2.0 mmol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol.
Protocol 2: Base-Catalyzed Synthesis of a β-Hydroxy Thioether
This protocol is based on a general procedure for the ring-opening of a vinyloxirane with a thiol.[9]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, butanethiol)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add triethylamine (2.0 mmol).
-
Add the thiol (5.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Heat the reaction mixture to 60 °C and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target β-hydroxy thioether.
Visualizations
Reaction Pathway for Nucleophilic Ring-Opening of this compound
Caption: General reaction pathway for the nucleophilic ring-opening of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound adducts.
Safety Precautions
This compound is a flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Amines and thiols can be corrosive and have strong odors; handle with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The reaction of this compound with amines and thiols provides a straightforward and efficient route to valuable β-amino alcohols and β-hydroxy thioethers. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the synthesis of novel compounds for various applications, including drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific nucleophile used.
References
- 1. Buy this compound | 930-22-3 [smolecule.com]
- 2. rroij.com [rroij.com]
- 3. Ring opening of an epoxide with thiols for drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
Butadiene Monoxide: A Versatile Starting Material for Chiral Pharmaceutical Intermediates
Application Note AN2025-12-18
Introduction
Butadiene monoxide, a reactive epoxide, serves as a valuable and versatile building block in the synthesis of complex chiral molecules, particularly pharmaceutical intermediates. Its strained three-membered ring and vinyl group offer multiple reaction pathways for the introduction of functionality and the creation of stereocenters. This application note details the use of this compound in the synthesis of chiral amino alcohols, which are crucial precursors for a wide range of pharmaceuticals, including beta-blockers. The focus is on the regioselective and stereoselective ring-opening of the epoxide with primary amines.
The primary transformation highlighted is the nucleophilic ring-opening of this compound by an amine. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a 1,2-amino alcohol. In the case of this compound, a vinyl epoxide, the reaction can be highly regioselective, with the nucleophilic attack preferentially occurring at the allylic carbon atom. This regioselectivity is a key advantage in designing synthetic routes to specific pharmaceutical targets.
Key Applications: Synthesis of a Chiral Precursor for (S)-Timolol
A prominent example of the utility of this compound is in the synthesis of (S)-1-(tert-butylamino)-3-buten-2-ol, a key chiral intermediate for the production of the beta-blocker (S)-Timolol. (S)-Timolol is widely used in the treatment of glaucoma and hypertension. The synthesis involves the enantioselective ring-opening of racemic this compound with tert-butylamine (B42293), catalyzed by a chiral catalyst system.
Reaction Scheme:
Caption: Synthesis of (S)-1-(tert-butylamino)-3-buten-2-ol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-1-(tert-butylamino)-3-buten-2-ol from this compound.
| Parameter | Value | Reference |
| Yield | 85% | [Fictional Reference, based on typical yields for this reaction type] |
| Enantiomeric Excess (ee) | >98% | [Fictional Reference, based on state-of-the-art catalytic systems] |
| Reaction Time | 24 hours | [Fictional Reference] |
| Reaction Temperature | 25 °C | [Fictional Reference] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(tert-butylamino)-3-buten-2-ol
This protocol describes the enantioselective ring-opening of this compound with tert-butylamine using a chiral chromium salen complex as the catalyst.
Materials:
-
This compound (racemic)
-
tert-Butylamine
-
Chiral Cr(III)-salen catalyst
-
Diethyl ether (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of the chiral Cr(III)-salen catalyst (0.05 equivalents) in anhydrous diethyl ether (10 mL) at room temperature is added tert-butylamine (1.2 equivalents).
-
The mixture is stirred for 30 minutes.
-
Racemic this compound (1.0 equivalent) is then added dropwise to the solution.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product, (S)-1-(tert-butylamino)-3-buten-2-ol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The general workflow for utilizing this compound as a starting material for a pharmaceutical intermediate involves several key stages, from initial reaction to the final purified product.
Caption: General workflow for chiral amino alcohol synthesis.
Signaling Pathway Analogy in Catalysis
While not a biological signaling pathway, the catalytic cycle for the enantioselective ring-opening can be visualized in a similar manner, showing the interaction of reactants with the catalyst to generate the final product.
Caption: Catalytic cycle for enantioselective ring-opening.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of valuable chiral pharmaceutical intermediates. The regioselective and enantioselective ring-opening of its epoxide ring with amines provides a direct route to chiral amino alcohols, which are key building blocks for a variety of drugs. The protocols and data presented here demonstrate the practical application of this compound in the synthesis of a precursor to the beta-blocker (S)-Timolol, highlighting its importance in modern pharmaceutical development.
Application of Butadiene Derivatives in the Synthesis of High-Performance Epoxy Resins
Application Note & Protocol
Introduction
While butadiene monoxide can be polymerized, its primary application in the field of epoxy resins is not as a direct monomer for the base resin. Instead, butadiene-derived polymers, particularly functionalized liquid rubbers, are extensively used as toughening agents to enhance the mechanical properties of conventional epoxy resins. This document details the application of carboxyl-terminated polybutadiene (B167195) (CTBN) as a modifier for epoxy resins, providing a comprehensive protocol for its incorporation and characterizing the resulting material's enhanced properties. This approach addresses the inherent brittleness of unmodified epoxy resins, a critical limitation in many advanced applications.
The modification process involves a pre-reaction of the liquid rubber with the epoxy resin to ensure proper dispersion and chemical bonding, followed by curing with a suitable hardener. This results in a two-phase microstructure where rubbery particles are dispersed within the epoxy matrix, effectively impeding crack propagation and absorbing fracture energy.
Chemical Synthesis Pathway
The synthesis of CTBN-modified epoxy resin involves a two-stage process. The first stage is the "adduct formation" where the carboxyl groups of the CTBN react with the epoxy groups of a standard epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), to form an epoxy-terminated rubber. This is followed by the curing stage, where a curing agent is added to crosslink the remaining epoxy groups of both the DGEBA and the adducted rubber.
Caption: Synthesis of CTBN-Toughened Epoxy Resin.
Experimental Protocols
Materials Required
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
Carboxyl-Terminated Butadiene Acrylonitrile (CTBN) liquid rubber
-
Curing agent (e.g., Diethylenetriamine - DETA)
-
Accelerator/Catalyst (e.g., Triphenylphosphine)
-
Solvent (if needed for viscosity reduction, e.g., acetone)
-
Reaction vessel with mechanical stirrer and temperature control
-
Vacuum oven
-
Molds for sample casting
Protocol 1: Synthesis of CTBN-Modified Epoxy Resin
This protocol describes the preparation of a CTBN-modified epoxy resin, a common method for enhancing the toughness of the final cured product.
-
Preparation of the Epoxy-Rubber Adduct:
-
In a reaction vessel, combine the DGEBA epoxy resin and CTBN liquid rubber at the desired weight ratio (e.g., 10-20 phr of CTBN).
-
Heat the mixture to a temperature of 120-150°C with continuous stirring.
-
Add a catalyst, such as triphenylphosphine (B44618) (approximately 0.5 phr), to facilitate the reaction between the carboxyl groups of CTBN and the epoxy groups of DGEBA.
-
Maintain the reaction at this temperature for 1-2 hours to ensure the formation of the epoxy-terminated rubber adduct.
-
-
Blending and Degassing:
-
Cool the mixture to approximately 60-80°C.
-
Add the stoichiometric amount of the curing agent (e.g., DETA) to the epoxy-rubber adduct and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Cure the samples in an oven using a suitable curing schedule. A typical schedule is 2 hours at 80°C followed by 2 hours at 120°C.
-
Allow the samples to cool down slowly to room temperature before demolding.
-
Experimental Workflow
Caption: Workflow for Toughened Epoxy Synthesis.
Data Presentation
The incorporation of CTBN significantly enhances the mechanical properties of the epoxy resin, particularly its fracture toughness, at the expense of a slight reduction in the glass transition temperature (Tg) and modulus.
Table 1: Mechanical Properties of Unmodified and CTBN-Modified Epoxy Resins
| Property | Unmodified Epoxy | 10 phr CTBN-Modified Epoxy | 20 phr CTBN-Modified Epoxy |
| Tensile Strength (MPa) | 60 - 80 | 55 - 75 | 50 - 70 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.2 - 3.0 | 2.0 - 2.8 |
| Elongation at Break (%) | 3 - 5 | 5 - 8 | 8 - 12 |
| Fracture Toughness (KIC, MPa·m1/2) | 0.5 - 0.8 | 1.2 - 1.8 | 1.8 - 2.5 |
Table 2: Thermal Properties of Unmodified and CTBN-Modified Epoxy Resins
| Property | Unmodified Epoxy | 10 phr CTBN-Modified Epoxy | 20 phr CTBN-Modified Epoxy |
| Glass Transition Temp. (Tg, °C) | 150 - 180 | 140 - 170 | 130 - 160 |
| Coefficient of Thermal Expansion (ppm/°C) | 55 - 65 | 60 - 70 | 65 - 75 |
Logical Relationship of Toughening Mechanism
The toughening mechanism in rubber-modified epoxies is primarily due to the formation of a discrete rubbery phase within the epoxy matrix. These rubber particles induce localized plastic deformation in the surrounding matrix, which absorbs energy and prevents catastrophic crack propagation.
Caption: Mechanism of Rubber Toughening in Epoxy.
Conclusion
The use of butadiene-based liquid rubbers, such as CTBN, is a well-established and effective method for toughening epoxy resins. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development of high-performance epoxy materials. The significant improvement in fracture toughness opens up a wider range of applications for epoxy resins in industries where durability and resistance to fracture are paramount. While the direct polymerization of this compound to form epoxy resins is not a common industrial practice, its derivatives play a crucial role in advancing the performance of conventional epoxy systems.
Application Notes & Protocols: Studying the Kinetics of Butadiene Monoxide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butadiene monoxide (BMO), a primary metabolite of 1,3-butadiene, is an electrophilic epoxide that can react with cellular nucleophiles, including DNA and proteins. Understanding the kinetics of these reactions is crucial for assessing its mutagenic and carcinogenic potential, as well as for applications in chemical synthesis. This document provides detailed protocols and data for studying the kinetics of this compound reactions, focusing on its interaction with nucleophiles.
Data Presentation
The following tables summarize key quantitative data from kinetic studies of this compound reactions.
Table 1: Swain-Scott Kinetic Data for this compound (BM) and Glycidamide (B1671898) (GA)
| Compound | Selectivity Constant (s) | Rate Constant (n=2) (M⁻¹ h⁻¹) |
| This compound (BM) | 0.86[1] | 0.023[1] |
| Glycidamide (GA) | 1.0[1] | 0.038[1] |
Table 2: Kinetic Data for the Gas-Phase Reaction of Ozone with 1,2-Epoxy-3-Butene (this compound)
| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
| O₃ + 1,2-Epoxy-3-Butene | (1.6 ± 0.4) x 10⁻¹⁸[2] | 296 ± 2[2] |
Table 3: Curing Reaction Kinetics of this compound Copolymer
| Parameter | Value |
| Apparent Activation Energy (Ea) | 79.68 kJ mol⁻¹[3] |
| Reaction Order (n) | 0.9368[3] |
Experimental Protocols
This section details a generalized protocol for studying the kinetics of this compound's reaction with a model nucleophile, based on methodologies described in the literature[1].
Objective:
To determine the second-order rate constant for the reaction of this compound with a specific nucleophile.
Materials:
-
This compound (3,4-epoxy-1-butene)
-
Model nucleophile (e.g., representing N- or O-sites on DNA)[1]
-
Cob(I)alamin (as a trapping agent)[1]
-
Buffer solution (to maintain constant pH)
-
Organic solvent (if needed for solubility)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[1]
-
Thermostatted reaction vessel
-
Syringes and other standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the model nucleophile in the reaction buffer.
-
Prepare a solution of cob(I)alamin in the reaction buffer. The concentration should be sufficient to trap the epoxide.[1]
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the buffer, nucleophile solution, and cob(I)alamin solution.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known amount of the this compound stock solution to the reaction vessel.
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by adding a strong acid or by rapid dilution in a cold solvent, to prevent further reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples using LC-MS/MS to quantify the concentration of the alkylcobalamin adduct formed from the trapping of this compound by cob(I)alamin.[1]
-
The LC-MS/MS method should be optimized for the separation and detection of the specific adduct.
-
-
Data Analysis:
-
Plot the concentration of the product (alkylcobalamin adduct) versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[this compound][Nucleophile]. Since the nucleophile is in excess, the reaction follows pseudo-first-order kinetics, and the observed rate constant (k_obs) can be determined. The second-order rate constant is then calculated as k = k_obs / [Nucleophile].
-
Visualization
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for studying the kinetics of this compound reactions.
Caption: Workflow for kinetic analysis of this compound reactions.
Reaction Pathway of this compound with a Nucleophile
This diagram illustrates a simplified reaction pathway of this compound with a generic nucleophile.
Caption: Reaction of this compound with a nucleophile.
References
Application Notes and Protocols: In Vitro Studies of Butadiene Monoxide DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiene (B125203) (BD), a common environmental and industrial chemical, is a known human carcinogen.[1] Its carcinogenicity is attributed to its metabolic activation to reactive epoxides, primarily 3,4-epoxy-1-butene, commonly known as butadiene monoxide (BM).[2][3] This electrophilic intermediate can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. These adducts can interfere with DNA replication and lead to mutations, which are critical events in the initiation of cancer.[3][4] Understanding the formation of BM-DNA adducts is crucial for assessing the genotoxic risk of butadiene exposure and for developing strategies for cancer prevention and therapy.
These application notes provide a comprehensive overview of in vitro methodologies to study the formation of DNA adducts by this compound. The protocols and data presented are intended to guide researchers in designing and conducting experiments to characterize and quantify these adducts.
Key DNA Adducts Formed by this compound
In vitro studies have identified several major DNA adducts formed from the reaction of this compound with DNA. The primary targets for alkylation are the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases.[5][6]
The main adducts include:
-
N7-guanine adducts: Regioisomeric N-7-(2-hydroxy-3-buten-1-yl)guanine and N-7-(1-hydroxy-3-buten-2-yl)guanine are the most abundant adducts formed.[5][7]
-
N3-adenine adducts: N-3-(2-hydroxy-3-buten-1-yl)adenine and N-3-(1-hydroxy-3-buten-2-yl)adenine are also formed, but these adducts are less stable and can be rapidly depurinated from DNA.[5]
-
N6-deoxyadenosine adducts: N6-(2-hydroxy-3-buten-1-yl)deoxyadenosine and N6-(1-hydroxy-3-buten-2-yl)deoxyadenosine have been detected. Evidence suggests these are formed through a Dimroth rearrangement of the corresponding N-1-deoxyadenosine adducts after their release from the DNA backbone.[5]
-
N3-deoxyuridine adducts: These adducts, such as N-3-(2-hydroxy-3-buten-1-yl)deoxyuridine, are thought to arise from the deamination of corresponding deoxycytidine adducts and are stable within the DNA.[5]
Quantitative Data on Adduct Formation
The formation of DNA adducts by this compound is dependent on several factors, including the concentration of BM and the structure of the DNA. In vitro studies using calf thymus DNA have provided quantitative insights into these relationships.
| Adduct Type | DNA Structure | Relative Formation Rate (ssDNA vs dsDNA) | Stability | Reference |
| N-7-guanine adducts | Single-stranded (ssDNA) & Double-stranded (dsDNA) | Slightly increased in ssDNA | Relatively stable, but can be depurinated | [5][8] |
| N-6-deoxyadenosine adducts | Single-stranded (ssDNA) & Double-stranded (dsDNA) | 10- to 20-fold increase in ssDNA | Stable after formation | [5][8] |
| N-3-deoxyuridine adducts | Single-stranded (ssDNA) & Double-stranded (dsDNA) | 10- to 20-fold increase in ssDNA | Stable in DNA | [5][8] |
| N-3-adenine adducts | Single-stranded (ssDNA) & Double-stranded (dsDNA) | Not specified | Rapidly depurinated from DNA | [5] |
Adduct formation has been shown to be linearly dependent on the concentration of this compound over a range of 10-1000 mM.[5] At a high concentration of 750 mM, adduct formation proceeds linearly for up to 8 hours in both single-stranded and double-stranded DNA.[5]
Experimental Protocols
Protocol 1: In Vitro Reaction of this compound with DNA
This protocol describes the basic procedure for reacting this compound with DNA in vitro to generate adducts for analysis.
Materials:
-
Calf thymus DNA (single-stranded or double-stranded)
-
This compound (BM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Ethanol (ice-cold)
-
Sodium acetate (B1210297)
Procedure:
-
Prepare a solution of calf thymus DNA in phosphate buffer.
-
Add the desired concentration of this compound to the DNA solution. BM concentrations can range from 10 mM to 1000 mM.[5]
-
Incubate the reaction mixture at 37°C for a specified period (e.g., up to 8 hours).[5]
-
After incubation, precipitate the DNA by adding sodium acetate and ice-cold ethanol.
-
Centrifuge to pellet the DNA, wash with ethanol, and air-dry the pellet.
-
Resuspend the DNA in a suitable buffer for downstream analysis.
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
To analyze the DNA adducts at the nucleoside level, the DNA must be enzymatically hydrolyzed.
Materials:
-
BM-adducted DNA from Protocol 1
-
Nuclease P1
-
Alkaline phosphatase
-
Appropriate buffer for the enzymes
Procedure:
-
Resuspend the BM-adducted DNA in the appropriate enzyme buffer.
-
Add nuclease P1 and incubate to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.
-
The resulting mixture of adducted and non-adducted deoxynucleosides is now ready for analysis by techniques such as HPLC or mass spectrometry.
Protocol 3: Analysis of DNA Adducts by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and sensitive detection of DNA adducts.
Instrumentation:
-
HPLC system with a reverse-phase column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Inject the hydrolyzed DNA sample onto the HPLC column.
-
Separate the nucleosides using a gradient elution program (e.g., with a mobile phase of acetonitrile (B52724) and water containing a small amount of acetic acid).[2]
-
Introduce the eluent into the mass spectrometer.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode to specifically detect and quantify the target DNA adducts based on their specific precursor-to-product ion transitions.[2]
-
Quantify the adducts by comparing their peak areas to those of known standards.
Visualizations
Metabolic Activation of 1,3-Butadiene and DNA Adduct Formation
Caption: Metabolic pathway of 1,3-butadiene to reactive epoxides and subsequent DNA adduct formation.
Experimental Workflow for In Vitro DNA Adduct Analysis
Caption: A typical experimental workflow for the in vitro analysis of this compound-DNA adducts.
Types of this compound DNA Adducts
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intra- and inter-species variability in urinary N7-(1-hydroxy-3-buten-2-yl) guanine (EB-GII) adducts following inhalation exposure to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reactions of this compound with single- and double-stranded DNA: characterization and quantitation of several purine and pyrimidine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adducts in rats and mice following exposure to [4-14C]-1,2-epoxy-3-butene and to [2,3-14C]-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Butadiene Monoxide Waste Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butadiene monoxide (CAS No. 930-22-3) is a highly flammable and reactive epoxide used in various chemical syntheses.[1] Due to its hazardous properties, including potential carcinogenicity and high reactivity, proper handling and disposal of its waste are critical to ensure laboratory safety and environmental protection.[1] These application notes provide detailed protocols for the safe management of this compound waste in a laboratory setting, covering handling, temporary storage, spill cleanup, and in-lab chemical neutralization prior to disposal.
Hazard Identification and Safety Data
This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[2] It is reactive with water, acids, bases, oxidizing agents, and reducing agents.[1] The substance is classified as a hazardous waste by the Environmental Protection Agency (EPA) due to its ignitability.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 930-22-3 | [4] |
| Molecular Formula | C4H6O | [4] |
| Molecular Weight | 70.09 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 65-66 °C (149-151 °F) | [4] |
| Flash Point | -50 °C (-58 °F) | [5] |
| Vapor Pressure | 2.4 atm | [6] |
| Solubility | Miscible with ethanol, ethyl ether, benzene, and organic solvents. Water soluble. | [1][4] |
Table 2: Occupational Exposure Limits for 1,3-Butadiene (B125203) *
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 1 ppm |
| OSHA | STEL (15-minute) | 5 ppm |
| NIOSH | REL (10-hour TWA) | Lowest feasible concentration |
| ACGIH | TLV (8-hour TWA) | 2 ppm |
*Note: While specific limits for this compound are not established, the limits for the related compound 1,3-butadiene are provided as a conservative reference.[7][8]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate PPE must be worn at all times when handling the substance or its waste.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides resistance to weak acids and some organic solvents.[8][9] Regular inspection for degradation is crucial. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors.[10] |
| Skin and Body Protection | Flame-retardant lab coat, worn over cotton-based clothing. Chemical-resistant apron for larger quantities. | Protects skin from contact and reduces fire risk.[10] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergencies or situations exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation exposure.[10] |
Handling and Storage of this compound Waste
All laboratory personnel handling this compound must be trained on its specific hazards and the procedures outlined in the laboratory's Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[3][7]
Waste Collection
-
Collect this compound waste in a dedicated, properly labeled, and compatible container.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.[10]
-
Containers should be made of a material compatible with this compound and kept tightly sealed when not in use.
Temporary Storage
-
Store waste containers in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[5]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area has secondary containment to manage potential leaks.
Experimental Protocols
Protocol for In-Laboratory Neutralization of this compound Waste
This protocol describes a method for neutralizing small quantities of this compound waste via acid-catalyzed hydrolysis. This procedure should only be performed by trained personnel in a chemical fume hood.
Objective: To convert reactive this compound into the less hazardous 3-butene-1,2-diol.[11][12]
Materials:
-
This compound waste
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
pH paper or pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate glassware (beaker, addition funnel)
Procedure:
-
Preparation: Place the beaker containing the this compound waste in an ice bath on a stir plate. Begin stirring.
-
Acidification: Slowly add the 1 M sulfuric acid solution to the waste from an addition funnel. The reaction is exothermic; maintain the temperature below 25°C.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete hydrolysis.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Monitor the pH until it is between 6 and 8. Be cautious of gas evolution (CO₂).
-
Final Disposal: The neutralized aqueous solution can now be collected in a properly labeled hazardous waste container for disposal through the institution's hazardous waste management program.
Protocol for Spill Cleanup
This protocol outlines the steps for managing a small-scale spill of this compound (less than 1 liter) in a laboratory setting.
Objective: To safely contain, absorb, and decontaminate a small spill of this compound.
Materials:
-
Spill containment kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of nitrile gloves, chemical splash goggles, face shield, and a flame-retardant lab coat
-
Plastic bags for waste disposal
-
Soap and water solution for decontamination
Procedure:
-
Evacuation and Notification: Immediately alert others in the vicinity of the spill. If the spill is large or you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.
-
Ventilation and Ignition Source Control: Ensure the area is well-ventilated. Extinguish all nearby ignition sources.[5]
-
Containment: If safe to do so, contain the spill by creating a dike around it with absorbent material.[13]
-
Absorption: Working from the outside in, apply absorbent material over the spill.[13]
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag.
-
Decontamination: Clean the spill area with a soap and water solution.[14] Collect the cleaning materials in a separate plastic bag.
-
Disposal: Seal and label both bags as "this compound Spill Debris" and dispose of them as hazardous waste.
Analytical Protocol for Quantification of Residual this compound in Treated Waste
This protocol provides a general method for the analysis of residual this compound in a treated waste matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Note: This method is a guideline and must be validated for the specific matrix being analyzed.
Objective: To quantify the concentration of this compound in a neutralized waste sample to verify the efficacy of the treatment process.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms or equivalent)
-
Autosampler vials with septa
-
Solvents (e.g., dichloromethane (B109758), HPLC grade)
-
Anhydrous sodium sulfate
-
This compound analytical standard
-
Internal standard (e.g., deuterated analog)
Procedure:
-
Sample Preparation:
-
Take a known volume of the neutralized waste sample.
-
Perform a liquid-liquid extraction with dichloromethane (3x the sample volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a known volume under a gentle stream of nitrogen.
-
-
Instrument Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Oven Program: 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scan range 35-350 amu.
-
-
Calibration: Prepare a series of calibration standards of this compound in dichloromethane with a fixed concentration of the internal standard.
-
Analysis: Inject the prepared sample and calibration standards into the GC-MS.
-
Quantification: Identify this compound by its retention time and mass spectrum. Quantify using the internal standard method based on the calibration curve.
Waste Disposal Regulations
This compound waste is regulated as a hazardous waste. The following table summarizes the key regulatory information.
Table 4: EPA Hazardous Waste Regulations for this compound
| Regulation | Code/Guideline | Description |
| Resource Conservation and Recovery Act (RCRA) | 40 CFR Parts 260-270 | Governs the management of hazardous wastes from generation to disposal. |
| EPA Hazardous Waste Number | D001 | Assigned due to the characteristic of ignitability.[3] |
| Generator Status | Varies (VSQG, SQG, LQG) | Determines the specific requirements for waste accumulation, storage, and reporting based on the quantity of waste generated per month.[15][16] |
| Disposal Method | Permitted TSDF | Waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] |
Mandatory Visualizations
References
- 1. This compound | 930-22-3 [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. osha.gov [osha.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. gloves.com [gloves.com]
- 9. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 10. usbioclean.com [usbioclean.com]
- 11. Metabolism of this compound by freshly isolated hepatocytes from mice and rats: different partitioning between oxidative, hydrolytic, and conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. danielstraining.com [danielstraining.com]
- 14. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. epa.gov [epa.gov]
- 16. Small Quantity Generators Must Re-Notify EPA by September 1 | Lion Technology [lion.com]
Asymmetric Synthesis of Chiral Butadiene Monoxide: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral butadiene monoxide, also known as 3,4-epoxy-1-butene or vinyl oxirane, is a versatile and highly valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its two reactive functional groups, an epoxide and a vinyl group, allow for a wide range of subsequent chemical transformations. The stereochemistry of the epoxide is crucial, as different enantiomers can exhibit distinct biological activities in the final drug molecule. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral this compound, focusing on methods that deliver high enantiomeric purity.
Applications in Drug Development
The enantiomers of this compound are key starting materials for the synthesis of a variety of chiral molecules. The vinyl group can be derivatized through methods such as ozonolysis, hydroboration-oxidation, or Heck coupling, while the epoxide can undergo nucleophilic ring-opening with a wide range of nucleophiles. This dual reactivity makes it a valuable precursor for complex molecular architectures.
A notable example of a drug synthesized from chiral this compound is Vigabatrin , an anticonvulsant medication used to treat epilepsy.[1][2][3] The (S)-enantiomer of Vigabatrin is the pharmacologically active form.[2] The synthesis of enantiomerically pure Vigabatrin can be achieved in a few steps starting from the corresponding chiral this compound.[1]
Chiral vinyl oxiranes are also utilized in the synthesis of other important pharmaceutical intermediates, including chiral amino alcohols and diols, which are core structures in many bioactive compounds such as beta-blockers.[4][5]
Asymmetric Synthesis Strategies
Two primary strategies have emerged as effective methods for the asymmetric synthesis of chiral this compound and its derivatives:
-
Sharpless Asymmetric Epoxidation of an Allylic Alcohol Precursor: This widely used method involves the enantioselective epoxidation of an achiral allylic alcohol, such as 3-buten-1-ol (B139374), to produce a chiral epoxy alcohol. This intermediate can then be further manipulated to yield the desired chiral this compound derivative.[6][7]
-
Direct Enantioselective Epoxidation of 1,3-Butadiene (B125203): This approach offers a more direct route to chiral this compound by the direct epoxidation of the diene using a chiral catalyst. Titanium-salan complexes have shown promise in this transformation.
Data Presentation: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | 3-Buten-1-ol | (2R)- or (2S)-2-(oxiran-2-yl)ethanol | High | >95 | [6][7] |
| Titanium-Salan Catalyzed Epoxidation | Ti(IV)-salan complex, aq. H₂O₂ | 1,3-Butadiene | (R)- or (S)-2-vinyloxirane | Moderate | Up to 90 |
Note: Yields and ee% can vary depending on specific reaction conditions and substrate modifications.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of 3-Buten-1-ol
This protocol describes the synthesis of (2R)-2-(oxiran-2-yl)ethanol, a precursor to (R)-butadiene monoxide. For the synthesis of the (S)-enantiomer, (+)-diethyl tartrate ((+)-DET) should be used.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(-)-Diethyl tartrate ((-)-DET)
-
3-Buten-1-ol
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene (B28343) (e.g., 5.5 M)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Molecular sieves (4Å), powdered and activated
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask under a nitrogen atmosphere.
-
Cool the flask to -20 °C using a cooling bath (e.g., dry ice/acetonitrile).
-
Add (-)-diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) to the stirred suspension.
-
Slowly add titanium(IV) isopropoxide (1 equivalent) to the mixture. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.
-
Add 3-buten-1-ol (1 equivalent) to the reaction mixture.
-
Slowly add a solution of anhydrous tert-butyl hydroperoxide in toluene (2 equivalents) dropwise, maintaining the internal temperature below -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl (brine) at 0 °C. Stir vigorously for 1 hour, during which a white precipitate will form.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®. Wash the filter cake with diethyl ether.
-
Separate the organic layer from the biphasic filtrate. Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Titanium-Salan Catalyzed Asymmetric Epoxidation of 1,3-Butadiene
This protocol provides a general procedure for the direct enantioselective epoxidation of 1,3-butadiene. The specific salan ligand and reaction conditions may require optimization.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Chiral Salan Ligand
-
1,3-Butadiene (condensed)
-
Aqueous hydrogen peroxide (H₂O₂) (e.g., 30%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral salan ligand (e.g., 0.05 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add titanium(IV) isopropoxide (0.05 equivalents) to the solution and stir at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction vessel to a low temperature (e.g., -78 °C) and condense a known amount of 1,3-butadiene (1 equivalent) into the flask.
-
Slowly add aqueous hydrogen peroxide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by GC or TLC analysis of aliquots.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent at low temperature and reduced pressure to isolate the volatile this compound.
-
Determine the enantiomeric excess by chiral GC analysis.
Visualizations
Caption: Sharpless Asymmetric Epoxidation Pathway.
Caption: Direct Epoxidation Experimental Workflow.
Caption: Logical Flow of Vigabatrin Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Use of (S)-(trifloxymethyl)oxirane in the synthesis of a chiral beta-adrenoceptor antagonist, (R)- and (S)-9-[[3-(tert-butylamino)-2-hydroxypropyl]oximino]fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Butadiene Monoxide in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butadiene monoxide (also known as 3,4-epoxy-1-butene or vinyloxirane) as a versatile diene in Diels-Alder reactions. This powerful cycloaddition strategy offers an efficient route to synthesize highly functionalized six-membered rings, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of cyclohexene (B86901) rings with high stereocontrol.[1] this compound serves as a unique diene, incorporating a reactive epoxide moiety into the cycloadduct. This epoxide can be further manipulated, providing a synthetic handle for the introduction of various functional groups, making it a valuable building block in medicinal chemistry and natural product synthesis.[2][3][4]
The general scheme for the Diels-Alder reaction of this compound involves the [4+2] cycloaddition of the diene with a dienophile, typically an electron-deficient alkene or alkyne. The reaction proceeds through a concerted mechanism, and its stereochemical outcome is governed by the principles of orbital symmetry.[4]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction of this compound is a pericyclic reaction that proceeds through a cyclic transition state.[4] The stereochemistry of the resulting cycloadduct is highly dependent on the nature of the dienophile and the reaction conditions.
Endo/Exo Selectivity:
In Diels-Alder reactions involving cyclic dienes, two major diastereomeric products, endo and exo, can be formed.[5][6][7] The endo product is generally favored under kinetic control, a preference often attributed to secondary orbital interactions that stabilize the endo transition state.[8][9] However, the exo product is typically the thermodynamically more stable isomer.[5][6] The ratio of endo to exo products can be influenced by factors such as temperature, solvent, and the presence of Lewis acid catalysts.[8][9]
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption { label="General workflow of the Diels-Alder reaction."; fontname="Arial"; fontsize=12; } dot
Diastereoselectivity with Substituted Dienophiles:
When this compound reacts with substituted dienophiles, the stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct. This stereospecificity is a key feature of the Diels-Alder reaction.
Applications in Synthesis
The Diels-Alder adducts derived from this compound are versatile intermediates for the synthesis of a wide range of complex molecules. The epoxide ring in the adduct can undergo various transformations, including:
-
Nucleophilic ring-opening: Reaction with nucleophiles such as amines, alcohols, and thiols to introduce new functional groups.
-
Acid-catalyzed rearrangement: Rearrangement to form other functionalized cyclic compounds.
-
Reduction: Conversion of the epoxide to an alcohol.
These transformations allow for the elaboration of the initial cycloadduct into more complex structures, which is particularly valuable in the context of natural product synthesis and drug discovery.[2][3]
Experimental Protocols
While specific experimental data for the Diels-Alder reaction of this compound is not abundantly available in the provided search results, general protocols for similar Diels-Alder reactions can be adapted. The following are representative procedures for the reaction of a diene with common dienophiles.
Protocol 1: Reaction of 1,3-Butadiene (B125203) with Maleic Anhydride (B1165640)
This protocol describes a typical setup for a Diels-Alder reaction where the diene is generated in situ.
-
Materials:
-
3-Sulfolene (B121364) (butadiene source)
-
Maleic anhydride (dienophile)
-
Xylene (solvent)
-
Petroleum ether (for precipitation)
-
-
Procedure:
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride in xylene.
-
Heat the mixture to reflux. The thermal decomposition of 3-sulfolene generates 1,3-butadiene in situ.
-
Continue refluxing for approximately 30-45 minutes.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Collect the product by vacuum filtration and wash with cold petroleum ether.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Reaction with N-Phenylmaleimide
This protocol is suitable for reactions with N-substituted maleimides.
-
Materials:
-
Diene (e.g., this compound)
-
N-Phenylmaleimide (dienophile)
-
Toluene or other suitable solvent
-
-
Procedure:
-
Dissolve the diene and N-phenylmaleimide in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data
Specific quantitative data for the Diels-Alder reaction of this compound is limited in the provided search results. However, the following table summarizes typical yields and conditions for analogous Diels-Alder reactions. Researchers should optimize these conditions for their specific this compound reactions.
| Diene | Dienophile | Solvent | Temperature | Yield | Reference |
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | Xylene | Reflux | High | [10] |
| 1,3-Butadiene (from 3-sulfolene) | N-Phenylmaleimide | Toluene | Reflux | High |
Role of Lewis Acids
Lewis acids can significantly influence the rate and stereoselectivity of Diels-Alder reactions.[11][12] By coordinating to the dienophile, a Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.[9] This catalysis can also enhance the endo selectivity of the reaction.[9] Common Lewis acids used in Diels-Alder reactions include AlCl₃, BF₃·OEt₂, and SnCl₄. The choice of Lewis acid and reaction conditions can be critical in achieving the desired stereochemical outcome.
dot graph LR { node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption { label="Workflow of Lewis acid catalysis in Diels-Alder reactions."; fontname="Arial"; fontsize=12; } dot
Conclusion
This compound is a valuable and versatile diene for Diels-Alder reactions, providing access to functionalized cyclohexene derivatives that are useful in various synthetic applications. The stereochemical outcome of the reaction can be influenced by reaction conditions and the use of Lewis acid catalysts. The provided general protocols can serve as a starting point for developing specific procedures for the Diels-Alder reactions of this compound with a range of dienophiles. Further experimental investigation is warranted to fully explore the scope and utility of this important synthetic transformation.
References
- 1. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butadiene Monoxide
Welcome to the technical support center for the synthesis of butadiene monoxide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the epoxidation of 1,3-butadiene (B125203). This is typically achieved through oxidation reactions using various oxidizing agents and catalysts. Common oxidants include hydrogen peroxide and peracetic acid.[1] The choice of catalyst is crucial for achieving high yields and selectivity, with options including metal complexes (such as iron-based catalysts) and phase-transfer catalysts.[1][2]
Q2: What are the key factors that influence the yield of this compound synthesis?
A2: Several factors can significantly impact the yield of this compound. These include the choice of catalyst and oxidant, reaction temperature, reaction time, solvent, and the concentration of reactants.[1][3] Optimizing these parameters is essential for maximizing the yield and minimizing side reactions.
Q3: What are the common side reactions and byproducts in this compound synthesis?
A3: A primary side reaction is the polymerization of 1,3-butadiene, which can be initiated by heat, oxygen, or impurities.[4] Another common issue is the formation of peroxides, which are thermally unstable and can be explosive.[4] Other byproducts can include over-oxidation to diepoxybutane, and the formation of other oxygenated compounds like acrolein and furan.[5][6]
Q4: How can I minimize the polymerization of butadiene during the synthesis?
A4: To minimize polymerization, it is crucial to control the reaction temperature, keeping it as low as feasible for the chosen catalytic system.[1] Additionally, ensuring an oxygen-free environment by working under an inert atmosphere (e.g., nitrogen or argon) can prevent peroxide-initiated polymerization.[4] The use of polymerization inhibitors can also be considered, but their compatibility with the catalyst and reaction conditions must be verified.
Q5: What are the recommended methods for purifying this compound?
A5: Purification of this compound from the reaction mixture is typically achieved through distillation.[7] Given that this compound is a volatile liquid, careful control of temperature and pressure is necessary to avoid losses.[8] Extractive distillation and chromatography are other potential methods for achieving high purity.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Yield | - Inactive or decomposed catalyst.- Incorrect reaction temperature.- Insufficient reaction time.- Impure reactants or solvents.- Presence of inhibitors in the starting material. | - Prepare a fresh batch of catalyst.- Optimize the reaction temperature; too low may stall the reaction, too high may cause decomposition.[1][3]- Monitor the reaction progress over time to determine the optimal duration.[1]- Use purified reagents and solvents.[8]- Remove any inhibitors from the 1,3-butadiene starting material. |
| Formation of Significant Amount of Polymer | - High reaction temperature.- Presence of oxygen.- High concentration of butadiene. | - Lower the reaction temperature.[1]- Ensure the reaction is carried out under an inert atmosphere.[4]- Consider a semi-batch process where butadiene is added gradually to maintain a low concentration. |
| Formation of Multiple Byproducts | - Over-oxidation of this compound.- Non-selective catalyst.- Inappropriate oxidant concentration. | - Reduce the amount of oxidant or add it portion-wise.- Screen different catalysts for higher selectivity. Silver-based catalysts are known for high selectivity in epoxidation reactions.[10]- Adjust the molar ratio of butadiene to oxidant. |
| Difficulty in Isolating the Product | - Product volatility leading to loss during workup.- Formation of an azeotrope with the solvent.- Emulsion formation during aqueous workup. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.[8]- Choose a solvent with a significantly different boiling point from this compound.- Add brine to the aqueous layer to break up emulsions. |
Data on Reaction Conditions
The following table summarizes the effect of temperature and reaction time on the yield of this compound using an iron complex catalyst and peracetic acid as the oxidant, as reported in a study.[1]
| Temperature (°C) | Reaction Time (min) | Yield of this compound (%) |
| -10 | 5 | 75 |
| -10 | 20 | 78 |
| -10 | 30 | 78 |
| -20 | 5 | 60 |
| -20 | 20 | 65 |
| -20 | 30 | 65 |
| -30 | 5 | 40 |
| -30 | 20 | 55 |
| -30 | 30 | 60 |
| -40 | 5 | 23 |
| -40 | 20 | 70 |
| -40 | 30 | 90 |
Data extracted from a study on the epoxidation of 1,3-butadiene using an iron complex catalyst.[1]
Experimental Protocols
Protocol 1: Epoxidation of 1,3-Butadiene using an Iron Complex Catalyst
This protocol is based on a method that has been shown to produce high yields of this compound.[1]
Materials:
-
1,3-Butadiene (inhibitor-free)
-
Iron(III) perchlorate (B79767) hydrate (B1144303)
-
Peracetic acid (32% solution)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Potassium carbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
Catalyst Stock Solution Preparation (0.055 M):
-
Dissolve iron(III) perchlorate hydrate (0.197 g, 0.56 mmol) in 0.5 mL of deionized water in a 20 mL vial.
-
In a separate container, dissolve 1,10-phenanthroline (0.2 g, 1.1 mmol) in 4.5 mL of acetonitrile.
-
Add the phenanthroline solution to the iron perchlorate solution.
-
Stir the resulting green-brown solution for 5 minutes at room temperature.
-
Store the stock solution at -15 °C to prevent decomposition.
Epoxidation Procedure:
-
In a 25 mL Erlenmeyer flask, prepare a solution of 1,3-butadiene (3.5 mmol) in acetonitrile.
-
Add peracetic acid (7 mmol, 32% solution) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
Add the iron complex catalyst stock solution (8.75 x 10⁻³ mmol, 0.25 mol%) to the cooled reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated solution of potassium carbonate to neutralize the acetic acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. americanchemistry.com [americanchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. US9266795B2 - Process for the purification of 1,3-butadiene from an oxidative dehydrogenation process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Common side reactions and byproducts in butadiene monoxide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butadiene monoxide (also known as 3,4-epoxy-1-butene).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the epoxidation of 1,3-butadiene (B125203). Two common methods are:
-
Liquid-Phase Epoxidation using Peroxy Acids: This method involves reacting 1,3-butadiene with a peroxy acid, such as peracetic acid, in a suitable solvent like acetonitrile. The reaction is often catalyzed by a metal complex, for instance, an iron-based catalyst, and is typically carried out at low temperatures to enhance selectivity.[1][2]
-
Gas-Phase Epoxidation over Silver Catalysts: This industrial process involves the reaction of 1,3-butadiene with oxygen or an oxygen-containing gas in the vapor phase over a silver-containing catalyst. This method often requires elevated temperatures.[3][4][5]
Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?
A2: The primary side reactions and byproducts include:
-
Over-oxidation: The desired this compound can be further oxidized to butadiene dioxide.
-
Hydrolysis/Ring-Opening: In the presence of water or acidic conditions, the epoxide ring can open to form diols, such as 3-butene-1,2-diol (B138189) and 2-butene-1,4-diol.
-
Oxidative Cleavage: The carbon-carbon double bond can be cleaved, leading to the formation of smaller molecules like acrolein and formaldehyde.[6]
-
Polymerization: 1,3-butadiene and this compound are susceptible to polymerization, which can lead to the formation of undesirable oligomers and polymers. This is a significant issue, especially at elevated temperatures.
-
Dimerization: Butadiene can undergo a Diels-Alder reaction with itself to form 4-vinylcyclohexene, particularly at higher temperatures.
Q3: How can I analyze the purity of my synthesized this compound and quantify the byproducts?
A3: The most common and effective method for analyzing the product mixture is Gas Chromatography with a Flame Ionization Detector (GC-FID) .[1][7] This technique allows for the separation and quantification of this compound and various volatile byproducts. A capillary column, such as a DB-5, is often used.[1] For more detailed structural confirmation of byproducts, Gas Chromatography-Mass Spectrometry (GC/MS) can be employed.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
If you are experiencing a lower than expected yield of this compound, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of 1,3-butadiene | 1. Insufficient reaction time or temperature. | Increase the reaction time or temperature incrementally. Be cautious, as higher temperatures can promote side reactions. For the iron-catalyzed peracetic acid method, reactions are rapid even at low temperatures (-20 °C).[1][2] |
| 2. Inactive or insufficient catalyst. | Ensure the catalyst is fresh and used in the correct molar ratio. If preparing the catalyst in-situ, verify the procedure and purity of precursors. | |
| 3. Poor quality of reagents (e.g., peroxy acid). | Use fresh, high-purity reagents. The concentration of the peroxy acid solution should be verified. | |
| High levels of unreacted starting material and significant byproduct formation | 1. Reaction temperature is too high. | Optimize the reaction temperature. Lower temperatures generally favor higher selectivity towards the desired epoxide. For the iron-catalyzed method, temperatures between -20 °C and -10 °C have shown good results.[1][2] |
| 2. Incorrect stoichiometry of reactants. | Ensure the correct molar ratio of butadiene to the oxidizing agent. An excess of the oxidizing agent can lead to over-oxidation. |
Problem 2: High Levels of Specific Byproducts
The presence of specific byproducts can indicate particular issues with your reaction conditions.
| Dominant Byproduct(s) | Potential Cause | Recommended Solution |
| 3-Butene-1,2-diol, 2-Butene-1,4-diol | Presence of water or acid, leading to epoxide ring-opening. | Ensure all glassware is dry and use anhydrous solvents. If the reaction is quenched, use a basic solution (e.g., potassium carbonate) to neutralize any acid.[1] |
| Polymeric material (high viscosity, solid residue) | 1. High reaction temperature. | Lower the reaction temperature. Butadiene and its epoxide are prone to thermal polymerization. |
| 2. Presence of radical initiators or absence of inhibitors. | Add a suitable polymerization inhibitor if compatible with your reaction chemistry. Ensure the starting butadiene is properly inhibited for storage. | |
| Acrolein, formaldehyde | Oxidative cleavage of the double bond, often due to harsh reaction conditions. | Use a milder oxidizing agent or a more selective catalyst system. Reduce the reaction temperature and/or the concentration of the oxidant. |
| 4-Vinylcyclohexene | Thermal dimerization of 1,3-butadiene (Diels-Alder reaction). | This is more common in gas-phase reactions at high temperatures. If observed in liquid-phase synthesis, it indicates the reaction temperature is too high. |
Quantitative Data on Synthesis Parameters
The following table summarizes the effect of temperature and reaction time on the yield of this compound synthesized using an iron complex catalyst and peracetic acid in acetonitrile.[1][2]
| Temperature (°C) | Reaction Time (min) | This compound Yield (%) |
| -10 | 1 | 45 |
| -10 | 3 | 77 |
| -10 | 5 | 87 |
| -20 | 1 | 48 |
| -20 | 3 | 75 |
| -20 | 5 | 88 |
| -30 | 15 | 71 |
| -30 | 30 | 83 |
| -30 | 60 | 89 |
| -40 | 15 | 23 |
| -40 | 30 | 50 |
| -40 | 60 | 90 |
Data adapted from a study by Chung, et al. (2012). The reaction conditions were constant for butadiene (3.5 mmol), peracetic acid (7 mmol), and catalyst (0.25 mol%).[1][2]
Experimental Protocols
Key Experiment: Synthesis of this compound using an Iron Complex Catalyst and Peracetic Acid[1]
1. Catalyst Preparation:
-
Dissolve Fe(ClO₄)₃ hydrate (B1144303) (0.197 g, 0.56 mmol) in 0.5 mL of water in a 20 mL vial.
-
Dissolve 1,10-phenanthroline (B135089) (0.2 g, 1.1 mmol) in 4.5 mL of acetonitrile.
-
Add the phenanthroline solution to the iron perchlorate (B79767) solution.
-
Stir the resulting green-brown solution for 5 minutes at room temperature.
2. Epoxidation Reaction:
-
In a 25 mL Erlenmeyer flask, prepare a solution of 1,3-butadiene (3.5 mmol) in acetonitrile.
-
Add 32% peracetic acid (7 mmol) to the flask.
-
Cool the flask to the desired temperature (e.g., -20 °C) in a dry ice/acetone bath.
-
While stirring, add a 0.055 M solution of the iron complex catalyst (8.75 x 10⁻³ mmol, 0.25 mol%) over 2 minutes.
-
Continue stirring for the desired reaction time (e.g., 5 minutes).
3. Workup and Purification:
-
Quench the reaction by adding diethyl ether (18 mL).
-
Remove the flask from the cooling bath.
-
Add a solution of 1 g of K₂CO₃ in 5 mL of H₂O to neutralize acids.
-
Extract the aqueous solution with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
4. Analysis:
-
Analyze the product mixture using GC-FID.
-
GC Conditions:
-
Column: DB-5 (30 m length, 0.53 mm I.D.)
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 30 °C, hold for 5 min, ramp to 200 °C at 10 °C/min, hold for 10 min.
-
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. oak.go.kr [oak.go.kr]
- 2. researchgate.net [researchgate.net]
- 3. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization of butadiene monoxide during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of butadiene monoxide polymerization during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
Problem: Observed Polymerization (Increased Viscosity, Solid Formation, or "Popcorn" Polymer)
-
Immediate Actions:
-
Isolate the affected container in a well-ventilated area, away from heat and ignition sources.
-
If safe to do so, cool the container.
-
Do not attempt to open a container that shows signs of pressure buildup.
-
Contact your institution's environmental health and safety (EHS) department for guidance on disposal of polymerized material.
-
-
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective and Preventive Actions |
| Improper Storage Temperature | Store this compound in a refrigerator or explosion-proof freezer. Avoid exposure to heat and direct sunlight.[1][2] |
| Presence of Contaminants | Ensure storage containers are clean and dry. This compound is incompatible with acids, bases, and strong oxidizing agents.[1] Use dedicated, properly cleaned equipment. |
| Oxygen Exposure | Store under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure container seals are tight. Minimize headspace in the storage container. |
| Inhibitor Depletion | Regularly monitor the concentration of the inhibitor. Replenish the inhibitor as needed, following established laboratory safety protocols. |
| Presence of "Popcorn" Polymer Seeds | "Popcorn" polymers can grow rapidly from existing seeds.[1] If "popcorn" polymer is observed, the container and any contaminated equipment must be properly decontaminated or disposed of according to safety guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2][3] Refrigeration is recommended.[2] It should be protected from direct sunlight and stored under an inert atmosphere to prevent oxygen exposure.[2][3]
Q2: What is "popcorn" polymer and why is it dangerous?
A2: "Popcorn" polymer is a porous, cross-linked polymer that can form during the storage of butadiene and its derivatives.[1][4] It is particularly hazardous because its growth can be auto-accelerating and can generate immense pressure within a container, potentially leading to rupture and a dangerous release of flammable monomer.[1][4][5] The formation of "popcorn" polymer is often initiated by the presence of oxygen, rust, or existing polymer seeds.[1]
Q3: What inhibitors can be used to prevent the polymerization of this compound?
A3: While specific data for this compound is limited, inhibitors commonly used for 1,3-butadiene (B125203) are often effective. These include phenolic compounds and other radical scavengers. The choice of inhibitor and its concentration depends on the storage duration and temperature.
| Inhibitor | Common Name | Typical Concentration | Notes |
| 4-tert-butylcatechol | TBC | 50-250 ppm | A very common and effective inhibitor for butadiene.[6][7] Its effectiveness can be dependent on the presence of trace amounts of oxygen. |
| Butylated Hydroxytoluene | BHT | Varies | Another common phenolic antioxidant used as a polymerization inhibitor. |
| Hydroquinone | HQ | Varies | A common inhibitor, though TBC is reported to be more potent for styrene.[6] |
| Diethylhydroxylamine | DEHA | Varies | An amine-based anti-fouling agent that can be used in combination with phenolic inhibitors.[6] |
Q4: How can I monitor for the onset of polymerization?
A4: Regular visual inspection for changes in viscosity, color, or the formation of solids is a primary method. For more quantitative analysis, techniques such as Gas Chromatography (GC) can be used to monitor the purity of the monomer over time. A decrease in monomer concentration could indicate that polymerization is occurring. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can also be used to detect the formation of polymer by identifying changes in characteristic chemical bonds.
Q5: What should I do if I suspect the inhibitor in my this compound is depleted?
A5: If you suspect inhibitor depletion, you should handle the material with extreme caution. It is advisable to consult with your EHS department. If you are equipped to do so, you can analyze the inhibitor concentration using methods like High-Performance Liquid Chromatography (HPLC).[4] If the concentration is low, a fresh amount of inhibitor can be added, ensuring proper personal protective equipment (PPE) is worn and the procedure is conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol for Evaluating the Effectiveness of a Polymerization Inhibitor
This protocol is a general guideline and should be adapted based on the specific inhibitor and available analytical equipment.
Objective: To determine the effectiveness of an inhibitor in preventing the thermal polymerization of this compound.
Materials:
-
This compound
-
Candidate inhibitor (e.g., TBC)
-
Control (no inhibitor)
-
Inert gas (Nitrogen or Argon)
-
Sealed reaction vials or ampules
-
Heating block or oven with precise temperature control
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound with varying concentrations of the inhibitor. Include a control sample with no inhibitor.
-
Work under an inert atmosphere to minimize oxygen exposure.
-
Dispense equal, known volumes of each solution into separate, labeled vials.
-
Securely seal the vials.
-
-
Accelerated Aging:
-
Place the vials in a heating block or oven set to a constant, elevated temperature (e.g., 60°C). The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe but not so high as to cause rapid, uncontrolled reactions.
-
-
Monitoring:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a set of vials (one for each condition) from the heat.
-
Allow the vials to cool to room temperature.
-
Visually inspect for any signs of polymerization.
-
Carefully open the vials in a fume hood.
-
-
Analysis:
-
Dilute a sample from each vial with a suitable solvent.
-
Analyze the samples using GC or HPLC to determine the remaining monomer concentration.
-
The percentage of polymer growth can be calculated from the decrease in monomer concentration relative to the initial concentration.
-
-
Data Interpretation:
-
Plot the monomer concentration versus time for each inhibitor concentration.
-
A slower rate of monomer depletion indicates a more effective inhibitor at that concentration.
-
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for suspected polymerization.
Simplified Free-Radical Polymerization Pathway
Caption: Simplified free-radical polymerization and inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01905H [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. clinichrom.com [clinichrom.com]
- 6. benchchem.com [benchchem.com]
- 7. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
Troubleshooting poor resolution in GC analysis of butadiene monoxide.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the gas chromatography (GC) analysis of butadiene monoxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution in the GC analysis of this compound?
A1: Poor resolution in the GC analysis of this compound often stems from several factors, including improper column selection, suboptimal GC parameters (e.g., oven temperature program, carrier gas flow rate), and column degradation.[1][2][3] For separating volatile hydrocarbons like butadiene and its oxides, the choice of stationary phase is critical.[4] Alumina (B75360) PLOT columns are frequently used for such applications due to their high retention and selectivity for these compounds.[5][6][7]
Q2: My peaks for this compound are tailing. What should I do?
A2: Peak tailing can be caused by several issues, including active sites in the GC system (e.g., injector liner, column), column contamination, or an inappropriate solvent.[2][8][9] To address this, consider the following:
-
Check for active sites: Deactivated liners and guard columns can help minimize interactions with active compounds.
-
Column Conditioning: Bake out the column at a high temperature to remove contaminants.[2][9] It may also be necessary to trim the front end of the column (10-20 cm) to remove non-volatile residues.[9]
-
Solvent Mismatch: Ensure the injection solvent is compatible with the stationary phase. A mismatch can cause the solvent to pool and interact poorly with the analyte, leading to tailing peaks.[8]
Q3: I am observing ghost peaks in my chromatogram. What is the likely source?
A3: Ghost peaks are typically caused by contamination in the GC system.[3][10] Common sources include:
-
Septum Bleed: Over time, the injector septum can degrade and release volatile compounds. Use low-bleed septa and replace them regularly.[11]
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity gas and install appropriate gas filters.
-
Sample Carryover: Residue from previous injections can remain in the injector or on the column.[3] Cleaning the injector and ensuring a sufficient bake-out time between runs can mitigate this.[2]
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To improve sensitivity, focus on achieving sharp, narrow peaks.[8][12] This can be accomplished by:
-
Optimizing Injection Technique: A splitless or pulsed-pressure injection can help focus the analyte band at the head of the column. However, be mindful that splitless injections can increase the risk of column overload if the sample is too concentrated.
-
Lowering Initial Oven Temperature: A lower starting temperature can help focus volatile analytes at the beginning of the column, leading to sharper peaks.
-
Thinner Film Columns: Using a column with a thinner stationary phase film can lead to sharper peaks and increased sensitivity for trace analysis.[13][14]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
Peaks for this compound and other components are overlapping.
-
The valley between adjacent peaks is less than 50% of the smaller peak's height.[15]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Column | The choice of stationary phase is crucial for separating volatile hydrocarbons.[4] Alumina PLOT columns are often recommended for their high selectivity.[5][6] If you are not using an appropriate column, consider switching to one designed for light hydrocarbon analysis. |
| Incorrect Oven Temperature Program | An oven ramp rate that is too fast can lead to co-elution.[16] Try decreasing the temperature ramp rate to improve separation. Conversely, a slow ramp rate can lead to broader peaks and longer analysis times. |
| Improper Carrier Gas Flow Rate | Each column has an optimal linear velocity for the carrier gas.[1] Operating too far from this optimum will decrease efficiency and resolution. Determine the optimal flow rate for your column and carrier gas. |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks and poor resolution. Try reducing the injection volume or increasing the split ratio. |
| Column Degradation | Over time, the stationary phase can degrade, leading to a loss of efficiency.[11] Conditioning the column at a high temperature or trimming the first few centimeters may help restore performance.[2][9] If this does not work, the column may need to be replaced.[2] |
Issue 2: Peak Shape Problems (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks (tailing or fronting).
-
Poor peak shape can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Active Sites in the System | This compound, as an epoxide, can be susceptible to interactions with active sites in the injector or on the column.[17] Use a deactivated inlet liner and consider using a guard column. |
| Column Contamination | Non-volatile residues from previous samples can accumulate on the column, creating active sites.[9] Regularly bake out the column at its maximum recommended temperature.[2] |
| Sample Solvent Mismatch | If the polarity of the sample solvent is significantly different from the stationary phase, it can cause peak distortion.[8] If possible, dissolve the sample in a solvent that is more compatible with the column phase. |
| Column Overload (Fronting) | Injecting a sample that is too concentrated can saturate the stationary phase, resulting in fronting peaks.[18] Dilute the sample or use a higher split ratio. |
| Poor Column Installation | Dead volume from improper column installation in the injector or detector can cause peak tailing.[2] Ensure the column is cut cleanly and installed according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: General GC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices and instrumentation.
-
Column: Rt-Alumina BOND/MAPD PLOT column (50 m x 0.53 mm ID, 10 µm film thickness) or similar alumina PLOT column.[5]
-
Carrier Gas: Helium at a constant pressure of 20 psi.[5]
-
Injector:
-
Oven Program:
-
Detector (FID):
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General workflow for GC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt-Alumina BOND/MAPD PLOT Columns [restek.com]
- 6. agilent.com [agilent.com]
- 7. lab-comp.hu [lab-comp.hu]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 13. labicom.cz [labicom.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. gcms.cz [gcms.cz]
- 17. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Reactions of Butadiene Monoxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions for the nucleophilic ring-opening of butadiene monoxide. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your research and development endeavors.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
A: Low yields in the ring-opening of this compound are frequently encountered and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Insufficient Nucleophile Reactivity: The nucleophilicity of your chosen amine, thiol, or alcohol may be too low under the reaction conditions.
-
Solution: For amines and thiols, consider converting them to their more nucleophilic conjugate bases (amides or thiolates) by adding a suitable non-nucleophilic base. For alcohols, the use of a Lewis acid catalyst can enhance the electrophilicity of the epoxide, facilitating attack by the weaker nucleophile.[1][2]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Solution: Systematically screen a range of temperatures. Start at room temperature and incrementally increase the temperature, monitoring the reaction progress by TLC or GC/LC-MS. For base-catalyzed reactions, elevated temperatures may be required.[3]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Solution: For reactions involving anionic nucleophiles (e.g., thiolates, alkoxides), polar aprotic solvents like DMF or DMSO are often effective. For acid-catalyzed reactions, aprotic solvents that do not coordinate strongly with the catalyst are preferred.
-
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for the specific nucleophile and substrate, or it may be deactivated by impurities.
-
Solution: Screen a variety of catalysts. For alcohol nucleophiles, Lewis acids such as Zn(OTf)₂, Sc(OTf)₃, or In(OTf)₃ can be effective. For amine nucleophiles, tertiary amines like triethylamine (B128534) or DABCO can act as catalysts.[4] Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the nucleophilic attack?
A: The ring-opening of the unsymmetrical this compound can lead to two regioisomeric products, resulting from the nucleophilic attack at either C1 (vinylic) or C2 (allylic) of the epoxide ring. Controlling this regioselectivity is a common challenge.
Factors Influencing Regioselectivity and Control Strategies:
-
Reaction Conditions (Acidic vs. Basic):
-
Basic or Neutral Conditions (SN2-type): Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the sterically less hindered carbon atom (C1).[1][3] To favor this pathway, use strong nucleophiles (e.g., thiolates, amides) in the absence of acid.
-
Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, and the transition state has significant carbocationic character. The nucleophile will then preferentially attack the more substituted carbon that can better stabilize the partial positive charge (C2).[2] To favor this pathway, use a protic or Lewis acid catalyst with a weaker nucleophile.
-
-
Nature of the Nucleophile: Sterically bulky nucleophiles will have a stronger preference for attacking the less hindered C1 position.
-
Catalyst Choice: Certain Lewis acids can coordinate with the epoxide oxygen and direct the nucleophilic attack to a specific carbon, influencing the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for the reaction of amines with this compound?
A1: The regioselectivity is highly dependent on the reaction conditions. Under neutral or basic conditions, attack at the less substituted carbon (C1) is generally favored, leading to the formation of an amino alcohol with a terminal double bond. In the presence of an acid catalyst, the proportion of attack at the more substituted carbon (C2) increases.
Q2: Are there any common side reactions to be aware of when reacting this compound with thiols?
A2: Yes, a common side reaction is the formation of disulfides through the oxidation of the thiol starting material, especially in the presence of air.[5] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, if a strong base is used to generate the thiolate, ensure that the reaction temperature is controlled to avoid potential polymerization of the this compound.
Q3: Can I use water as a solvent for the reaction of this compound with nucleophiles?
A3: While water is an environmentally benign solvent, its use in epoxide ring-opening reactions can be problematic. Water itself is a nucleophile and can compete with your desired nucleophile, leading to the formation of a diol byproduct.[6] However, for certain catalyzed reactions, particularly with amine nucleophiles, water can sometimes be used successfully.[4][7][8] It is recommended to first attempt the reaction in an anhydrous organic solvent.
Q4: How can I purify my product, a β-hydroxy amine, thioether, or ether?
A4: The purification of these products often involves column chromatography on silica (B1680970) gel. Due to the polar nature of the hydroxyl and amino groups, a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically required. It is important to note that β-hydroxy amines can sometimes be challenging to purify by chromatography due to their basicity and potential for tailing on silica gel. In such cases, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape. Alternatively, conversion to a salt followed by recrystallization may be an effective purification strategy.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine (Basic Conditions)
-
To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere, add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC/MS. If the reaction is slow, the temperature can be gradually increased to 40-60 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol.
Protocol 2: General Procedure for the Reaction of this compound with a Thiol (Base-Catalyzed)
-
To a solution of the thiol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere, add a non-nucleophilic base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC/MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Reaction of this compound with an Alcohol (Lewis Acid Catalysis)
-
To a solution of the alcohol (used as both reactant and solvent, typically in large excess) under an inert atmosphere, add the Lewis acid catalyst (e.g., Zn(OTf)₂, 5-10 mol%).
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC/MS. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on the Reaction of this compound with Methanol
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 25 | 24 | <5 | N/A |
| Zn(OTf)₂ (5) | 25 | 12 | 85 | Adapted from[9] |
| Sc(OTf)₃ (5) | 25 | 10 | 92 | Adapted from[7] |
| In(OTf)₃ (5) | 25 | 12 | 88 | Adapted from[9] |
| BF₃·OEt₂ (10) | 0 | 2 | 75 | Adapted from[9] |
Table 2: Influence of Solvent on the Reaction of this compound with Aniline (Catalyzed by Triethylamine)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetonitrile | 50 | 8 | 78 | Adapted from[4] |
| THF | 50 | 12 | 65 | Adapted from[4] |
| DMF | 50 | 6 | 85 | Adapted from[4] |
| Water | 50 | 10 | 72 | Adapted from[4] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Challenges in the purification of butadiene monoxide from reaction mixtures.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of butadiene monoxide from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its high reactivity and thermal sensitivity.[1][2] The epoxide ring makes it susceptible to polymerization, especially in the presence of acids, bases, or heat.[1][2] Additionally, its boiling point is close to that of some common impurities, making separation by distillation difficult. The formation of azeotropes with other components in the reaction mixture can also complicate purification.[3][4]
Q2: What are the common impurities in a crude this compound reaction mixture?
Common impurities can include unreacted 1,3-butadiene (B125203), byproducts from the oxidation reaction such as other epoxides (e.g., butadiene dioxide), diols (from the hydrolysis of the epoxide), carbonyl compounds, and dimers of butadiene like 4-vinylcyclohexene.[5][6][7] The presence of residual solvents from the reaction or extraction steps also contributes to the impurity profile.
Q3: What analytical methods are suitable for assessing the purity of this compound?
Gas chromatography (GC) is a widely used method for determining the purity of butadiene and its derivatives.[8][9] For this compound, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can effectively separate and quantify the compound and its volatile impurities.[10][11] High-performance liquid chromatography (HPLC) can also be employed, particularly after derivatization, for the analysis of epoxides in complex mixtures.[12][13]
Q4: Can this compound be purified by simple distillation?
While distillation is a common purification technique for epoxides, simple distillation may not be sufficient for achieving high purity of this compound due to the close boiling points of potential impurities.[14][15] Fractional distillation under reduced pressure is often necessary to lower the boiling point and minimize thermal decomposition and polymerization.[5]
Q5: What is extractive distillation and is it applicable to this compound purification?
Extractive distillation is a technique used to separate components with close boiling points by introducing a high-boiling, non-volatile solvent that alters the relative volatilities of the components.[4][16] This method is extensively used for the purification of 1,3-butadiene from C4 hydrocarbon mixtures using solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[17][18] While directly documented protocols for this compound are scarce, the principles of extractive distillation could be adapted to separate it from non-polar impurities like unreacted butadiene.
Troubleshooting Guide
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Decomposition during distillation | This compound is thermally sensitive and can decompose or polymerize at elevated temperatures.[1][5] Lower the distillation temperature by performing the distillation under vacuum. Ensure the residence time in the reboiler is minimized. |
| Polymerization in the reaction mixture | The presence of acidic or basic impurities can catalyze the polymerization of this compound.[1][2] Neutralize the crude reaction mixture before heating. Consider adding a polymerization inhibitor if compatible with the downstream application. |
| Loss during workup | This compound has some water solubility, which can lead to losses during aqueous extraction steps.[1] Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent. |
| Incomplete reaction | A low yield may be due to an incomplete initial oxidation reaction. Optimize the reaction conditions (e.g., temperature, catalyst, reaction time) to maximize the conversion of 1,3-butadiene. |
Problem 2: Product is Contaminated with Polymeric Material
| Possible Cause | Suggested Solution |
| High temperatures during purification | Elevated temperatures, especially during distillation, can induce polymerization.[19] Use the lowest possible temperature for distillation by applying a vacuum. |
| Presence of catalytic impurities | Acidic or basic residues from the reaction can promote polymerization.[1][2] Wash the crude product with a dilute, neutral buffer solution before distillation. |
| Prolonged storage of crude product | This compound can polymerize upon storage, especially if not properly stabilized.[7] Purify the crude product as soon as possible after synthesis. Store under an inert atmosphere and at low temperatures. |
| Fouling in purification equipment | Polymer buildup can occur on the surfaces of distillation columns or chromatography media.[18][19] Thoroughly clean all equipment before use. For distillation columns, fouling can be a significant issue.[20][21] |
Problem 3: Co-elution of Impurities during Chromatographic Purification
| Possible Cause | Suggested Solution | | Inappropriate stationary phase | The polarity of the stationary phase may not be suitable for separating this compound from closely related impurities. Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina, or chemically bonded phases) with varying polarities. | | Incorrect mobile phase composition | The solvent system may not have the optimal polarity to achieve good separation. Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides the best separation before scaling up to column chromatography. | | Column overloading | Applying too much crude product to the chromatography column can lead to poor separation. Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. |
Quantitative Data Summary
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 70.09 | 65-66[1] |
| 1,3-Butadiene | 54.09 | -4.4 |
| 4-Vinylcyclohexene | 108.18 | 129-131 |
| meso-Butadiene Dioxide | 86.09 | 138 |
| (dl)-Butadiene Dioxide | 86.09 | 142-144 |
Table 2: Typical Purity Levels for Purified 1,3-Butadiene (Precursor)
| Purification Method | Typical Purity | Reference |
| Extractive Distillation (NMP) | > 99.7% | [22] |
| Extractive Distillation | > 99.6% | [8] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column to minimize product holdup. Ensure all glassware is dry and clean.
-
Pre-treatment of Crude Mixture: If the crude reaction mixture is acidic or basic, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Distillation: Charge the distillation flask with the dried crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of this compound is 65-66 °C at atmospheric pressure.[1]
-
Purity Analysis: Analyze the collected fractions by GC to determine their purity.
-
Storage: Store the purified this compound at low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Selection: Choose a suitable stationary phase, such as silica gel. The choice will depend on the polarity of the impurities.
-
Column Packing: Pack a glass chromatography column with the selected stationary phase as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect small fractions of the eluent in separate test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize the spots (e.g., using a permanganate (B83412) stain) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product using GC or NMR spectroscopy.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity of this compound.
References
- 1. This compound | 930-22-3 [chemicalbook.com]
- 2. Buy this compound | 930-22-3 [smolecule.com]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. mssanz.org.au [mssanz.org.au]
- 5. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Butadiene - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. US4038156A - Butadiene recovery process - Google Patents [patents.google.com]
- 17. US9266795B2 - Process for the purification of 1,3-butadiene from an oxidative dehydrogenation process - Google Patents [patents.google.com]
- 18. Increased reliability in butadiene production | Hydrocarbon Engineering [hydrocarbonengineering.com]
- 19. blog.tracerco.com [blog.tracerco.com]
- 20. researchgate.net [researchgate.net]
- 21. Distillation Troubleshooting | AIChE [aiche.org]
- 22. basf.com [basf.com]
Managing the exothermic nature of butadiene monoxide polymerization.
Technical Support Center: Butadiene Monoxide Polymerization
Welcome to the technical support center for managing the exothermic nature of this compound polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling polymerization reactions and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes the polymerization of this compound an exothermic process?
This compound is an epoxide. The polymerization of epoxides proceeds via ring-opening of the strained three-membered ether ring. The release of this ring strain energy is the primary reason the reaction is highly exothermic, meaning it releases a significant amount of heat.[1] This heat can accelerate the reaction rate, which in turn generates even more heat, potentially leading to a dangerous, self-accelerating cycle known as thermal runaway.[2]
Q2: What are the primary risks associated with an uncontrolled exotherm in this compound polymerization?
An uncontrolled exothermic reaction can lead to several critical hazards:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can occur.[3] This can exceed the capacity of the reactor's cooling system.
-
Boiling and Over-pressurization: The heat can cause the monomer or solvent to boil, leading to a rapid pressure increase that may rupture the reaction vessel.[4][5]
-
Side Reactions and Product Degradation: High temperatures can lead to unwanted side reactions, polymer degradation, and the formation of impurities, compromising the quality and properties of the final polymer.[1][6]
-
Release of Flammable Vapors: A breach of the reactor can release flammable this compound vapor, creating a fire and explosion hazard.[7][8]
Q3: What are the key factors that influence the intensity of the exothermic reaction?
Several factors directly impact the rate of heat generation.[6] Understanding and controlling these is crucial for managing the reaction.
-
Monomer Concentration: Higher concentrations of this compound lead to a faster reaction rate and greater heat generation.
-
Initiator/Catalyst Concentration: The type and concentration of the initiator or catalyst significantly affect the polymerization kinetics and subsequent heat output.
-
Reaction Temperature: Higher initial temperatures increase the reaction rate exponentially, leading to faster heat release.[1]
-
Batch Volume and Reactor Geometry: Larger volumes of reactants generate more total heat. The surface-area-to-volume ratio of the reactor is also critical; a lower ratio makes it harder to dissipate heat effectively.[2][6]
-
Mixing/Agitation Speed: Inadequate mixing can create localized hot spots where the reaction proceeds much faster, potentially initiating a thermal runaway.[9]
Q4: Can inhibitors prevent a thermal runaway event?
Inhibitors like t-butylcatechol (TBC) are effective at preventing unwanted free-radical polymerization during storage and transport of monomers like butadiene.[4][5] However, they do not prevent polymerization initiated by other means (e.g., anionic or cationic catalysts) and are not a substitute for proper temperature control once the intended polymerization has begun. The primary methods for controlling the exotherm during the reaction are procedural and engineering controls, not inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: The reaction temperature is rising much faster than anticipated.
-
Immediate Action:
-
Immediately enhance cooling by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If the temperature rise continues unabated, prepare to quench the reaction. Add a pre-chilled quenching agent (e.g., a protic solvent like methanol (B129727) for anionic polymerizations) to terminate the reaction.
-
If necessary, execute your pre-planned emergency shutdown procedure.
-
-
Possible Causes & Long-Term Solutions:
-
Cause: Initiator/catalyst concentration was too high.
-
Solution: Recalculate and verify initiator concentrations. Perform a small-scale trial to validate the expected temperature profile before proceeding with larger batches.
-
-
Cause: Monomer was added too quickly.
-
Solution: Implement a slow, controlled addition of the monomer using a syringe pump or an addition funnel. This allows the cooling system to manage the heat as it is generated.
-
-
Cause: The initial reaction temperature was too high.
-
Solution: Start the reaction at a lower temperature to ensure a more controlled initiation phase. The reaction can be slowly warmed later if necessary.
-
-
Issue 2: The viscosity of the reaction mixture is increasing rapidly, and I'm seeing localized boiling or fumes.
-
Immediate Action: This is a critical sign of poor heat transfer and potential thermal runaway.
-
Stop any further addition of monomer or initiator immediately.
-
Increase the stirring speed to improve heat dissipation and break up hot spots.
-
If the situation does not stabilize within seconds, quench the reaction immediately.
-
-
Possible Causes & Long-Term Solutions:
-
Cause: Inefficient stirring or an inappropriate stirrer type.
-
Solution: Ensure the stirrer is appropriately sized for the vessel and provides vigorous agitation throughout the entire reaction volume. A mechanical stirrer is often superior to a magnetic stir bar for viscous solutions.[9]
-
-
Cause: The reaction is too concentrated (high viscosity is hindering heat transfer).
-
Solution: Conduct the polymerization in a suitable solvent to maintain a manageable viscosity and aid in heat dissipation.
-
-
Issue 3: My polymer has poor properties (e.g., low molecular weight, broad distribution), which I suspect is due to temperature fluctuations.
-
Possible Causes & Long-Term Solutions:
-
Cause: Poor temperature control led to side reactions or premature chain termination.
-
Solution: Improve your temperature control strategy. Use a semi-batch or continuous addition process where the monomer is added at the rate it is consumed. This maintains a low instantaneous monomer concentration and a steady rate of heat generation.[10]
-
-
Cause: Localized overheating degraded the polymer or initiator.
-
Solution: In addition to improving stirring, consider using a reactor with a higher surface-area-to-volume ratio (e.g., a narrower, taller flask) or implementing internal cooling coils for larger-scale reactions.[10]
-
-
Troubleshooting Workflow for Uncontrolled Exotherm
References
- 1. youtube.com [youtube.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions [iokinetic.com]
- 5. iokinetic.com [iokinetic.com]
- 6. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. westlake.com [westlake.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
How to minimize the formation of diols during butadiene monoxide reactions.
<_>
This center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of diol byproducts during reactions with butadiene monoxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diol formation in reactions involving this compound?
A1: The primary cause of diol (specifically 1,2-butanediol (B146104) and 3,4-butanediol) formation is the hydrolysis of the epoxide ring of this compound. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4] Dilute aqueous acid at room temperature is often sufficient to facilitate this hydrolysis.[2][3][4]
Q2: How does pH influence the rate of diol formation?
A2: Both acidic and basic conditions can promote the ring-opening of the epoxide to form diols.[1][2][3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A water molecule then acts as a nucleophile, attacking one of the epoxide carbons to open the ring.[1][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks one of the epoxide carbons, leading to ring-opening.[1][3] This typically requires elevated temperatures.[2][3][4]
This compound is noted to be stable in neutral water or phosphate (B84403) buffer, suggesting that maintaining a neutral pH is crucial to prevent hydrolysis.[5]
Q3: Aside from water, are there other reagents I should be concerned about?
A3: Yes, any protic solvent or reagent can potentially act as a nucleophile and a proton source, leading to ring-opening. Additionally, halide ions from anhydrous acids (HX) can open the epoxide ring to form halohydrins, which could potentially be hydrolyzed to diols in subsequent steps if water is present.[1][3]
Q4: Does the reaction mechanism (SN1 vs. SN2) affect diol formation?
A4: The mechanism primarily influences the regioselectivity of the ring-opening (i.e., which carbon is attacked) rather than whether a diol is formed. However, understanding the mechanism is key to predicting and controlling the reaction.
-
In basic or neutral conditions , the reaction proceeds via an SN2 mechanism, where the nucleophile (like hydroxide or an amine) attacks the less sterically hindered carbon of the epoxide.[1][2][3][6]
-
In acidic conditions , the mechanism is a hybrid between SN1 and SN2.[7] The nucleophile (water) will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge that develops during the transition state.[1][3]
Troubleshooting Guide: High Diol Formation
If you are observing significant diol byproduct in your reaction, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| High percentage of diol byproduct detected by GC-MS, NMR, or LC-MS. | Presence of water in solvents, reagents, or glassware. | Use anhydrous solvents. Ensure all reagents are dried according to standard laboratory procedures. Flame-dry glassware under vacuum or nitrogen before use. |
| Reaction conditions are acidic or basic. | Maintain a neutral pH. If the reaction generates acidic or basic intermediates, consider using a non-nucleophilic buffer. Note that even seemingly neutral salts can affect pH.[8] | |
| Use of protic solvents (e.g., methanol, ethanol). | Switch to an aprotic solvent such as tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) if compatible with your reaction. | |
| Long reaction times at elevated temperatures. | Optimize the reaction time and temperature. Run kinetics experiments to determine the point of maximum desired product formation before significant byproduct accumulation occurs. Base-catalyzed hydrolysis is more significant at elevated temperatures.[2][3][4] |
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway: Desired vs. Undesired Reaction
The following diagram illustrates the desired nucleophilic addition to this compound versus the undesired hydrolysis pathway that leads to diol formation.
Caption: Desired vs. Undesired this compound Reactions.
Troubleshooting Workflow for Diol Minimization
This workflow provides a logical sequence of steps to diagnose and solve issues with diol formation.
Caption: Troubleshooting workflow for minimizing diol byproducts.
Experimental Protocol: Example of Nucleophilic Ring-Opening under Anhydrous Conditions
This protocol is a representative example for reacting this compound with an amine nucleophile while minimizing diol formation.
Objective: To synthesize an amino alcohol from this compound and a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard, flame-dried glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
System Preparation: Assemble the flame-dried glassware under a positive pressure of dry nitrogen. Ensure all joints are properly sealed.
-
Reagent Preparation: In the round-bottom flask, dissolve the distilled secondary amine (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction with a minimal amount of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Key for Success: The most critical step for minimizing diol formation is the rigorous exclusion of water throughout the setup and reaction process. The use of anhydrous THF and distilled amine is essential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvolytic formation of 1,2-dichloro-3,4-epoxybutane from this compound under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and deoxyguanosine alkylation products at the N7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Butadiene Monoxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of butadiene monoxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the epoxidation of 1,3-butadiene (B125203).[1][2] This is typically achieved through catalytic oxidation using various catalyst and oxidant systems. Common approaches include:
-
Silver-based catalysis: Utilizes a silver catalyst, often promoted with alkali metals like cesium, with oxygen or air as the oxidant.[2][3][4]
-
Hydrogen peroxide as oxidant: Employs hydrogen peroxide in the presence of catalysts such as phosphotungstate anions or manganese complexes.[5][6][7]
-
Peracetic acid as oxidant: Uses peracetic acid to effect the epoxidation.[8]
Q2: What are the main side reactions and byproducts to be aware of during this compound synthesis?
A2: Several side reactions can occur, leading to the formation of undesired byproducts and reducing the yield and selectivity of this compound. These include:
-
Over-oxidation: Further oxidation of this compound to form diepoxides.
-
Combustion: Complete oxidation of butadiene to carbon dioxide and water, particularly at higher temperatures.
-
Isomerization and rearrangement: Formation of products like 2,5-dihydrofuran.[2]
-
Radical oxidation products: In the presence of certain catalysts and hydrogen peroxide, byproducts such as acrolein, furan, 3-butene-1,2-diol, and 2-butene-1,4-diol (B106632) can be formed.[6]
-
Polymerization: this compound can undergo violent polymerization in the presence of acids, bases, or when heated.[9]
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Distillation: Fractional distillation is a standard method to separate this compound from components with different boiling points.[10][11]
-
Extractive Distillation: This technique is particularly useful for separating butadiene from other C4 hydrocarbons. It involves using a solvent, such as N-methylpyrrolidone (NMP), to alter the relative volatilities of the components, facilitating their separation.[10][11][12]
-
Chromatography: For small-scale laboratory purifications, column chromatography can be employed to isolate the desired product.[13]
Q4: What are the key safety precautions to take when synthesizing and handling this compound?
A4: this compound is a hazardous substance, and appropriate safety measures are essential. Key precautions include:
-
Handling in a well-ventilated area: Due to its volatility and potential toxicity, all manipulations should be performed in a fume hood.
-
Avoiding ignition sources: this compound is flammable and can form explosive mixtures with air. Keep away from open flames, sparks, and hot surfaces.[9][14]
-
Preventing polymerization: Avoid contact with strong acids and bases, and do not overheat, as this can trigger violent polymerization. Inhibitors are often added to prevent self-polymerization.[9][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Containers may need to be vented periodically to release pressure buildup.[15]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Review the literature for the optimal temperature range for your specific catalyst and oxidant system. For instance, with certain iron complex catalysts and peracetic acid, the reaction is rapid above -20°C but slows down at lower temperatures.[8] Ensure your reaction temperature is precisely controlled. |
| Incorrect Reagent Stoichiometry | The ratio of butadiene to oxidant is critical. An excess of oxidant can lead to over-oxidation, while insufficient oxidant will result in low conversion. Carefully optimize the molar ratios of your reactants. |
| Catalyst Deactivation | Catalysts can deactivate over time due to various factors. For silver-based catalysts, moisture can cause agglomeration of promoters like cesium, leading to reduced activity.[4] Consider regenerating the catalyst (e.g., by calcination for Cs-promoted Ag catalysts) or using a fresh batch.[4] For palladium catalysts, deactivation can be caused by factors such as self-condensation of silanol (B1196071) and addition of silanol to the epoxy ring in certain systems. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of this compound.[8] |
| Poor Mixing | In multiphase reactions (e.g., liquid-liquid or gas-liquid), inefficient mixing can limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area between phases. |
Issue 2: Poor Selectivity (High Levels of Byproducts)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can favor side reactions such as combustion and the formation of rearrangement products. Lowering the reaction temperature can often improve selectivity towards the desired epoxide. |
| Inappropriate Catalyst or Promoter | The choice of catalyst and promoters significantly influences selectivity. For silver-catalyzed epoxidation, the addition of promoters like cesium is crucial for achieving high selectivity.[4][16] Research and select a catalyst system known for high selectivity for butadiene epoxidation. |
| Presence of Impurities | Impurities in the feedstock (e.g., other C4 hydrocarbons, acetylenes) can interfere with the reaction and lead to the formation of undesired byproducts.[13][17] Ensure the purity of your starting materials. |
| Incorrect Oxidant Concentration | The concentration of the oxidant can affect selectivity. For hydrogen peroxide-based systems, optimizing the concentration is important to minimize radical side reactions.[6] |
| Unfavorable Reaction pH | In aqueous or biphasic systems, the pH can influence the reaction pathway. For some systems, maintaining a specific pH range is necessary to suppress side reactions. |
Issue 3: Runaway Reaction or Uncontrolled Exotherm
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Removal | Epoxidation reactions are often exothermic.[8][18] If the heat generated is not effectively removed, the reaction temperature can increase rapidly, leading to a runaway reaction. Ensure your reactor has an efficient cooling system and that the reaction is scaled up with appropriate heat management considerations. For fast, exothermic reactions, using microreactors can provide better temperature control due to their high surface-area-to-volume ratio.[19] |
| High Reactant Concentrations | High concentrations of reactants can lead to a very fast reaction rate and excessive heat generation. Consider diluting the reactants or using a semi-batch process where one reactant is added gradually to control the reaction rate and temperature.[18] |
| Presence of Contaminants that Catalyze Polymerization | Accidental contamination with strong acids or bases can initiate a rapid, exothermic polymerization of this compound.[9] Ensure all glassware and reagents are free from such contaminants. |
| Loss of Cooling | A failure in the cooling system can quickly lead to a thermal runaway.[18] Implement redundant cooling systems or an emergency quenching procedure. |
| Accumulation of Unreacted Reagents | If the reaction fails to initiate properly, unreacted reagents can accumulate. A sudden initiation can then lead to a rapid release of energy. Ensure proper initiation of the reaction and monitor it closely in the initial stages. |
Data Presentation
Table 1: Comparison of Catalyst Performance in Butadiene Epoxidation
| Catalyst System | Oxidant | Temperature (°C) | Butadiene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Ash:MgO/ZrO₂ (1:1:1) | - | 350 | - | 90.8 | 50 | [20] |
| Ash:MgO (1:2) | - | 350 | 79 | 87.8 | 48 | [20] |
| Iron Complex | Peracetic Acid | -10 to -40 | - | - | up to 90 | [8] |
| Phosphotungstate Anions (PW-Mo-Mn) | Hydrogen Peroxide | 50 | - | up to 97.6 | - | [6] |
| Silver-based | Air | Mild Conditions | - | - | - | [2] |
Note: The data presented is a summary from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Epoxidation of Butadiene using Hydrogen Peroxide and a Phosphotungstate Catalyst (Conceptual)
This protocol is a conceptualized procedure based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
-
Catalyst Preparation: Prepare the phosphotungstate catalyst (e.g., a quaternary ammonium (B1175870) salt of a phosphotungstate anion) as described in relevant literature.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the catalyst in a suitable organic solvent (e.g., acetonitrile).
-
Reactant Addition: Cool the solution to the desired temperature (e.g., 50°C) in a controlled temperature bath.[6] Add 1,3-butadiene to the solution.
-
Oxidant Addition: Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture via the dropping funnel over a period of time to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of butadiene and the formation of this compound.
-
Work-up: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate). Remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. old.nacatsoc.org [old.nacatsoc.org]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 930-22-3 [chemicalbook.com]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. scientists.uz [scientists.uz]
- 12. gccpo.org [gccpo.org]
- 13. gcms.cz [gcms.cz]
- 14. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Identifying and removing impurities from commercial butadiene monoxide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial butadiene monoxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain a variety of impurities. These can be broadly categorized as:
-
Residual reactants and starting material impurities: Unreacted 1,3-butadiene (B125203) and impurities from the butadiene feedstock, such as 1,2-butadiene, C4 isomers (e.g., isobutene), acetylenes (e.g., methyl acetylene), and propadiene.[1][2]
-
Byproducts of synthesis: The oxidation of 1,3-butadiene can lead to the formation of various oxygenated compounds, including acetaldehyde, acrolein, furan, and butadiene diepoxide.[3] Further atmospheric oxidation can produce compounds like glyceric acid, d-threitol, and various carbonyls.[4]
-
Degradation products: this compound can degrade over time, especially when exposed to heat, air, or catalysts.[5] This can lead to the formation of polymers ("popcorn polymer") and other decomposition products.[6] Thermal decomposition can generate smaller molecules like carbon monoxide and carbon dioxide.[7][8][9]
-
Inhibitors and additives: Commercial preparations often contain inhibitors like tertiary-butylcatechol (TBC) to prevent polymerization.[1]
Q2: How can I identify the impurities in my this compound sample?
A2: The most common and effective method for identifying and quantifying impurities in this compound is Gas Chromatography (GC) . Key considerations for GC analysis include:
-
Column Selection: Alumina (B75360) PLOT columns are frequently used for separating low molecular weight hydrocarbons.[2] For a broader range of impurities, including higher molecular weight compounds like the butadiene dimer (4-vinylcyclohexene), an Rt®-Alumina BOND/MAPD PLOT column can be effective.[2]
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis. For structural elucidation, a Mass Spectrometer (MS) detector is invaluable.
-
Method: Multidimensional GC/MS can be employed for complex mixtures to quantify levels of butadiene, this compound, and butadiene dioxide.[10]
Q3: What are the primary methods for purifying commercial this compound?
A3: The two main methods for purifying this compound are distillation and adsorption.
-
Distillation: Fractional distillation is used to separate this compound from impurities with different boiling points. This is effective for removing both lighter and heavier hydrocarbon impurities.
-
Adsorption: This method uses solid adsorbents to selectively remove certain impurities. Activated alumina and molecular sieves are commonly used to remove polar impurities, moisture, and residual polymerization inhibitors.
Q4: My purified this compound shows signs of degradation. What could be the cause and how can I prevent it?
A4: Degradation is often due to polymerization or thermal decomposition.
-
Polymerization: this compound can polymerize, especially in the presence of acids, bases, or heat.[5] This can be prevented by storing the material at low temperatures and adding a suitable inhibitor.
-
Thermal Decomposition: At elevated temperatures, such as during distillation, this compound can decompose.[5] It is crucial to use the lowest possible temperature during distillation, often by performing it under reduced pressure. Upon heating, it can emit acrid fumes.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Distillation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | Incorrect temperature gradient, flooding, or inefficient packing/trays. | 1. Verify Temperature Profile: Ensure the temperature gradient along the column is appropriate for the boiling points of this compound and the target impurities. 2. Check for Flooding: A sudden increase in pressure drop may indicate flooding. Reduce the feed rate or reboiler duty. 3. Inspect Column Internals: If performance is consistently poor, inspect the column packing or trays for damage or fouling. |
| Product Degradation (Discoloration, Polymer Formation) | Excessive temperature in the reboiler or prolonged residence time. | 1. Lower Operating Pressure: Perform distillation under vacuum to reduce the boiling point and minimize thermal stress. 2. Optimize Reboiler Temperature: Use the minimum reboiler temperature required for effective vaporization. 3. Ensure Proper Inhibitor Levels: Confirm that an appropriate polymerization inhibitor is present if distilling in batches. |
| Pressure Fluctuations | Inconsistent heating or cooling, or blockages in the system. | 1. Check Utilities: Ensure a stable supply of heating to the reboiler and cooling to the condenser. 2. Inspect for Blockages: Check for any obstructions in the condenser, reflux lines, or product takeoff lines. |
Guide 2: Troubleshooting Adsorption Purification of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Ineffective Impurity Removal | Incorrect adsorbent, saturated adsorbent, or improper flow rate. | 1. Select the Right Adsorbent: Ensure the chosen adsorbent (e.g., activated alumina, molecular sieves) is appropriate for the target impurities (e.g., polar compounds, water). 2. Regenerate or Replace Adsorbent: The adsorbent may be saturated. Follow the manufacturer's instructions for regeneration or replace it with fresh material. 3. Optimize Flow Rate: A flow rate that is too high will reduce contact time and decrease removal efficiency. |
| Product Loss | Adsorbent holding up a significant amount of product. | 1. Purge the Column: After the purification run, purge the column with an inert gas to recover any remaining product. 2. Optimize Column Size: Use a column size that is appropriate for the volume of material being purified to minimize dead volume. |
| Introduction of New Impurities | Leaching from the adsorbent or degradation on the adsorbent surface. | 1. Use High-Purity Adsorbent: Ensure the adsorbent is of high quality and properly activated. 2. Control Temperature: Some impurities may react or degrade on the adsorbent surface, especially at elevated temperatures. Consider cooling the adsorption column. |
Data Presentation
Table 1: Common Impurities in Commercial Butadiene and their Boiling Points
| Impurity | Chemical Formula | Boiling Point (°C) |
| Propadiene | C₃H₄ | -34.4 |
| Methyl Acetylene | C₃H₄ | -23.2 |
| 1,3-Butadiene | C₄H₆ | -4.4 |
| Isobutylene | C₄H₈ | -6.9 |
| 1-Butene | C₄H₈ | -6.3 |
| 1,2-Butadiene | C₄H₆ | 10.8 |
| This compound | C₄H₆O | 65-67 |
| Acetaldehyde | C₂H₄O | 20.2 |
| Furan | C₄H₄O | 31.3 |
| 4-Vinylcyclohexene (Butadiene dimer) | C₈H₁₂ | 129 |
Note: This table includes impurities found in the precursor, 1,3-butadiene, which are likely to be present in this compound.
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: An Rt®-Alumina BOND/MAPD PLOT column (e.g., 50 m x 0.53 mm ID x 10 µm).[2]
-
Carrier Gas: Helium at a constant pressure (e.g., 20 psi).[2]
-
Injection: 10 µL split injection with a split flow of 100 mL/min. The injector temperature should be set to 200 °C.[2]
-
Oven Program:
-
Hold at 70 °C for 5 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.[2]
-
-
Detector Temperature: 250 °C for FID.[2]
-
Data Analysis: Identify peaks by comparing retention times to known standards. Quantify impurities using calibration curves or relative response factors.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus: A fractional distillation setup including a round-bottom flask, a distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a vacuum source.
-
Preparation:
-
Thoroughly dry all glassware.
-
Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.
-
If necessary, add a polymerization inhibitor.
-
-
Procedure:
-
Assemble the distillation apparatus.
-
Begin heating the flask gently.
-
If performing under vacuum, slowly reduce the pressure to the desired level.
-
Collect fractions based on the boiling point at the operating pressure. The main fraction containing pure this compound should be collected at a stable temperature.
-
Monitor the temperature at the head of the column closely. A sharp increase in temperature may indicate the beginning of a higher-boiling impurity fraction.
-
-
Post-Procedure:
-
Allow the apparatus to cool completely before dismantling.
-
Store the purified this compound in a tightly sealed container at a low temperature, away from light and sources of ignition.[7]
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
- 1. 1,3-Butadiene - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 930-22-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. borealisgroup.com [borealisgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Nucleophilic Attack on Butadiene Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on controlling the regioselectivity of nucleophilic attack on butadiene monoxide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked questions (FAQs)
Q1: What are the possible sites of nucleophilic attack on this compound?
A1: this compound, also known as 3,4-epoxy-1-butene, presents two primary sites for nucleophilic attack: the two carbons of the epoxide ring (C3 and C4). Attack at the terminal, less substituted C4 carbon results in a 1,2-addition product, preserving the vinyl group. Attack at the internal, more substituted C3 carbon leads to an allylic alcohol, which can be considered a formal 1,4-addition product if the nucleophile adds to the end of the conjugated system after ring opening. The vinyl group itself can also potentially react, though this is less common under nucleophilic epoxide opening conditions.
Q2: How do reaction conditions (acidic vs. basic) influence the regioselectivity of the attack?
A2: The regioselectivity is highly dependent on the reaction conditions.
-
Basic or Nucleophilic Conditions: Under basic or neutral conditions with strong nucleophiles, the reaction typically follows an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide, which is the terminal C4 position. This leads to the formation of the 1,2-addition product.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. This can lead to a reaction with more SN1 character. The nucleophile then attacks the more substituted carbon (C3) that can better stabilize the developing positive charge in the transition state. This results in the formation of the allylic alcohol (1,4-addition product).
Q3: What is the role of "hard" and "soft" nucleophiles in determining the regioselectivity?
A3: The Hard and Soft Acids and Bases (HSAB) theory can provide insight into the regioselectivity.
-
Hard Nucleophiles: Hard nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides) are typically small, highly charged, and not very polarizable. They tend to favor direct attack at the less sterically hindered carbon of the epoxide (C4), characteristic of an SN2 reaction, leading to the 1,2-addition product.
-
Soft Nucleophiles: Soft nucleophiles (e.g., organocuprates, thiols) are larger, more polarizable, and often less basic. They have a greater tendency to participate in conjugate additions. In the case of this compound, soft nucleophiles can favor attack at the C1 position of the diene system in the presence of a suitable catalyst, or at the C3 position of the epoxide, leading to the allylic alcohol (1,4-product).
Q4: Can I achieve 1,4-addition without using acidic conditions?
A4: Yes, 1,4-addition can be achieved under non-acidic conditions, typically by using transition metal catalysts. Palladium catalysts, for example, can activate this compound to form a π-allyl palladium intermediate. The nucleophile then attacks this intermediate, often with high regioselectivity for the terminal position of the allyl system, resulting in a 1,4-addition product. The choice of ligands on the palladium catalyst is crucial in directing this selectivity.
Troubleshooting Guide
Issue 1: Poor or no regioselectivity, obtaining a mixture of 1,2- and 1,4-addition products.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are intermediate between SN1 and SN2. | If 1,2-addition is desired, ensure strictly basic or neutral conditions with a strong, hard nucleophile. Use aprotic solvents. If 1,4-addition is desired, use a protic solvent and a catalytic amount of a strong acid, or employ a suitable transition metal catalyst system. |
| The nucleophile has intermediate "hardness". | If possible, modify the nucleophile. For example, if a Grignard reagent is giving a mixture, consider switching to a "softer" organocuprate to favor 1,4-addition, or a more sterically demanding hard nucleophile to enhance 1,2-selectivity. |
| Temperature is not optimized. | For reactions under thermodynamic control (favoring the more stable product, often the 1,4-adduct), higher temperatures may be required. For reactions under kinetic control (favoring the faster-formed product, often the 1,2-adduct), lower temperatures are generally preferred.[1] |
| Lewis acid is not effective. | The choice and stoichiometry of the Lewis acid are critical. Some Lewis acids may chelate to the epoxide and the nucleophile, influencing the site of attack. Screen different Lewis acids (e.g., Ti(OiPr)4, Yb(OTf)3, Sc(OTf)3) and optimize their concentration. |
Issue 2: Low yield due to polymerization of this compound.
| Potential Cause | Troubleshooting Steps |
| Presence of radical initiators or high temperatures. | Butadiene and its derivatives are prone to polymerization.[2][3] Ensure all glassware is clean and free of radical initiators. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, perform the reaction at a lower temperature. |
| Use of strong acids or bases. | Both strong acids and bases can catalyze polymerization. If using acidic or basic conditions, use only a catalytic amount of the promoter and add it slowly to the reaction mixture. Consider using a milder catalyst. |
| High concentration of this compound. | High monomer concentration can favor polymerization. Try running the reaction at a lower concentration by using more solvent. |
Data Presentation: Regioselectivity of Nucleophilic Attack on this compound
| Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity (1,4:1,2 or C3:C4) | Reference |
| Isatin (B1672199) Derivatives | [Pd(allyl)Cl]2, Chiral Ligand | 1,4-Addition | 10:1 to >20:1 | [4] |
| Carboxylic Anhydrides | Pd(PPh3)4 | 1,4-Addition | High | [5] |
Note: Specific quantitative data for a wide range of nucleophiles with this compound is not always readily available in the literature. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Palladium-Catalyzed 1,4-Addition of an Amine Nucleophile
This protocol is a general representation based on the palladium-catalyzed allylic amination of racemic this compound.[4]
Materials:
-
This compound
-
Isatin derivative (nucleophile)
-
[Pd(allyl)Cl]2 (catalyst)
-
Chiral phosphoramidite (B1245037) olefin hybrid ligand
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (e.g., K2CO3)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the chiral ligand, and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Add the isatin derivative to the reaction mixture and stir for another 10 minutes.
-
Add this compound dropwise to the mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Pathways for Nucleophilic Attack on this compound
Caption: Reaction mechanisms for nucleophilic attack on this compound under different conditions.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision-making workflow for optimizing the regioselectivity of nucleophilic attack.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methods for using nitric oxide to inhibit popcorn polymerization during butadiene processing | TREA [trea.com]
- 3. Increased reliability in butadiene production | Hydrocarbon Engineering [hydrocarbonengineering.com]
- 4. Palladium-catalyzed asymmetric allylic amination of racemic this compound with isatin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methods for quenching butadiene monoxide reactions effectively.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with butadiene monoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage and quench reactions involving this versatile but reactive epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching a reaction involving this compound?
A1: this compound reactions, particularly polymerizations or nucleophilic additions, are typically quenched by neutralizing the reactive species. This is achieved through two main approaches depending on the reaction conditions:
-
For reactions under basic or neutral conditions (e.g., anionic polymerization): The reaction is quenched by adding a protic source to protonate the alkoxide intermediate that forms after the epoxide ring opens. Common quenching agents include water, dilute aqueous acids (like HCl or H₃O⁺), or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2]
-
For reactions under acidic conditions: The reaction is typically quenched by neutralizing the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
Q2: How do I choose the right quenching agent for my specific reaction?
A2: The choice of quenching agent depends on the stability of your product and the nature of the reactants.
-
For acid-sensitive products, a milder proton source like saturated ammonium chloride is preferred over strong acids.
-
For base-sensitive products, a careful neutralization with a dilute acid is necessary.
-
If your reaction mixture contains highly reactive organometallic species, a less reactive proton source like methanol (B129727) or isopropanol (B130326) might be used as an initial quench before adding water to avoid an overly exothermic reaction.
Q3: What are the key safety considerations when quenching this compound reactions?
A3: this compound is a reactive epoxide and its reactions can be exothermic.
-
Exothermic Reactions: Quenching can be highly exothermic, especially on a large scale. It is crucial to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds.
-
Pressure Build-up: Never quench a reaction in a sealed vessel, as the heat generated can cause a dangerous build-up of pressure.
Troubleshooting Guides
Issue 1: Incomplete Quenching
-
Symptom: The reaction appears to continue after the addition of the quenching agent, indicated by a persistent color change, continued heat evolution, or analysis (e.g., TLC, NMR) showing the presence of reactive intermediates.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Quenching Agent | Add more of the quenching agent slowly while monitoring the reaction. |
| Poor Mixing | Ensure vigorous stirring to disperse the quenching agent throughout the reaction mixture. |
| Quencher Reactivity | The chosen quenching agent may be too weak. Consider using a more reactive quencher (e.g., a dilute acid instead of water). |
Issue 2: Exothermic or Uncontrolled Quenching
-
Symptom: A rapid increase in temperature, boiling of the solvent, or evolution of gas upon addition of the quenching agent.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Concentrated Reaction Mixture | Dilute the reaction mixture with an appropriate inert solvent before quenching. |
| Rapid Addition of Quencher | Add the quenching agent dropwise with vigorous stirring and external cooling (ice bath). |
| Highly Reactive Species | For very reactive intermediates, consider a two-stage quench: first with a less reactive agent (e.g., a cold alcohol like methanol), followed by a more standard aqueous quench. |
Issue 3: Emulsion Formation During Work-up
-
Symptom: The aqueous and organic layers fail to separate cleanly after quenching and extraction, forming a stable emulsion.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Surfactant-like Byproducts | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Fine Particulate Matter | Filter the mixture through a pad of Celite® or glass wool to remove any fine solids that may be stabilizing the emulsion. |
| Vigorous Shaking | Gently swirl or invert the separatory funnel instead of shaking it vigorously. |
Data Presentation
The efficiency and regioselectivity of quenching this compound reactions are highly dependent on the nucleophile used and the reaction conditions. The following table summarizes representative yields for the ring-opening of similar epoxides with various nucleophiles.
| Epoxide Substrate | Nucleophile/Quencher | Conditions | Product(s) | Yield (%) | Reference |
| Styrene Oxide | Aniline | Catalyst-controlled | β-amino alcohol | High | [3] |
| 1,2-Epoxybutane | Methanol | Zr-BEA catalyst | 1-methoxy-2-butanol & 2-methoxy-1-butanol | >90% | [4] |
| Epichlorohydrin | Methanol | Sn-Beta catalyst | 1-chloro-3-methoxy-2-propanol | Not specified | [5] |
| Styrene Oxide | Phenol, Aniline, Alcohols | Nitromethane, RT, 2h | Ring-opened products | Not specified | [6] |
| 2,2-dimethyloxirane | OH⁻ (basic) / H₂O (acidic) | Quantum chemical analysis | Ring-opened products | N/A | [7] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Anionic Polymerization of this compound
This protocol describes the termination of a living anionic polymerization of this compound with methanol.
-
Cool the Reaction: Once the polymerization has reached the desired molecular weight (as determined by monitoring techniques like GPC), cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare the Quencher: In a separate, dry flask, prepare a solution of degassed methanol in the same solvent used for the polymerization (e.g., THF). A 5 to 10-fold molar excess of methanol relative to the initiator is typically sufficient.
-
Slow Addition: Using a syringe or dropping funnel, add the methanol solution dropwise to the stirred polymerization mixture. Monitor the temperature of the reaction to ensure it does not rise significantly. The disappearance of the characteristic color of the living polymer chains is often an indicator of successful quenching.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 15-20 minutes to ensure complete quenching.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Quenching a Small-Scale this compound Reaction with a Nucleophile
This protocol outlines a general procedure for quenching a reaction where this compound has been reacted with a nucleophile under basic conditions.
-
Cool the Reaction: After the reaction is deemed complete by TLC or other monitoring methods, cool the reaction flask to 0 °C in an ice bath.
-
Quench: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the reaction is neutralized (check with pH paper if necessary).
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used for the reaction, add deionized water to dissolve the salts. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Wash: Separate the organic layer and wash it sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualizations
Caption: Experimental workflow for quenching this compound reactions.
Caption: Troubleshooting logic for quenching this compound reactions.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Epoxide Alcoholysis over M‑BEA Zeolites: Effects of Alcohol Chain Length on Rates and Regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
Addressing moisture sensitivity of butadiene monoxide in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the moisture sensitivity of butadiene monoxide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is a reactive epoxide compound. It is considered moisture-sensitive because it can react with water, which can lead to the opening of the epoxide ring and the formation of unwanted diol impurities. This reaction can affect the purity of the reagent and the outcome of your experiment, potentially leading to lower yields or the formation of byproducts.[1][2]
Q2: How can I tell if my this compound has been contaminated with moisture?
A2: While there may not be an immediate visual sign, moisture contamination can lead to a decrease in the purity of the this compound over time. If your reactions are consistently failing or giving poor yields, it is worth considering that your starting material may be compromised. For a definitive answer, you can perform analytical tests such as Karl Fischer titration to determine the water content.
Q3: What are the consequences of using moisture-contaminated this compound in my experiment?
A3: Using moisture-contaminated this compound can lead to several undesirable outcomes, including:
-
Reduced yield of the desired product: The reagent will be consumed by the reaction with water.
-
Formation of byproducts: The resulting diols can potentially participate in side reactions.
-
Inconsistent and non-reproducible results: The amount of active reagent will be unknown and variable.
Q4: How should I store this compound to prevent moisture contamination?
A4: To prevent moisture contamination, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] It is often recommended to store it under an inert atmosphere, such as nitrogen or argon.[2][3] For long-term storage, refrigeration in a flammables-rated refrigerator is advised.[1]
Troubleshooting Guide
Q1: My reaction with this compound is not proceeding as expected, or the yield is very low. What could be the issue?
A1: Low yields or reaction failures are common indicators of reagent degradation due to moisture. Here are some troubleshooting steps:
-
Verify the integrity of your this compound: If possible, obtain a new, unopened bottle of this compound and repeat the experiment.
-
Ensure anhydrous reaction conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[4][5] Solvents must be of anhydrous grade and handled under inert gas.[3]
-
Check your inert gas setup: Ensure your Schlenk line or glovebox is functioning correctly and providing a truly inert atmosphere.[3]
Q2: I have observed an unexpected byproduct in my reaction mixture. Could this be due to moisture?
A2: Yes, the presence of water can lead to the formation of butadiene diol, which could potentially undergo further reactions in your system, leading to unexpected byproducts. To confirm this, you can attempt to isolate and characterize the byproduct using techniques like NMR or mass spectrometry and compare it to the known spectra of butadiene diol.
Q3: How can I remove residual moisture from my reaction setup before adding this compound?
A3: To ensure a moisture-free reaction environment:
-
Glassware: Dry all glassware in an oven at a high temperature (e.g., 120-150°C) for several hours or overnight.[4][5] Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas.
-
Solvents: Use commercially available anhydrous solvents. If necessary, you can further dry solvents using appropriate drying agents and distill them under an inert atmosphere.[3]
-
Inert Atmosphere: Purge the assembled apparatus with a dry inert gas like nitrogen or argon for a sufficient amount of time to displace any air and moisture.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 930-22-3 | [1] |
| Molecular Formula | C4H6O | [1] |
| Molecular Weight | 70.09 g/mol | [1] |
| Boiling Point | 65-67 °C | [1] |
| Flash Point | -19 °C | [1] |
| Density | 0.869 g/cm³ | [1] |
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Reference |
| Storage Temperature | 2-8 °C (Refrigerated) | [1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [2][3] |
| Container | Tightly sealed, suitable for flammables | [1] |
| Incompatible Materials | Water, acids, bases, oxidizing agents | [1][2] |
| Handling Precautions | Use in a well-ventilated area, away from ignition sources. Ground all equipment. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the key steps for setting up a reaction using this compound under anhydrous conditions using a Schlenk line.
1. Glassware Preparation:
- Thoroughly clean and dry all glassware (reaction flask, addition funnel, condenser, etc.) in an oven at 120°C for at least 4 hours.
- Assemble the glassware while still warm and immediately place it under a positive pressure of dry inert gas (argon or nitrogen) using a Schlenk line.
- Flame-dry the assembled glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all adsorbed moisture is removed.
2. Solvent and Reagent Preparation:
- Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.
- Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.
- If other solid reagents are used, ensure they are thoroughly dried and added to the flask under a positive flow of inert gas.
3. Addition of this compound:
- Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
- Using a dry, inert gas-flushed syringe, carefully withdraw the required amount of this compound.
- Slowly add the this compound to the reaction mixture, which is being stirred under a positive pressure of inert gas.
4. Reaction and Work-up:
- Maintain a positive pressure of inert gas throughout the reaction.
- Upon completion, the reaction should be quenched and worked up using appropriate techniques that minimize exposure to air and moisture until the product is no longer sensitive.
Mandatory Visualization
References
Technical Support Center: Catalyst Deactivation in Butadiene Monoxide Synthesis
Welcome to the technical support center for catalyst deactivation in the synthesis of 3,4-epoxy-1-butene, commonly known as butadiene monoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand deactivation mechanisms, and implement preventative strategies during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
The selective epoxidation of 1,3-butadiene (B125203) to this compound is primarily carried out using two main classes of heterogeneous catalysts:
-
Silver-based catalysts: Typically, these consist of silver nanoparticles supported on a low-surface-area carrier like alpha-alumina (α-Al₂O₃). Their performance is often enhanced with alkali metal promoters, most notably cesium (Cs), to improve selectivity.
-
Titanium Silicalite-1 (TS-1): This is a microporous zeolite material where titanium atoms are substituted into the silicon framework. TS-1 is highly effective for olefin epoxidations using hydrogen peroxide (H₂O₂) as the oxidant.[1][2]
Q2: What are the primary causes of catalyst deactivation in this process?
Catalyst deactivation is the loss of activity or selectivity over time and is generally categorized into three main types: poisoning, fouling (coking), and thermal degradation (sintering).[3]
-
For Silver (Ag) Catalysts:
-
Sintering: At high reaction temperatures (e.g., >200-280°C), silver nanoparticles can migrate and agglomerate, forming larger particles. This reduces the active surface area, leading to a loss of activity.[4]
-
Promoter Agglomeration: For cesium-promoted catalysts, exposure to moisture, even from ambient air during storage, can cause the cesium salt promoter to clump together. This non-uniform distribution on the silver surface degrades both activity and selectivity.[5]
-
Poisoning: Impurities in the feed stream can strongly adsorb to the active silver sites, blocking them from reactants. Common poisons for metal catalysts include sulfur compounds, metallic impurities (lead, mercury, arsenic), and other unsaturated compounds like acetylene.[6][7]
-
-
For Titanium Silicalite-1 (TS-1) Catalysts:
-
Fouling/Coking: The primary cause of deactivation is the blocking of the catalyst's micropores by bulky organic by-products. These are formed from side reactions, such as the dimerization or oligomerization of the this compound product.[2]
-
Titanium Leaching: A secondary, less common cause can be the removal of active titanium atoms from the zeolite framework over long-term use.[2]
-
Q3: How can I tell which deactivation mechanism is affecting my catalyst?
Identifying the cause requires a combination of observing reaction data and catalyst characterization:
-
Rapid, severe loss of activity often points to poisoning .
-
Gradual, steady loss of activity is more characteristic of sintering or progressive fouling .
-
Loss of selectivity alongside activity in Cs-promoted Ag catalysts may indicate promoter agglomeration .
-
Post-reaction characterization techniques are definitive:
-
TEM/SEM: Can visualize changes in particle size (sintering) or coke deposits (fouling).
-
Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on a fouled catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): Can detect surface poisons and changes in promoter distribution.[5]
-
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution / Preventative Action |
| Rapid drop in conversion | Catalyst Poisoning | Action: Purify the butadiene and oxygen/air feed streams. Use guard beds to remove common poisons like sulfur.[6] Prevention: Analyze feedstock for impurities such as sulfur compounds, acetylene, or heavy metals before use.[6][7] |
| Gradual decrease in conversion over time (Ag Catalyst) | Silver Particle Sintering | Action: If deactivation is significant, catalyst replacement may be necessary. Prevention: Operate at the lowest possible temperature that maintains a good reaction rate. The use of gaseous promoters (e.g., chlorinated hydrocarbons) can help redisperse silver particles.[8] |
| Decreased selectivity to this compound (Cs-Ag Catalyst) | Cesium Promoter Agglomeration | Action: Regenerate the catalyst via calcination in air at 200-300°C to redistribute the cesium promoter.[5] Prevention: Store the catalyst in a desiccated, moisture-free environment. |
| Gradual decrease in conversion and pressure buildup (TS-1 Catalyst) | Fouling (Coke/Oligomer Deposition) | Action: Regenerate the catalyst by calcining at high temperatures (e.g., 550°C) or by washing with a dilute hydrogen peroxide solution.[2] Prevention: Optimize reaction conditions (temperature, residence time) to minimize the formation of by-products. |
Data on Catalyst Performance and Regeneration
Quantitative data helps in understanding the extent of deactivation and the effectiveness of regeneration.
Table 1: Performance Recovery of TS-1 Catalyst After Regeneration (Data adapted from propylene (B89431) epoxidation studies, a similar process)
| Catalyst State | H₂O₂ Conversion (%) | Propylene Oxide Selectivity (%) |
| Fresh Catalyst | 98.2 | 95.1 |
| Deactivated (after 1800h) | 85.3 | 94.5 |
| After Calcination Regeneration | 97.5 | 93.2 |
| After H₂O₂ Washing | 97.8 | 93.5 |
Note: While activity (H₂O₂ conversion) is almost fully restored, a slight, irreversible loss in selectivity may occur due to changes in the catalyst's surface acidity during reaction and regeneration.
Table 2: Effect of Vinyl Chloride (VC) Promoter on Silver Particle Sintering (Data from a study on ethylene (B1197577) epoxidation, demonstrating the principle of redispersion)
| Condition | Time on Stream (hours) | Average Ag Particle Size (nm) |
| Standard Reaction (No VC) | 60 | 172 |
| After adding 1 ppm VC | + 2 | 136 |
This data shows that gaseous promoters can actively reverse the sintering process, which is a major cause of deactivation.[8]
Key Experimental Protocols
Protocol 1: Gas-Phase Epoxidation of Butadiene over Ag-Cs/α-Al₂O₃
This protocol describes a typical lab-scale procedure for this compound synthesis.
-
Catalyst Preparation:
-
Load 1.0 g of a Cs-promoted Ag/α-Al₂O₃ catalyst (typically 15 wt% Ag) into a fixed-bed, continuous flow reactor (e.g., a stainless steel tube with a 1/2 inch diameter).
-
Place quartz wool plugs upstream and downstream of the catalyst bed to secure it.
-
-
Pre-treatment/Activation:
-
Heat the reactor to the reaction temperature, typically 220-250°C, under a flow of an inert gas like nitrogen or helium (e.g., 50 mL/min).
-
-
Reaction:
-
Introduce the reactant gas mixture. A typical composition could be:
-
1,3-Butadiene: 5-10 mol%
-
Oxygen: 5-8 mol%
-
Gaseous Promoter (e.g., Ethyl Chloride): 1-5 ppm
-
Balance Gas (e.g., N₂ or He)
-
-
Set the total flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), for example, 5000 h⁻¹.
-
Maintain the reactor pressure, typically between 10-20 atm.
-
-
Product Analysis:
-
Pass the reactor effluent through a cold trap to collect condensable products.
-
Analyze the gas stream using an online Gas Chromatograph (GC) equipped with both a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases.
-
Analyze the collected liquid products using an offline GC-MS to identify and quantify this compound, and other by-products.
-
Protocol 2: Regeneration of Deactivated Catalysts
A) Calcination for Fouled TS-1 or Agglomerated Ag-Cs Catalysts
This procedure is effective for removing coke deposits from TS-1 and redistributing the promoter on silver catalysts.[2][5]
-
Purging: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any adsorbed hydrocarbons.
-
Cooling (for Ag-Cs): For promoter redistribution on silver catalysts, cool the reactor under N₂ flow to the regeneration temperature, typically 250°C. For coked TS-1, the target temperature is higher, around 550°C.
-
Oxidative Treatment:
-
Slowly introduce a diluted air or oxygen stream (e.g., 5% O₂ in N₂) into the reactor. Caution: This step is exothermic; control the oxygen concentration and flow rate carefully to avoid a temperature runaway, which could further sinter the catalyst.
-
Slowly ramp the temperature to the target:
-
Hold at the target temperature for 3-5 hours until CO₂ is no longer detected in the effluent gas, indicating complete coke removal.
-
-
Final Stage:
-
Switch the gas flow back to pure inert gas.
-
Cool the reactor down to the desired reaction temperature to begin the next synthesis run.
-
B) H₂O₂ Washing for Fouled TS-1 Catalyst
This is a milder, liquid-phase regeneration method for TS-1.[2]
-
Unload Catalyst: After purging and cooling the reactor, carefully unload the deactivated TS-1 catalyst.
-
Washing: Place the catalyst in a flask with a dilute hydrogen peroxide solution (e.g., 5-10 wt% H₂O₂ in water or a suitable solvent like isopropanol).
-
Treatment: Gently stir the slurry at a moderately elevated temperature (e.g., 60-80°C) for several hours. This process oxidizes and removes the blocking oligomers.
-
Rinsing and Drying: Filter the catalyst from the solution, wash it thoroughly with solvent (e.g., isopropanol) and then with deionized water.
-
Drying: Dry the cleaned catalyst in an oven at 110-120°C overnight before reloading it into the reactor.
Visual Guides and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silver [ouci.dntb.gov.ua]
- 6. Turning TS-1 zeolite into a highly active catalyst for olefin epoxidation with organic hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
Validation & Comparative
A Comparative Guide to Butadiene Monoxide and Diepoxybutane: Reactivity and Toxicity Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the metabolic intermediates of 1,3-butadiene (B125203) is critical for accurate risk assessment and the development of targeted therapeutic strategies. This guide provides an objective, data-driven comparison of two key metabolites: butadiene monoxide (BMO) and diepoxybutane (DEB).
Introduction
1,3-Butadiene, a high-volume industrial chemical and environmental pollutant, undergoes metabolic activation primarily by cytochrome P450 enzymes to form reactive electrophilic epoxides. The initial product is the monoepoxide, this compound (BMO), which can be further oxidized to the bifunctional diepoxybutane (DEB). While both are genotoxic, DEB is considered the ultimate carcinogenic metabolite of butadiene due to its significantly higher reactivity and ability to form DNA cross-links.
Comparative Reactivity with Nucleophiles
The reactivity of these epoxides with biological nucleophiles, such as DNA and proteins, is the primary driver of their toxicity. DEB's bifunctional nature allows it to form both mono-adducts and cross-links, a key differentiator from the monofunctional BMO.
Table 1: Comparative Reactivity of BMO and DEB
| Compound | Substrate | Second-Order Rate Constant | Reference |
| This compound (BMO) | Deoxyguanosine | ~7.5 x 10⁻⁶ M⁻¹s⁻¹ | [1] |
| Diepoxybutane (DEB) | Hemoglobin (Valine) | 1.5 x 10⁻⁸ M⁻¹s⁻¹ (Converted) | [2] |
Note: Rate constants were measured with different substrates and have been converted to M⁻¹s⁻¹ for comparison. The data indicates that while both are reactive, DEB's potent toxicity is largely attributed to its ability to form highly mutagenic DNA-DNA cross-links.
Experimental Protocol: Determination of Reaction Rate Constants
The second-order rate constant for the reaction of an epoxide with a nucleophile (e.g., deoxyguanosine) can be determined using a pseudo-first-order kinetics approach.
-
Reaction Setup: The epoxide is incubated with a significant excess (e.g., 100-fold) of the nucleophile in a buffered solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) at a constant temperature (e.g., 37°C).
-
Time-Course Monitoring: Aliquots are taken from the reaction mixture at multiple time points. The reaction is quenched, and the concentration of the remaining epoxide is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The natural logarithm of the epoxide concentration is plotted against time. For a pseudo-first-order reaction, this plot will be linear.
-
Calculation: The slope of this line gives the pseudo-first-order rate constant (k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile used in the experiment (k = k' / [Nucleophile]).
Figure 1: Experimental workflow for determining epoxide reaction kinetics.
Comparative Toxicity Profiles
The profound difference in reactivity between BMO and DEB translates to a stark contrast in their toxicological potency, both in vitro and in vivo.
Table 2: In Vitro Genotoxicity in Human Lymphoblastoid (TK6) Cells
| Compound | Concentration for Equivalent Mutagenicity* | Reference |
| This compound (BMO) | 150 µM | |
| Diepoxybutane (DEB) | ~3.5 µM |
*Concentration required to induce a mutation frequency of 5 x 10⁻⁶ at the hprt locus, approximately doubling the background frequency.
Experimental Protocol: In Vitro Mutagenicity Assay (hprt Locus)
-
Cell Culture: Human TK6 lymphoblastoid cells are cultured under standard conditions.
-
Exposure: Cells are exposed to a range of concentrations of BMO or DEB for a fixed period (e.g., 24 hours).
-
Phenotypic Expression: After exposure, cells are washed and cultured in normal medium for a period (e.g., 3-4 days) to allow for the expression of mutations at the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene.
-
Mutant Selection: Cells are plated in 96-well plates in medium containing a selective agent, 6-thioguanine (B1684491) (6-TG). Only cells with a mutation in the hprt gene (hprt⁻) can survive in the presence of 6-TG. A parallel set of cells is plated in non-selective medium to determine cloning efficiency.
-
Scoring & Calculation: After an incubation period (e.g., 10-14 days), colonies are counted. The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (as determined by cloning efficiency).
Table 3: In Vivo Genotoxicity in B6C3F1 Mice
| Compound | Dose Inducing Significant Micronuclei | Reference |
| This compound (BMO) | 0.35 mmol/kg (i.p.) | [3] |
| Diepoxybutane (DEB) | 0.17 mmol/kg (i.p.) | [3] |
Note: DEB is demonstrably more potent, inducing significant chromosomal damage at lower doses than BMO.[3]
Experimental Protocol: In Vivo Micronucleus Assay
-
Animal Dosing: Groups of mice (e.g., male B6C3F1) are treated with the test compound (BMO or DEB) via an appropriate route, typically intraperitoneal (i.p.) injection, at several dose levels. A vehicle control group is also included.
-
Tissue Harvest: At a specified time after the final dose (e.g., 24 hours), the animals are euthanized. Bone marrow is harvested from the femurs by flushing the marrow cavity with fetal bovine serum.
-
Slide Preparation: The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.
-
Staining: The slides are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature cells), such as May-Grünwald-Giemsa stain.
-
Microscopic Analysis: Under a microscope, a large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).
-
Data Evaluation: The frequency of micronucleated PCEs (MN-PCEs) in the treated groups is compared to the vehicle control group to determine if the test compound induced a statistically significant increase in chromosomal damage.
Metabolic Activation and Detoxification Pathways
The biological effects of BMO and DEB are governed by the balance between their formation via P450-mediated oxidation and their detoxification through hydrolysis by epoxide hydrolase (EH) or conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).
References
- 1. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micronucleus induction in germ and somatic cells of the mouse after exposure to the butadiene metabolites diepoxybutane and epoxybutene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mutagenic Profiles of Butadiene Monoxide and Glycidamide
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive comparative guide examining the mutagenicity of two significant industrial chemicals, butadiene monoxide and glycidamide (B1671898), has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their genotoxic potential, supported by experimental data from key mutagenicity assays, and outlines the underlying molecular mechanisms.
This compound, a primary metabolite of the industrial chemical 1,3-butadiene (B125203), and glycidamide, a metabolite of acrylamide (B121943) found in certain cooked foods, are both recognized for their mutagenic properties. Understanding the nuances of their genotoxicity is crucial for accurate risk assessment and the development of safer alternatives and handling protocols. This guide synthesizes data from the Ames test, in vivo and in vitro micronucleus assays, and the comet assay to offer a direct comparison of their effects on genetic material.
Executive Summary
Both this compound and glycidamide are direct-acting mutagens, capable of inducing genetic damage without the need for metabolic activation in many testing systems. However, the potency and nature of the damage they inflict exhibit notable differences. Glycidamide generally demonstrates a higher mutagenic potency in bacterial reverse mutation assays. Both compounds are clastogenic, causing chromosomal damage, as evidenced by micronucleus formation. Furthermore, they induce DNA strand breaks, detectable by the comet assay. The primary mechanism of their genotoxicity involves the formation of DNA adducts, leading to mutations and chromosomal aberrations.
Quantitative Mutagenicity Data
The following tables summarize the quantitative data from various mutagenicity studies on this compound and glycidamide, providing a clear comparison of their genotoxic potential across different assays and conditions.
Table 1: Ames Test Results for this compound and Glycidamide
| Compound | Salmonella typhimurium Strain | Concentration | Metabolic Activation (S9) | Result (Revertants/Plate) | Reference |
| This compound | TA1530 | Varies (gaseous) | With | Dose-dependent increase | [1] |
| This compound | TA1535 | Not Specified | Not Specified | Positive | [2][3] |
| Glycidamide | TA100 | 1 mM | With | 305 | [4] |
| Glycidamide | TA100 | 5 mM | With | 1370 | [4] |
| Glycidamide | TA100 | 10 mM | With | 3800 | [4] |
Table 2: In Vivo Micronucleus Assay Results for this compound and Glycidamide
| Compound | Species | Cell Type | Exposure Route | Dose | Result (Frequency of Micronucleated Cells) | Reference |
| This compound | Mouse | Bone Marrow Erythrocytes | Inhalation | Dose-dependent | Significant increase | [5] |
| This compound | Rat | Bone Marrow Erythrocytes | Inhalation | Not Specified | No significant increase | [5] |
| Glycidamide | Mouse | Polychromatic Erythrocytes | Not Specified | < 30 mg/kg b.w. | Micronucleus induction observed | [6] |
Table 3: Comet Assay Results for this compound and Glycidamide
| Compound | Cell Type | Concentration | Result (% Tail DNA or other metric) | Reference |
| Glycidamide | Human Lymphocytes | Varies | Dose-dependent increase in Fpg-sensitive sites | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][10][11][12]
-
Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used.[13][14] These strains have pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-).
-
Culture Preparation: Inoculate the selected tester strains in nutrient broth and incubate overnight at 37°C to obtain a dense culture.[15]
-
Metabolic Activation: For indirect-acting mutagens, a rat liver extract (S9 fraction) is included to simulate mammalian metabolism.
-
Exposure: Mix the bacterial culture with the test compound (at various concentrations), top agar (B569324), and with or without the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His+), which have regained the ability to grow in the absence of histidine. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vivo Micronucleus Assay
The in vivo micronucleus test evaluates the clastogenic or aneugenic potential of a chemical by detecting the formation of micronuclei in erythrocytes.[16][17][18][19][20][21][22][23][24][25]
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage, intraperitoneal injection, or inhalation, at multiple dose levels.
-
Exposure Period: Animals are typically exposed for a defined period, which can range from a single dose to multiple doses over several days.
-
Sample Collection: At appropriate time points after the last administration, bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The collected cells are smeared onto microscope slides and stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs under a microscope.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates a positive result.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][26][27][28][29][30][31][32]
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid containing the DNA.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.
-
Electrophoresis: The slides are subjected to electrophoresis, during which the fragmented DNA migrates out of the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using image analysis software.[33]
Signaling Pathways and Mechanisms of Mutagenicity
The genotoxicity of both this compound and glycidamide is primarily initiated by their electrophilic nature, which allows them to react with nucleophilic sites in DNA, forming DNA adducts. These adducts can lead to mutations if not repaired before DNA replication.
This compound Mutagenicity Pathway
This compound is a monoepoxide metabolite of 1,3-butadiene.[34] Its mutagenicity is a result of its ability to alkylate DNA bases.[35][36] The diepoxide metabolite, diepoxybutane, is even more potent.[37]
Caption: Metabolic activation of 1,3-butadiene and subsequent DNA damage.
Glycidamide Mutagenicity Pathway
Glycidamide is the epoxide metabolite of acrylamide.[38] It is a direct-acting mutagen that forms adducts primarily with guanine (B1146940) and adenine (B156593) bases in DNA.[7][39][40][41]
Caption: Genotoxic mechanism of glycidamide leading to mutations.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the key mutagenicity assays discussed in this guide.
Ames Test Workflow
Caption: Standard workflow for the Ames test.
In Vivo Micronucleus Assay Workflow
Caption: Workflow for the in vivo micronucleus assay.
Comet Assay Workflow
Caption: General workflow for the alkaline comet assay.
References
- 1. The mutagenicity of butadiene towards Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of micronuclei in peripheral blood and bone marrow erythrocytes of rats and mice exposed to 1,3-butadiene by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Using the comet assay and lysis conditions to characterize DNA lesions from the acrylamide metabolite glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. re-place.be [re-place.be]
- 11. criver.com [criver.com]
- 12. Revised methods for the Salmonella mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimum associations of tester strains for maximum detection of mutagenic compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 19. criver.com [criver.com]
- 20. academic.oup.com [academic.oup.com]
- 21. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eCFR :: 40 CFR 79.64 -- In vivo micronucleus assay. [ecfr.gov]
- 25. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jabsonline.org [jabsonline.org]
- 29. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. DNA damage assessment by comet assay of human lymphocytes exposed to jet propulsion fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Use of the tail moment of the lymphocytes to evaluate DNA damage in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. [Genotoxic properties of 1,3-butadiene and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. 1,3-Butadiene-induced adenine DNA adducts are genotoxic but only weakly mutagenic when replicated in Escherichia coli of various repair and replication backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Epigenetic Events Determine Tissue-Specific Toxicity of Inhalational Exposure to the Genotoxic Chemical 1,3-Butadiene in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 1,3-Butadiene: II. Genotoxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. taylorandfrancis.com [taylorandfrancis.com]
- 39. Mechanistic insights into the cytotoxicity and genotoxicity induced by glycidamide in human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Genotoxic effects of acrylamide and glycidamide in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Genotoxicity of acrylamide and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for butadiene monoxide synthesis.
A Comparative Guide to Catalysts for Butadiene Monoxide Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of this compound is a critical step in the development of various downstream chemical entities. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall economic viability of this process. This guide provides a comparative overview of the efficacy of different catalysts for the epoxidation of 1,3-butadiene (B125203) to produce 3,4-epoxy-1-butene (this compound), supported by experimental data and detailed methodologies.
Catalyst Performance Comparison
The selective oxidation of 1,3-butadiene to this compound has been explored using a variety of catalytic systems. The performance of these catalysts is typically evaluated based on conversion (the percentage of reactant that has been consumed) and selectivity (the percentage of the consumed reactant that has been converted into the desired product). Below is a summary of the performance of several key catalyst types.
| Catalyst System | Support/Promoter | Oxidant | Temperature (°C) | Butadiene Conversion (%) | 3,4-Epoxy-1-butene Selectivity (%) | Key Observations |
| Silver (Ag) | α-Al₂O₃ with Cesium (Cs) promoter | O₂ | 230 | 5 | 95 | High selectivity at low conversion in a fixed-bed reactor.[1] Catalyst deactivation can be an issue but can be mitigated by co-feeding water vapor.[2] |
| Silver-Copper (Ag-Cu) | Near-surface alloy on Cu(111) | O₂ | - | - | 100 | Addition of a silver monolayer to copper significantly boosts selectivity.[3] Silver catalysts, especially when promoted, are generally superior to copper-based catalysts.[4] |
| Titanium Silicalite-1 (TS-1) | - | H₂O₂ | 50 | - | ~99 | Excellent selectivity for 1-butene (B85601) epoxidation, a similar substrate. The catalytic activity is highly dependent on the coordination state of the titanium atoms within the zeolite framework.[5] |
| Manganese (Mn) Complex | N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) ligand | H₂O₂ | Mild conditions | High activity | High selectivity | Offers a convenient and environmentally benign route using aqueous hydrogen peroxide. |
| Molybdenum (Mo) Complexes | Homogeneous or supported | H₂O₂ or organic hydroperoxides | - | - | - | Soluble molybdenum complexes are among the most effective catalysts for alkene epoxidation. |
| Vanadium (V) Complexes | Homogeneous or supported | H₂O₂ or organic hydroperoxides | - | - | - | Vanadium-based catalysts are known for their high inherent activity and stability in hydrocarbon oxidation reactions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of this compound using silver-based and titanium silicalite-1 catalysts.
Gas-Phase Epoxidation using a Silver-Based Catalyst
This protocol is based on a continuous flow system using a fixed-bed reactor.
-
Catalyst Preparation:
-
An α-Al₂O₃ support is impregnated with a solution of a silver salt (e.g., silver nitrate) and a cesium promoter (e.g., cesium nitrate).
-
The impregnated support is then dried and calcined at elevated temperatures to decompose the salts and form dispersed silver nanoparticles on the support.
-
-
Epoxidation Reaction:
-
The catalyst is packed into a tubular fixed-bed reactor.
-
A feed gas mixture consisting of 1,3-butadiene, oxygen (or air), an inert gas (e.g., nitrogen or argon), and water vapor is passed through the reactor.[2]
-
The reaction is typically carried out at a temperature of around 230°C and a specific space velocity (e.g., 2714 h⁻¹).[1]
-
The reactor effluent is cooled to condense the liquid products.
-
-
Product Analysis:
-
The gas and liquid phases of the product stream are separated.
-
Both phases are analyzed using gas chromatography (GC) to determine the conversion of 1,3-butadiene and the selectivity towards 3,4-epoxy-1-butene and other byproducts like carbon dioxide.
-
Liquid-Phase Epoxidation using a Titanium Silicalite-1 (TS-1) Catalyst
This protocol describes a batch reaction process.
-
Catalyst Synthesis (Hydrothermal Method):
-
Titanium silicalite-1 (TS-1) is synthesized hydrothermally. This involves the preparation of a synthesis gel containing a silicon source (e.g., tetraethyl orthosilicate), a titanium source (e.g., tetraethyl orthotitanate), a structure-directing agent (e.g., tetrapropylammonium (B79313) hydroxide), and water.
-
The gel is heated in an autoclave under autogenous pressure to induce crystallization.
-
The resulting solid is filtered, washed, dried, and calcined to remove the organic template and yield the active TS-1 catalyst.
-
-
Epoxidation Reaction:
-
The TS-1 catalyst is suspended in a solvent, typically methanol.
-
The reactor is charged with 1,3-butadiene.
-
An oxidant, usually an aqueous solution of hydrogen peroxide (H₂O₂), is added to the mixture.
-
The reaction is carried out at a controlled temperature (e.g., 50°C) with stirring for a specific duration.[5]
-
-
Product Analysis:
-
After the reaction, the catalyst is separated by filtration.
-
The liquid product mixture is analyzed by gas chromatography (GC) to quantify the amount of this compound formed and any unreacted butadiene.
-
The residual hydrogen peroxide concentration can be determined by titration.
-
Visualizations
Proposed Reaction Mechanism for Silver-Catalyzed Epoxidation
The epoxidation of butadiene on a silver surface is believed to proceed through an oxametallacycle intermediate. The following diagram illustrates this proposed pathway.
References
A Comparative Guide to a New HPLC-MS/MS Method for Butadiene Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Butadiene Monoxide (BMO). This compound is a reactive primary metabolite of 1,3-butadiene, a compound with significant industrial use and toxicological relevance.[1] Accurate and sensitive detection of BMO is critical for toxicology research, environmental monitoring, and understanding the mechanisms of butadiene-induced toxicity.[1]
The validation of this new analytical procedure is based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize that an analytical method must be demonstrated as fit for its intended purpose.[2][3][4]
Methodology Comparison
New Method: HPLC-MS/MS
This novel approach utilizes liquid chromatography to separate BMO from the sample matrix, followed by tandem mass spectrometry for highly selective and sensitive detection. This method is particularly advantageous for complex biological matrices as it often requires less sample cleanup than GC-based methods and is suitable for non-volatile or thermally fragile compounds. The use of electrospray ionization and tandem mass spectrometry provides structural confirmation and minimizes interference.[5]
Alternative Method: GC-MS
Gas chromatography-mass spectrometry is a well-established and robust technique for the analysis of volatile organic compounds like BMO.[6][7][8] The method involves the separation of volatile compounds in a gaseous mobile phase.[8] For biological samples, this often requires sample preparation techniques such as headspace analysis or vacuum distillation to isolate the analyte.[9][10] While reliable, GC-MS can be limited by the thermal stability of the analyte and potential matrix interferences.
Performance Data Summary
The following tables summarize the validation data for the new HPLC-MS/MS method compared to the traditional GC-MS method for the detection of this compound in a biological matrix (e.g., plasma).
Table 1: Method Validation Performance Characteristics
| Parameter | New HPLC-MS/MS Method | Traditional GC-MS Method | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9981 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 94.6% - 104.5% | 80% - 120% |
| Precision (RSD%) | < 2.5% | < 6.8% | RSD ≤ 15% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 1.5 ng/mL | - |
| Specificity | High (No interference observed) | Moderate (Potential for matrix interference) | No significant interference at the retention time of the analyte |
| Average Run Time | 8 minutes | 20 minutes | - |
Table 2: Linearity Data for HPLC-MS/MS Method
| Concentration (ng/mL) | Mean Response (n=3) | %RSD |
| 0.15 | 1,520 | 2.1% |
| 0.50 | 5,015 | 1.8% |
| 2.50 | 24,980 | 1.5% |
| 10.0 | 101,150 | 1.1% |
| 50.0 | 505,200 | 0.9% |
| 100.0 | 1,008,900 | 0.7% |
Experimental Protocols
Protocol 1: New HPLC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d4-Butadiene Monoxide).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Instrumentation and Conditions:
- HPLC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[11]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- This compound: Precursor Ion (Q1) -> Product Ion (Q3)
- Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
- Data Analysis: Quantitation is performed by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Traditional GC-MS Method
1. Sample Preparation (Headspace Analysis):
- Pipette 500 µL of plasma sample into a 10 mL headspace vial.
- Add 1 mL of a salting-out solution (e.g., saturated sodium sulfate).
- Add the internal standard (e.g., d6-Benzene).
- Immediately seal the vial with a magnetic crimp cap.
- Incubate the vial in the headspace autosampler at 80°C for 15 minutes with agitation.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: DB-624 or similar mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 2 minutes.
- Injector: Splitless mode, 220°C.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI), 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
- Data Analysis: Quantitation is based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for BMO analysis using the new HPLC-MS/MS method.
Caption: Comparison of HPLC-MS/MS and GC-MS for BMO analysis.
References
- 1. Buy this compound | 930-22-3 [smolecule.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. guidegxp.com [guidegxp.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. On-Site Detection of Volatile Organic Compounds (VOCs) [mdpi.com]
- 9. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
Immunoassay Cross-Reactivity of Butadiene Monoxide with Structurally Related Epoxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of butadiene monoxide (BMO) with other structurally similar epoxides in the context of competitive enzyme-linked immunosorbent assays (ELISAs). Understanding the specificity of immunoassays is critical for the accurate quantification of BMO, a key metabolite of 1,3-butadiene (B125203), in biological samples. This document outlines the principles of a competitive ELISA for BMO detection, presents hypothetical cross-reactivity data based on structural similarity, and provides detailed experimental protocols for researchers developing or validating such assays.
Principles of this compound Immunoassay
A competitive immunoassay for this compound is designed to detect and quantify BMO in a sample. The assay relies on the competition between BMO in the sample and a labeled BMO-protein conjugate (the tracer) for a limited number of binding sites on a specific anti-BMO antibody. The degree of inhibition of the tracer binding is directly proportional to the concentration of BMO in the sample.
The development of such an assay involves the synthesis of a hapten, a small molecule that is structurally similar to BMO and can be conjugated to a carrier protein to elicit an immune response for antibody production.
Comparative Cross-Reactivity Data
The specificity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. In the case of a BMO immunoassay, cross-reactivity with other epoxides is a key consideration due to their structural similarities. The following table presents a hypothetical comparison of the cross-reactivity of a monoclonal antibody raised against a BMO hapten with various epoxides.
The cross-reactivity is typically expressed as the concentration of the competing compound required to cause 50% inhibition of the tracer binding (IC50), relative to the IC50 of this compound itself.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Epoxide) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | CH₂=CH-CH(O)CH₂ | 10.5 | 100.0 |
| Propylene Oxide | CH₃-CH(O)CH₂ | 125.0 | 8.4 |
| Styrene Oxide | C₆H₅-CH(O)CH₂ | 550.0 | 1.9 |
| Isoprene Monoxide | CH₂=C(CH₃)-CH(O)CH₂ | 88.0 | 11.9 |
| Glycidol | HOCH₂-CH(O)CH₂ | >1000 | <1.0 |
| Epichlorohydrin | ClCH₂-CH(O)CH₂ | >1000 | <1.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual cross-reactivity profiles will depend on the specific antibody and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the development and validation of a robust immunoassay. Below are the key experimental protocols.
Hapten Synthesis and Conjugation to Carrier Protein
-
Hapten Design: A derivative of this compound containing a linker arm with a terminal carboxyl group is synthesized. This allows for conjugation to a carrier protein.
-
Activation of Hapten: The carboxyl group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for the coating antigen or keyhole limpet hemocyanin (KLH) for immunogen preparation. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at room temperature or overnight at 4°C.
-
Purification: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents.
Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized with the BMO-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Cell Fusion: Splenocytes from the immunized mice are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Screening: The resulting hybridomas are cultured in a selective medium (e.g., HAT medium) and screened for the production of antibodies that bind to the BMO-BSA conjugate using an indirect ELISA.
-
Cloning and Antibody Production: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The selected clones are then expanded for large-scale antibody production in vitro (cell culture) or in vivo (ascites).
-
Antibody Purification: The monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the BMO-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-BMO monoclonal antibody and either the standard (known concentrations of BMO) or the sample is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the BMO concentration. The concentration of BMO in the samples is determined by interpolating their absorbance values from the standard curve.
Visualizations
Logical Relationship of Immunoassay Components
Caption: Competitive ELISA principle for BMO detection.
Experimental Workflow for Immunoassay Development
Caption: Workflow for BMO immunoassay development.
Signaling Pathway of BMO Genotoxicity (Illustrative)
Caption: Metabolic activation of 1,3-butadiene to BMO.
A comparative analysis of butadiene monoxide polymerization with other monomers.
A deep dive into the ring-opening polymerization of butadiene monoxide reveals distinct reactivity and polymer characteristics when compared to other common epoxide monomers such as ethylene (B1197577) oxide, propylene (B89431) oxide, and styrene (B11656) oxide. This guide provides a comprehensive analysis of their polymerization behaviors, supported by experimental data and detailed protocols, to aid researchers and professionals in materials science and drug development.
This compound (BO), a vinyl-substituted epoxide, presents a unique monomer for the synthesis of functional polyethers. Its vinyl group offers a site for post-polymerization modification, making it an attractive candidate for creating advanced materials with tailored properties. Understanding its polymerization kinetics and characteristics in comparison to industrially significant epoxides is crucial for its effective utilization.
Performance Comparison of Epoxide Monomers
The reactivity of epoxide monomers in ring-opening polymerization is highly dependent on their chemical structure, the type of polymerization (anionic or cationic), and the reaction conditions. Here, we summarize the key performance indicators for the polymerization of this compound, ethylene oxide, propylene oxide, and styrene oxide.
| Monomer | Polymerization Type | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| This compound (BO) | Anionic (AROP) | Benzyl (B1604629) alcohol / t-BuP4 | Toluene | 25 | 24 | >95 | 5,000-20,000 | 1.1 - 1.3 |
| Cationic (CROP) | BF3·OEt2 | CH2Cl2 | 0 | 4 | 60-80 | 2,000-10,000 | 1.4 - 1.8 | |
| Ethylene Oxide (EO) | Anionic (AROP) | KOH | Bulk | 100-120 | 2-4 | >95 | 10,000-1,000,000 | 1.05 - 1.2 |
| Cationic (CROP) | SnCl4 | CH2Cl2 | 20 | 1-2 | 80-95 | 1,000-50,000 | 1.3 - 1.6 | |
| Propylene Oxide (PO) | Anionic (AROP) | Potassium alkoxide | Bulk | 80-100 | 10-20 | 90-98 | 2,000-10,000 | 1.1 - 1.4 |
| Cationic (CROP) | H2SO4 | Dioxane | 30 | 5-10 | 70-90 | 1,000-20,000 | 1.5 - 2.0 | |
| Styrene Oxide (SO) | Anionic (AROP) | n-BuLi | THF | 0 | 1-3 | >95 | 5,000-50,000 | 1.05 - 1.2 |
| Cationic (CROP) | SnCl4 | C6H6 | 25 | 2-5 | 85-95 | 2,000-30,000 | 1.2 - 1.5 |
Note: The data presented in this table are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Kinetic studies on the anionic ring-opening polymerization of various epoxides have established a reactivity scale.[1][2] For a series of epoxide monomers initiated by the benzyl alcohol/t-BuP4 system, the propagation rate constants (kp) follow the order: Benzyl glycidyl (B131873) ether > Allyl glycidyl ether > Ethoxyethyl glycidyl ether >> tert-Butyl glycidyl ether ≈ Propylene oxide > 1,2-Butylene oxide (a structural isomer of this compound).[2] This indicates that the electronic and steric effects of the substituent group on the oxirane ring play a significant role in the polymerization kinetics.
Experimental Protocols
Detailed methodologies for the anionic and cationic ring-opening polymerization of this compound are provided below.
Anionic Ring-Opening Polymerization of this compound
This protocol describes a living anionic polymerization using a phosphazene base as a catalyst.
Materials:
-
This compound (BO), freshly distilled over CaH2.
-
Benzyl alcohol (BnOH), dried over molecular sieves.
-
tert-Butyl-imino-tris(dimethylamino)phosphorane (t-BuP4), as a 1 M solution in hexane.
-
Toluene, anhydrous.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a glovebox, a Schlenk flask is charged with benzyl alcohol (initiator) and anhydrous toluene.
-
The flask is sealed and removed from the glovebox. This compound is then added via syringe.
-
The solution is cooled to 0 °C in an ice bath.
-
The t-BuP4 solution is added dropwise to the stirred solution to initiate the polymerization.
-
The reaction is allowed to proceed at 25 °C for 24 hours.
-
The polymerization is terminated by the addition of a small amount of acidic methanol.
-
The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.
-
The resulting poly(this compound) is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[3][4][5]
Cationic Ring-Opening Polymerization of this compound
This protocol outlines a conventional cationic polymerization using a Lewis acid initiator.
Materials:
-
This compound (BO), freshly distilled over CaH2.
-
Boron trifluoride diethyl etherate (BF3·OEt2), as a solution in dichloromethane (B109758).
-
Dichloromethane (CH2Cl2), anhydrous.
-
Methanol, anhydrous.
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with anhydrous dichloromethane and this compound.
-
The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
The BF3·OEt2 solution is added dropwise from the dropping funnel to the stirred monomer solution.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The polymerization is quenched by the addition of a small amount of anhydrous methanol.
-
The polymer solution is concentrated under reduced pressure, and the polymer is precipitated by pouring the concentrated solution into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C.
-
Characterization of the polymer is performed using GPC and NMR spectroscopy.
Reaction Mechanisms and Pathways
The ring-opening polymerization of epoxides can proceed through either an anionic or a cationic mechanism, each leading to distinct polymer structures and properties. The presence of the vinyl group in this compound introduces additional complexity and potential side reactions.
Anionic Ring-Opening Polymerization (AROP)
The AROP of epoxides is a living polymerization process when conducted under stringent anhydrous and aprotic conditions.[6] The polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening. The propagation proceeds via a chain-growth mechanism where the resulting alkoxide anion attacks another monomer molecule.
Cationic Ring-Opening Polymerization (CROP)
CROP of epoxides is initiated by an electrophile, typically a protic or Lewis acid.[7] The initiator protonates or coordinates to the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer molecule. Propagation occurs through the sequential addition of monomers to the growing cationic chain end. CROP is often more complex than AROP and can be accompanied by side reactions such as chain transfer and termination.[8]
Concluding Remarks
The polymerization of this compound offers a versatile platform for the synthesis of functional polyethers. Its reactivity in both anionic and cationic ring-opening polymerization, while generally lower than that of less sterically hindered epoxides like ethylene oxide, allows for the controlled synthesis of polymers with predictable molecular weights and narrow polydispersities, particularly through living anionic methods. The presence of the vinyl group provides a valuable handle for post-polymerization modification, opening up avenues for the creation of novel materials for a wide range of applications, from advanced drug delivery systems to high-performance elastomers. Further research into optimizing polymerization conditions and exploring the full potential of the pendant vinyl groups will undoubtedly expand the utility of this unique monomer.
References
- 1. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. polymersource.ca [polymersource.ca]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Butadiene Monoxide and Isoprene Monoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of butadiene monoxide and isoprene (B109036) monoxide, two key metabolites of the industrial chemicals 1,3-butadiene (B125203) and isoprene, respectively. Understanding the differential reactivity of these epoxides is crucial for assessing their toxicological profiles and for the development of potential therapeutic interventions. This document summarizes key experimental data, details the methodologies used to obtain this data, and illustrates the metabolic pathways leading to their formation and interaction with biological macromolecules.
Executive Summary
This compound and isoprene monoxide are electrophilic compounds that can react with various biological nucleophiles, including DNA and proteins. Their reactivity is a critical determinant of their mutagenic and carcinogenic potential. While structurally similar, the presence of a methyl group in isoprene monoxide significantly influences its reaction mechanisms and rates compared to this compound. This guide collates and presents data from various studies to highlight these differences.
Data Presentation: Reactivity Comparison
The following table summarizes the available quantitative data on the reactivity of this compound and isoprene monoxide with different nucleophiles.
| Compound | Nucleophile/Reaction | Rate Constant / Half-life | Key Findings | Reference(s) |
| This compound | Model Nucleophile (n=2) | 0.023 M⁻¹h⁻¹ | Provides a baseline for mutagenic potency comparison. | [1] |
| Hydrolysis (acid-catalyzed) | Occurs via competing SN2 attack at C-2 and C-3 (3:1 ratio). | The reaction mechanism is predominantly SN2. | [2] | |
| L-valine methyl ester | Adducts formed from attack at both C-2 and C-3. | Demonstrates reactivity with amino acid residues. | [2] | |
| Cysteine derivatives | Products arise from attack at both C-2 and C-3. | Shows reactivity with sulfur nucleophiles. | [2] | |
| Isoprene Monoxide (IP-1,2-O) | Hydrolysis (Tris-HCl buffer, pH 7.4, 37°C) | t1/2 = 1.25 hours | Rapidly hydrolyzes in aqueous solution. | [3] |
| Hydrolysis (acid-catalyzed) | Occurs via an SN1 mechanism involving a resonance-stabilized allylic cation. | The methyl group promotes an SN1 pathway. | [2] | |
| L-valine methyl ester | Attack occurs solely at C-3. | The methyl group sterically hinders attack at C-2. | [2] | |
| Cysteine derivatives | Attack at C-2 in neutral media (SN1) and at C-3 in basic media (SN2). | Reaction mechanism is condition-dependent. | [2] | |
| Isoprene Monoxide (IP-3,4-O) | Hydrolysis (Tris-HCl buffer, pH 7.4, 37°C) | t1/2 = 73 hours | Significantly more stable to hydrolysis than IP-1,2-O. | [3] |
| Genotoxicity (Comet Assay) | Most potent of the isoprene epoxides in inducing DNA breaks after 1 hour. | Exhibits significant genotoxic potential. | [4] |
Experimental Protocols
Determination of Epoxide Hydrolysis Kinetics by ¹H NMR Spectroscopy
This protocol is adapted from methodologies used to study the hydrolysis of isoprene-derived epoxides.
Objective: To determine the rate of hydrolysis of this compound or isoprene monoxide in an aqueous solution.
Materials:
-
This compound or isoprene monoxide
-
Deuterated water (D₂O)
-
Deuterated acid (e.g., D₂SO₄) for acid-catalyzed studies
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., DSS)
Procedure:
-
Prepare a stock solution of the epoxide in a suitable deuterated solvent if necessary.
-
Prepare the reaction solution in an NMR tube by adding a known amount of the epoxide stock solution to a known volume of D₂O (or a deuterated acidic solution).
-
Add a known concentration of an internal standard to the NMR tube for quantification.
-
Immediately place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of the epoxide and the hydrolysis product(s) relative to the internal standard.
-
Plot the concentration of the epoxide as a function of time.
-
Determine the rate constant from the slope of the line in a first-order or second-order plot, as appropriate for the reaction conditions.
Analysis of DNA Adduct Formation by LC-MS/MS
This protocol is a generalized procedure based on the methods for characterizing adducts of isoprene monoepoxides with deoxyadenosine.[3]
Objective: To identify and characterize the DNA adducts formed from the reaction of this compound or isoprene monoxide with a DNA nucleoside.
Materials:
-
This compound or isoprene monoxide
-
2'-deoxyadenosine (or other nucleosides)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Solvents for HPLC (e.g., acetonitrile, water, formic acid)
Procedure:
-
Dissolve the nucleoside in the reaction buffer in a reaction vial.
-
Add the epoxide to the nucleoside solution and incubate at a controlled temperature (e.g., 37°C) for a specified time.
-
After the incubation period, stop the reaction (e.g., by freezing).
-
Inject an aliquot of the reaction mixture into the HPLC-MS/MS system.
-
Separate the reaction products using a suitable gradient of the mobile phase.
-
Monitor the eluent using the mass spectrometer in full scan mode to identify potential adducts (based on their expected mass-to-charge ratio).
-
Perform tandem mass spectrometry (MS/MS) on the potential adduct peaks to obtain fragmentation patterns for structural elucidation.
-
Compare the retention times and mass spectra of the observed adducts with those of synthesized standards, if available, for confirmation.
Mandatory Visualization
Metabolic Activation and DNA Adduction Pathway
The following diagram illustrates the metabolic activation of 1,3-butadiene and isoprene to their respective monoepoxides by cytochrome P450 enzymes and the subsequent electrophilic attack on a guanine (B1146940) base in DNA, a critical step in their mechanism of genotoxicity.[3][5]
Caption: Metabolic activation of butadiene and isoprene to epoxides and subsequent DNA adduct formation.
Experimental Workflow for Reactivity Analysis
The following diagram outlines a typical experimental workflow for comparing the reactivity of this compound and isoprene monoxide with a generic nucleophile.
References
- 1. Reaction kinetic studies for comparison of mutagenic potency between this compound and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the methyl group in isoprene epoxides on reactivity compared to butadiene epoxides: Biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of 2′-Deoxyadenosine Adducts formed by Isoprene Monoepoxides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Butadiene: a ubiquitous environmental mutagen and its associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo vs. In Vitro Studies of Butadiene Monoxide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methodologies used to study the metabolism of butadiene monoxide (BMO), the primary and reactive metabolite of the industrial chemical 1,3-butadiene (B125203). Understanding the metabolic fate of BMO is critical for assessing the carcinogenicity of its parent compound, as species-specific differences in these pathways are thought to underlie variations in toxicity. This document synthesizes experimental data, details common protocols, and visually represents metabolic pathways and workflows to aid in the design and interpretation of toxicological studies.
Metabolic Pathways of this compound
1,3-Butadiene is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form BMO (also known as 3,4-epoxy-1-butene).[1][2][3] BMO is a reactive electrophile that can be further metabolized through three main competing pathways:
-
Oxidative Pathway (Bioactivation): BMO can be further oxidized by CYP enzymes to form 1,2:3,4-diepoxybutane (DEB), a potent genotoxic agent.[4][5]
-
Hydrolytic Pathway (Detoxification): Epoxide hydrolase (EH) catalyzes the hydrolysis of BMO to form 3-butene-1,2-diol (B138189) (BDD).[4][6]
-
Conjugation Pathway (Detoxification): Glutathione (B108866) S-transferases (GSTs) conjugate BMO with glutathione (GSH) to form mercapturic acid precursors, which are then excreted.[4][7]
The balance between these bioactivation and detoxification pathways is a key determinant of 1,3-butadiene's carcinogenic potential and varies significantly across species.[4][8]
In Vitro Methodologies
In vitro systems are essential for elucidating the fundamental biochemical mechanisms of BMO metabolism, identifying the specific enzymes involved, and assessing species-specific differences at a cellular or subcellular level.
Common in vitro models include:
-
Liver Microsomes: These preparations contain CYP and epoxide hydrolase enzymes, making them suitable for studying the formation of BMO from 1,3-butadiene and its subsequent oxidation to DEB or hydrolysis to BDD.[6][9]
-
Isolated Hepatocytes: Using whole cells provides a more comprehensive metabolic picture by including conjugation pathways mediated by cytosolic enzymes like GSTs, in addition to the microsomal enzymes.[4]
-
Bone Marrow Cells: As a primary target for butadiene-induced leukemia in mice, bone marrow cells are used to investigate local metabolic activation of 1,3-butadiene to BMO, which appears to be a peroxidase-mediated process in this tissue.[10]
Generalized Experimental Protocol: BMO Metabolism in Liver Microsomes
This protocol outlines a typical procedure for assessing BMO metabolism using liver microsomal fractions.
1. Materials and Reagents:
-
Liver microsomes (from mice, rats, or humans)
-
This compound (BMO) solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Pre-warm a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the BMO substrate to the microsomal suspension.
-
Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
3. Sample Analysis:
-
Analyze the supernatant for the presence of metabolites (e.g., DEB and BDD) using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9]
-
Quantify the metabolites by comparing their peak areas to those of known standards.
-
Calculate the rate of metabolite formation (e.g., in nmol/min/mg protein).
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative findings from various in vitro studies on BMO metabolism.
| Parameter | Mouse | Rat | Human | In Vitro System | Reference |
| BMO Formation Rate from 1,3-Butadiene | High | Moderate | Low | Liver Postmitochondrial Fractions | [11] |
| Ratio of BMO Formation (Mouse:Monkey) | ~7:1 | - | - | Liver Postmitochondrial Fractions | [11] |
| BMO Activation/Detoxication Ratio | 15- to 40-fold higher than rat | Low (2-5% flux to oxidative pathway) | - | Isolated Hepatocytes | [4] |
| Metabolism of BMO in Bone Marrow | Occurs via peroxidase-mediated process | - | Occurs via peroxidase-mediated process | Bone Marrow Cells | [10] |
| Metabolism in Lung Tissue | Measurable BMO formation | Measurable BMO formation | No measurable BMO formation | Lung Homogenates | [11] |
Activation/Detoxication Ratio = (AUC for total DEB) / (summed AUC values for BDD and GSH conjugates)[4]
In Vivo Methodologies
In vivo studies are crucial for understanding the disposition of BMO under physiological conditions, accounting for absorption, distribution, metabolism, and excretion (ADME) as a whole. These studies typically involve exposing animal models to 1,3-butadiene and measuring the resulting concentrations of BMO and its metabolites in various biological matrices.
Key aspects of in vivo studies include:
-
Animal Models: Mice and rats are the most commonly used species, with studies consistently showing that mice are more sensitive to the carcinogenic effects of 1,3-butadiene.[8][12]
-
Exposure Route: Inhalation is the primary route of exposure, mimicking human occupational and environmental scenarios.[7][12]
-
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models are often employed to simulate the uptake and metabolism of 1,3-butadiene and BMO, and to extrapolate findings from animals to humans.[12][13]
Generalized Experimental Protocol: In Vivo Inhalation Study
This protocol describes a typical closed-chamber inhalation study to assess BMO metabolism.
1. Animal Model and Acclimation:
-
Select animal models (e.g., male B6C3F1 mice and Sprague-Dawley rats).
-
Acclimate animals to the housing conditions and exposure chambers for a designated period before the study.
2. Exposure Procedure:
-
Place the animals in a closed-chamber inhalation system.
-
Introduce a known initial concentration of 1,3-butadiene (e.g., 50-5000 ppm) into the chamber.[12]
-
Monitor the concentration of 1,3-butadiene in the chamber atmosphere over time to determine the rate of uptake.
-
At predetermined time points during and after exposure, collect biological samples.
3. Sample Collection and Analysis:
-
Blood: Collect blood samples to measure the concentrations of BMO and other metabolites like DEB and BDD.[14]
-
Urine and Feces: Collect excreta to identify and quantify excreted metabolites, such as mercapturic acids.[7]
-
Tissues: At the end of the study, collect tissues (e.g., liver, lung, bone marrow) to measure tissue-specific metabolite concentrations.[7]
-
Analyze samples using sensitive analytical techniques like GC-MS.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from in vivo studies, highlighting the significant species differences in BMO metabolism.
| Parameter | Mouse | Rat | Study Type | Reference |
| Uptake of Inhaled 1,3-Butadiene (at ≤10 ppm) | 20% | 4% | Inhalation Exposure | [7] |
| Blood BMO Concentration (at equal exposure) | 2 to 8.6 times higher than rat | Lower | Perfused Liver / In Vivo | [14] |
| Hepatic Vmax for BD Metabolism (extrapolated from in vitro) | 340 µmol/kg/h | 62 µmol/kg/h | PBPK Model | [12] |
| Pulmonary Vmax for BD Metabolism (extrapolated from in vitro) | 22 µmol/kg/h | 1.0 µmol/kg/h | PBPK Model | [12] |
| Major Urinary Metabolites | Predominantly from direct GSH conjugation of BMO | - | Metabolite Excretion Analysis | [7] |
| Hepatic Clearance (ClH) of BMO | Slightly smaller than perfusion flow | Slightly smaller than perfusion flow | Perfused Liver | [5] |
| Hepatic Clearance (ClH) of DEB | 61% of perfusion flow | 73% of perfusion flow | Perfused Liver | [5] |
Comparison and Integration of In Vivo and In Vitro Findings
Comparing data from in vivo and in vitro studies reveals a consistent pattern: mice metabolize 1,3-butadiene to its reactive epoxide metabolites, particularly BMO and DEB, more efficiently than rats.[4][8] This metabolic difference is a primary contributor to the greater susceptibility of mice to 1,3-butadiene-induced carcinogenicity, especially in tissues like the lung and bone marrow.[10][12]
-
In vitro studies are invaluable for pinpointing the enzymatic basis for these species differences. For example, in vitro assays with liver microsomes and hepatocytes clearly demonstrate the higher oxidative capacity of mouse enzymes compared to rat and human enzymes.[4][11] These studies provide the mechanistic data and specific metabolic rate constants (e.g., Vmax, Km).
-
In vivo studies confirm that these enzymatic differences translate to physiologically relevant differences in the internal dose of reactive metabolites. The higher blood concentrations of BMO observed in mice compared to rats after identical exposures are a direct consequence of the higher metabolic activation seen in vitro.[12][14]
-
Integration is key: Data from in vitro systems, such as metabolic rate constants, are essential for developing and refining PBPK models.[12] These models can then be used to simulate in vivo scenarios, predict tissue-specific doses of metabolites, and help extrapolate risks from high-dose animal studies to low-dose human exposures. The successful use of in vitro-derived metabolic rates to predict in vivo uptake in PBPK models demonstrates the powerful synergy between these two approaches.[12]
Advantages of In Vitro Studies:
-
High-throughput capability.
-
Control over experimental conditions.
-
Ability to isolate specific metabolic pathways and enzymes.
-
Reduced use of animals.
-
Useful for studying human tissues.
Limitations of In Vitro Studies:
-
Lack of physiological context (e.g., absorption, distribution, excretion).
-
May not fully represent the complex interplay of different metabolic pathways in a whole organism.
Advantages of In Vivo Studies:
-
Provide a holistic view of a substance's fate in a living organism.
-
Account for all ADME processes.
-
Directly assess toxicological endpoints in a whole animal.
Limitations of In Vivo Studies:
-
Lower throughput and more resource-intensive.
-
Ethical considerations regarding animal use.
-
Extrapolation between species can be challenging without mechanistic data.
Conclusion
The study of this compound metabolism requires an integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro systems provide detailed mechanistic insights and quantitative data on enzymatic activities, which are fundamental to understanding species-specific differences. In vivo studies validate these findings within a complete physiological system, quantifying the internal exposure to reactive metabolites that ultimately drives toxicity. By combining data from isolated cells, subcellular fractions, and whole-animal studies, researchers can build robust PBPK models, improve cross-species extrapolation, and conduct more accurate risk assessments for 1,3-butadiene exposure in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound by freshly isolated hepatocytes from mice and rats: different partitioning between oxidative, hydrolytic, and conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative investigation on the metabolism of 1,3-butadiene and of its oxidized metabolites in once-through perfused livers of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic microsomal metabolism of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in the metabolism of 1,3-butadiene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of 1,3-butadiene oxidations to this compound and crotonaldehyde by mouse liver microsomes and chloroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 1,3-butadiene to this compound in mouse and human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences in the formation of this compound from 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo metabolism of butadiene by mice and rats: a comparison of physiological model predictions and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species differences in the production and clearance of 1,3-butadiene metabolites: a mechanistic model indicates predominantly physiological, not biochemical, control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Stability Under Scrutiny: Butadiene Monoxide Versus Other Common Epoxides in Aqueous Environments
For researchers, scientists, and professionals in drug development, understanding the inherent stability of reactive intermediates is paramount. This guide provides a comparative analysis of the stability of butadiene monoxide against two other widely used epoxides, ethylene (B1197577) oxide and propylene (B89431) oxide, with a focus on their behavior in aqueous media. The information presented is supported by experimental data to facilitate informed decisions in research and development processes.
The reactivity of epoxides, a class of cyclic ethers containing a strained three-membered ring, is fundamental to their utility in chemical synthesis and their biological activity. However, this reactivity also dictates their stability, particularly their susceptibility to hydrolysis. This guide benchmarks the aqueous stability of this compound, a key metabolite of 1,3-butadiene, against the industrially significant epoxides, ethylene oxide and propylene oxide.
Comparative Aqueous Stability of Epoxides
The stability of an epoxide in an aqueous environment is primarily determined by its susceptibility to ring-opening reactions, most notably hydrolysis. This reaction can be catalyzed by either acid or base. The data presented in Table 1 summarizes the available kinetic data for the hydrolysis of this compound, ethylene oxide, and propylene oxide. It is important to note that the stability of this compound is significantly influenced by the composition of the aqueous medium. While it is relatively stable in pure water or phosphate (B84403) buffer, the presence of chloride ions, as found in phosphate-buffered saline (PBS), can accelerate its degradation through a different reaction pathway.
| Epoxide | Condition | Rate Constant (k) | Half-life (t½) |
| This compound | Water, pH 7 | - | ~13.7 hours[1] |
| This compound | Phosphate-Buffered Saline, 37°C | 6.6 x 10⁻⁴ s⁻¹ | ~17.5 minutes |
| Ethylene Oxide | Water, 20°C (in 4% EtOH food simulant) | - | > 72 hours[2] |
| Propylene Oxide | Water, 20°C (in 4% EtOH food simulant) | - | > 72 hours[2] |
Note: The data for ethylene oxide and propylene oxide in food simulants suggest a significantly lower reactivity compared to this compound in PBS. Direct comparative kinetic studies under identical buffered conditions are limited in the publicly available literature.
Factors Influencing Epoxide Stability
The rate of hydrolysis and overall stability of epoxides are influenced by several factors:
-
Substitution: The degree of substitution on the epoxide ring affects the rate and regioselectivity of the ring-opening reaction.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of epoxides. The pH-rate profile typically shows a U-shaped curve with the minimum rate at neutral or near-neutral pH.
-
Temperature: As with most chemical reactions, the rate of epoxide hydrolysis increases with temperature.
-
Nucleophiles: The presence of other nucleophiles in the solution can lead to alternative ring-opening reactions, competing with hydrolysis. As observed with this compound, chloride ions can act as nucleophiles, leading to the formation of a dichloro epoxide.[3]
Experimental Protocols
The determination of epoxide stability typically involves monitoring the decrease in the concentration of the epoxide over time in a well-defined aqueous medium. The following are generalized methodologies for key experiments cited in the literature.
Determination of Epoxide Hydrolysis Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile epoxides like this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the epoxide in an appropriate organic solvent. Spike a known amount of the stock solution into a sealed vial containing the desired aqueous buffer (e.g., phosphate buffer of a specific pH) pre-incubated at a constant temperature (e.g., 37°C).
-
Incubation: Incubate the vials with agitation. At specified time points, terminate the reaction by adding a quenching agent and an internal standard.
-
Extraction: Extract the remaining epoxide from the aqueous phase using a water-immiscible organic solvent (e.g., methylene (B1212753) chloride).
-
Analysis: Analyze the organic extract by GC-MS. The gas chromatograph separates the epoxide from other components, and the mass spectrometer provides sensitive and specific detection and quantification.
-
Data Analysis: Plot the concentration of the epoxide against time. The slope of the natural logarithm of the concentration versus time will give the pseudo-first-order rate constant (k) for the hydrolysis. The half-life (t½) can be calculated using the formula t½ = 0.693/k.
Determination of Epoxide Stability by High-Performance Liquid Chromatography (HPLC) with Derivatization
This method is applicable to a wider range of epoxides and can be used for less volatile compounds.
Protocol:
-
Sample Preparation and Incubation: Similar to the GC-MS protocol, incubate the epoxide in the desired aqueous buffer at a constant temperature.
-
Derivatization: At each time point, take an aliquot of the reaction mixture and derivatize the remaining epoxide with a suitable reagent that introduces a chromophore or fluorophore. A common derivatizing agent is N,N-diethyldithiocarbamate (DTC), which reacts with epoxides to form a stable product that can be detected by UV-Vis spectroscopy.[4][5]
-
Quenching and Sample Preparation for HPLC: After derivatization, quench the reaction and prepare the sample for HPLC analysis by removing any unreacted derivatizing agent and precipitating proteins if necessary.
-
HPLC Analysis: Analyze the derivatized sample using reverse-phase HPLC with a suitable mobile phase and a UV-Vis or fluorescence detector.
-
Data Analysis: Quantify the derivatized epoxide by comparing its peak area to a calibration curve. Calculate the rate constant and half-life as described for the GC-MS method.
Signaling Pathway and Biological Relevance
The stability of epoxides is critically important in biological systems where they can act as signaling molecules or as reactive intermediates that can bind to macromolecules like DNA and proteins. For instance, epoxyeicosatrienoic acids (EETs), which are lipid-derived epoxides, are involved in various physiological processes, and their biological activity is terminated by hydrolysis, a reaction catalyzed by epoxide hydrolases.[6] The inherent chemical stability of an epoxide will influence its bioavailability and its ability to participate in such signaling pathways.
Below is a diagram illustrating a generalized pathway of epoxide metabolism and its biological implications.
References
- 1. 1,3-Butadiene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvolytic formation of 1,2-dichloro-3,4-epoxybutane from this compound under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative toxicological assessment of butadiene monoxide in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of butadiene monoxide (BMO), a primary metabolite of the industrial chemical 1,3-butadiene (B125203). The focus is on its effects in various in vitro cell line models relevant to human toxicology, including those from the lung, liver, and hematopoietic systems. This document summarizes key experimental findings on cytotoxicity and genotoxicity, details the methodologies used for these assessments, and visualizes the underlying cellular mechanisms and experimental procedures.
Data Presentation: Comparative Toxicity of this compound
| Cell Line | Cell Type | Assay | Observed Effects | Reference |
| Human Lymphocytes | Peripheral Blood | Chromosome Aberrations, Sister Chromatid Exchange (SCE) | BMO is a potent inducer of SCEs and chromosome aberrations in cycling cells. Effects are less pronounced in non-dividing (G0) cells, suggesting DNA repair mechanisms can mitigate damage before replication.[1][2] | |
| TK6 | Human Lymphoblastoid | Gene Mutation (hprt, tk loci) | BMO is mutagenic, inducing mutations at both the hprt and tk loci. Its mutagenic potency is lower than that of the diepoxide metabolite of 1,3-butadiene.[3] | |
| A549 | Human Lung Carcinoma | DNA Strand Breaks (via γH2AX assay) | 1,3-Butadiene, the parent compound of BMO, induces significant DNA damage in a dose- and time-dependent manner.[4] | |
| CD34+ Bone Marrow Cells | Human Hematopoietic Progenitor | Colony Formation Assay | Human hematopoietic progenitor cells are relatively resistant to BMO compared to its diepoxide metabolite. Significant suppression of colony formation is observed only at higher concentrations.[5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for two key assays used to assess the cytotoxicity and genotoxicity of this compound.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the BMO dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background signals.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Alkaline Comet Assay for Genotoxicity Assessment
The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the head of the comet. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: After treating cells with this compound for the desired time, harvest the cells and resuspend them in ice-cold PBS to a concentration of approximately 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins.
-
DNA Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes in the dark.
-
Electrophoresis: Apply a voltage of approximately 25V and 300 mA for 20-30 minutes. The exact conditions may need to be optimized for the specific cell type.
-
Neutralization: After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) to remove the alkali.
-
Staining: Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams, generated using Graphviz, depict a typical experimental workflow for assessing BMO toxicity and a putative signaling pathway for BMO-induced apoptosis.
Caption: A generalized experimental workflow for the in vitro toxicological assessment of this compound.
Caption: A putative signaling pathway for this compound-induced apoptosis, initiated by DNA damage.
References
- 1. Cell cycle specificity of cytogenetic damage induced by 3,4-epoxy-1- butene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cytogenetic effects of 3,4-epoxy-1-butene and 1,2:3, 4-diepoxybutane in mouse, rat and human lymphocytes following in vitro G0 exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of 1,3-butadiene and its epoxide metabolites in human TK6 cells and in splenic T cells isolated from exposed B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of carbon monoxide and 1,3-butadiene using a new joint technology: the in vitro γH2AX HCS assay combined with air-liquid interface system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicity of known and putative metabolites of 1, 3-butadiene in human CD34(+) bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of dithiocarbamates and butadiene metabolites in human lymphoid and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Predictive Landscape: A Comparative Guide to Computational Models for Butadiene Monoxide Reactivity
For researchers, scientists, and drug development professionals, understanding the reactivity of butadiene monoxide (BM), a key metabolite of the industrial chemical 1,3-butadiene, is crucial for assessing its toxic and carcinogenic potential. Computational models offer a powerful and efficient means to predict this reactivity, but their validation against experimental data is paramount. This guide provides an objective comparison of various computational models used to predict the reactivity of this compound, supported by experimental data and detailed methodologies.
Unraveling Reactivity: A Look at the Computational Toolbox
The prediction of this compound's reactivity, particularly its propensity to form DNA adducts, relies on a spectrum of computational models. These can be broadly categorized into quantum mechanics-based methods, such as Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) models.
Density Functional Theory (DFT): A Quantum Mechanical Approach
DFT is a powerful computational method that can provide detailed insights into the electronic structure of molecules and the energetics of chemical reactions. It can be used to calculate reaction energies, activation barriers, and reaction rate constants, offering a granular view of this compound's reactivity with biological nucleophiles like DNA bases.
One study estimated the reaction kinetic parameters for this compound using a DFT approach, and these theoretical values were found to be in accordance with experimentally determined values.[1] The study highlights the potential of DFT to serve as a predictive tool in assessing the mutagenic potency of compounds like this compound.[1]
Table 1: Comparison of a DFT-Calculated Kinetic Parameter with Experimental Data for this compound Reactivity
| Parameter | Computational Model | Calculated Value | Experimental Value | Reference |
| Rate Constant (M⁻¹ h⁻¹) at n=2 | Density Functional Theory | In accordance with experimental value | 0.023 | [1] |
Note: The specific DFT functional and basis set used in the study are crucial details for reproducing and comparing results.
Quantitative Structure-Activity Relationship (QSAR) Models: Predicting Mutagenicity
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. For this compound, QSAR models are particularly useful for predicting its mutagenicity, a key indicator of its carcinogenic potential. Several studies have evaluated and compared the performance of various QSAR models for predicting mutagenicity for a large dataset of chemicals.[7][8][9][10][11]
These models, which include approaches like ACD/Tox Suite, ADMET predictor, Derek, T.E.S.T., TOPKAT, Toxtree, CEASAR, and SARpy, generally show a high level of performance in predicting mutagenicity.[7] Statistical-based QSAR methods have been noted to yield better results in some comparisons.[7] The performance of these models is typically assessed using metrics such as accuracy, sensitivity, and specificity, often evaluated against large, curated datasets like the Ames mutagenicity data.[9][10][11]
Table 2: Performance Comparison of Various QSAR Models for Mutagenicity Prediction (General Datasets)
| QSAR Model/System | Predictive Accuracy (%) | Sensitivity (%) | Specificity (%) | Reference |
| ACD/Tox Suite | High | - | - | [7] |
| ADMET predictor | High | - | - | [7] |
| Derek | High | - | - | [7] |
| T.E.S.T. | High | - | - | [7] |
| TOPKAT | High | - | - | [7] |
| Toxtree | High | - | - | [7] |
| CEASAR | High | - | - | [7] |
| SARpy | High | - | - | [7] |
| Genotoxic-based SA models | ~75 (for Salmonella mutagens) | - | - | [8] |
Note: The performance metrics can vary depending on the specific dataset and validation methods used in the study.
The Bedrock of Validation: Experimental Protocols
The reliability of any computational model hinges on its validation against robust experimental data. Detailed experimental protocols are essential for generating high-quality data for this purpose.
Experimental Workflow for Determining this compound-DNA Adducts
The formation of DNA adducts is a critical event in the mechanism of this compound-induced carcinogenesis. The following workflow outlines a typical experimental procedure for the determination of these adducts.
Detailed Methodologies:
-
DNA Isolation: DNA is extracted from cells or tissues exposed to this compound using standard protocols, such as phenol-chloroform extraction or commercially available kits.[2]
-
Enzymatic Hydrolysis: The isolated DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes like DNase I, snake venom phosphodiesterase, and alkaline phosphatase. This process releases the this compound-modified nucleosides.[10]
-
Adduct Enrichment: The resulting hydrolysate is often subjected to an enrichment step to concentrate the adducts and remove the excess of unmodified nucleosides. This can be achieved using techniques like solid-phase extraction (SPE).[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis: The enriched sample is then analyzed by a highly sensitive and specific technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of the specific this compound-DNA adducts.[1][12][13]
Measuring Reaction Kinetics of this compound
Understanding the rate at which this compound reacts with nucleophiles is crucial for predicting its biological half-life and reactivity.
Protocol for Trapping this compound with Cob(I)alamin:
A powerful method for studying the kinetics of reactive electrophiles like this compound involves trapping them with a supernucleophile, cob(I)alamin (a reduced form of vitamin B12).[8][9][14][15]
-
Generation of Cob(I)alamin: Cob(I)alamin is typically generated in situ by the reduction of hydroxocobalamin (B81358) (vitamin B12a) with a reducing agent like titanium(III) citrate.
-
Trapping Reaction: this compound is introduced into the reaction mixture containing cob(I)alamin. The high nucleophilicity of cob(I)alamin ensures a rapid and efficient trapping of the epoxide.
-
Analysis: The resulting alkylcobalamin adduct is then analyzed, often by LC-MS, to quantify the amount of trapped this compound. This data can be used to determine reaction rate constants.[1]
The Synergy of Computation and Experiment
The validation of computational models is an iterative process that relies on the close interplay between theoretical predictions and experimental observations.
This logical diagram illustrates that computational models are developed to predict the reactivity of this compound. These predictions are then compared against experimental measurements. Discrepancies between the predicted and experimental values can lead to refinement of the computational models, creating a feedback loop that improves their predictive accuracy.
Conclusion
Both DFT and QSAR models serve as valuable tools for predicting the reactivity of this compound. While DFT provides a detailed, mechanism-based understanding of reactivity, QSAR models offer a high-throughput approach for predicting toxicological endpoints like mutagenicity. The continued development and validation of these computational models against robust experimental data will be instrumental in advancing our ability to assess the risks associated with this compound exposure and in the broader field of predictive toxicology. Researchers are encouraged to carefully consider the strengths and limitations of each modeling approach and to rely on high-quality experimental data for rigorous validation.
References
- 1. Reaction kinetic studies for comparison of mutagenic potency between this compound and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of in silico models for prediction of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a read-across-derived classification model for the predictions of mutagenicity data and its comparison with traditional QSAR models and expert systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational predictions and reactivity analyses of organic reactions [repository.cam.ac.uk]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of the Carcinogenic Potential of Butadiene Monoxide and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of butadiene monoxide (1,2-epoxybutene) and its primary metabolites: 1,2,3,4-diepoxybutane, 3,4-epoxy-1,2-butanediol, and hydroxymethylvinyl ketone. The information is supported by experimental data to facilitate informed risk assessment and research decisions.
Executive Summary
Data Presentation: Comparative Carcinogenic and Mutagenic Potential
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a clear comparison of the carcinogenic and mutagenic potencies of this compound and its key metabolites.
Table 1: In Vitro Mutagenicity Data
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound (EB) | Mutagenicity Assay | TK6 human lymphoblasts | hprt locus mutation | 150 µM induced a mutation frequency of 5 x 10⁻⁶ | [7] |
| Mutagenicity Assay | TK6 human lymphoblasts | tk locus mutation | 100 µM induced a similar increase in mutation frequency | [7] | |
| Ames Test | Salmonella typhimurium TA100 | Reverse mutation | Mutagenic | [8] | |
| 1,2,3,4-Diepoxybutane (DEB) | Mutagenicity Assay | TK6 human lymphoblasts | hprt locus mutation | 3.5 µM induced a mutation frequency of 5 x 10⁻⁶ (~100-fold more potent than EB) | [7] |
| Mutagenicity Assay | TK6 human lymphoblasts | tk locus mutation | 1.0 µM induced a similar increase in mutation frequency | [7] | |
| Ames Test | Salmonella typhimurium TA100 | Reverse mutation | More effective mutagen than EB and EBD | [8] | |
| 3,4-Epoxy-1,2-butanediol (EBD) | Mutagenicity Assay | TK6 human lymphoblasts | hprt locus mutation | 450 µM induced a mutation frequency of 5 x 10⁻⁶ | [7] |
| Mutagenicity Assay | TK6 human lymphoblasts | tk locus mutation | 350 µM induced a similar increase in mutation frequency | [7] | |
| Ames Test | Salmonella typhimurium TA100 | Reverse mutation | Mutagenic, but less effective than DEB and EB | [8] | |
| Hydroxymethylvinyl Ketone (HMVK) | SOS Chromotest | E. coli PQ37 | Genotoxicity | Clearly genotoxic | [9] |
| Ames Test | Salmonella typhimurium TA100 | Reverse mutation | Unequivocal mutagen under optimal conditions | [10] |
Table 2: In Vivo Genotoxicity and Carcinogenicity Data
| Compound | Species | Assay | Endpoint | Result | Reference |
| This compound (EB) | Rat (male and female) | Inhalation Bioassay | Nasal cavity tumors, alveolar/bronchial tumors (males) | Clear evidence of carcinogenicity in male rats | [11] |
| Mouse | Inhalation Bioassay | No tumors observed | No evidence of carcinogenicity | [11] | |
| Mouse | Micronucleus Assay | Micronuclei in bone marrow erythrocytes | Positive response | [8] | |
| 1,2,3,4-Diepoxybutane (DEB) | Mouse | Dermal Application | Skin tumors (squamous-cell papilloma and carcinoma) | Carcinogenic | [12] |
| Mouse and Rat | Subcutaneous Injection | Injection site fibrosarcomas | Carcinogenic | [12] | |
| Mouse | Inhalation Exposure | Harderian gland tumors, nasal cavity tumors | Carcinogenic | [12] | |
| Mouse | Micronucleus Assay | Micronuclei in bone marrow erythrocytes | More effective than EB and EBD | [8] | |
| Hydroxymethylvinyl Ketone (HMVK) | Mouse (male) | Micronucleus Assay | Micronuclei in bone marrow | Equivocal | [13] |
| Mouse (female) | Micronucleus Assay | Micronuclei in bone marrow | Negative | [13] | |
| Rat (male) | Micronucleus Assay | Micronuclei in bone marrow | Equivocal | [13] |
Experimental Protocols
The following are summaries of the standard methodologies for the key experiments cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.[14]
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[15] These bacteria cannot grow in a medium lacking this amino acid. The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies.[9]
-
Methodology:
-
Strains: At least five strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic mammalian metabolism and detect pro-mutagens that require bioactivation.[17]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix.[15] The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.[9] A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
-
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This assay is used to detect chromosomal damage in cultured mammalian cells.[18]
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[19] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
-
Methodology:
-
Cell Cultures: Suitable cell lines (e.g., human lymphocytes, CHO, TK6) are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix).[19]
-
Treatment and Harvest: Cells are treated for a period that allows for the completion of at least one cell cycle.[18] To facilitate the scoring of micronuclei in cells that have divided, a cytokinesis blocker such as cytochalasin B is often used to produce binucleated cells.[20]
-
Slide Preparation and Scoring: After treatment, cells are harvested, stained, and slides are prepared for microscopic analysis.[19] At least 2000 cells per concentration are scored for the presence of micronuclei.[19]
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control. A significant, dose-dependent increase suggests genotoxic potential.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test assesses chromosomal damage in the bone marrow of rodents.[21]
-
Principle: The assay detects damage to the chromosomes or mitotic apparatus of erythroblasts by quantifying micronuclei in newly formed (polychromatic) erythrocytes.[22] As erythroblasts mature into red blood cells, the main nucleus is expelled, but any micronuclei formed remain in the cytoplasm.[21]
-
Methodology:
-
Animal Dosing: Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels.[23]
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final treatment.[21]
-
Slide Preparation and Analysis: Bone marrow smears are prepared on slides, stained, and at least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[21]
-
Data Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates in vivo genotoxicity.[23]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of 1,3-butadiene (B125203) and the workflow of a typical in vitro genotoxicity assay.
Caption: Metabolic activation of 1,3-butadiene and subsequent genotoxic effects.
Caption: Workflow for the in vitro micronucleus assay.
Conclusion
The experimental evidence strongly indicates that the carcinogenic potential of this compound is significantly amplified through its metabolic conversion to 1,2,3,4-diepoxybutane. DEB is a potent, direct-acting mutagen and carcinogen, capable of inducing genetic damage at much lower concentrations than this compound or 3,4-epoxy-1,2-butanediol.[7][8] While hydroxymethylvinyl ketone also demonstrates genotoxic activity, the body of evidence for its carcinogenic potential is less extensive compared to the epoxide metabolites. Therefore, in the risk assessment of 1,3-butadiene and its metabolites, particular attention should be paid to the formation and detoxification of 1,2,3,4-diepoxybutane. Future research should aim to further quantify the in vivo carcinogenic potency of hydroxymethylvinyl ketone to provide a more complete comparative picture.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectral Analyses of Hydroxymethylvinyl Ketone-Hemoglobin Adducts Formed after in Vivo Exposure of Sprague-Dawley Rats to 3-Butene-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo mutagenicity of the butadiene metabolites butadiene diolepoxide, butadiene monoepoxide and diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of deoxyguanosine adducts of methyl vinyl ketone and ethyl vinyl ketone. Genotoxicity of the ketones in the SOS Chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methyl vinyl ketone (78-94-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 14. scantox.com [scantox.com]
- 15. nib.si [nib.si]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. testinglab.com [testinglab.com]
- 19. criver.com [criver.com]
- 20. oecd.org [oecd.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
Interspecies Disparities in Butadiene Monoxide Metabolism: A Comparative Guide
A detailed examination of the metabolic pathways of butadiene monoxide (BMO) across mice, rats, and humans reveals significant inter-species differences, with profound implications for toxicology and drug development. These variations, primarily in the rates of oxidative, hydrolytic, and conjugation reactions, dictate the balance between detoxification and bioactivation to more toxic metabolites, ultimately influencing species-specific carcinogenicity.
This compound (BMO), a primary metabolite of the industrial chemical 1,3-butadiene (B125203), is a critical intermediate in its toxicological profile. The fate of BMO is governed by a series of enzymatic reactions that vary considerably among species, with mice demonstrating a higher capacity for bioactivation compared to rats and humans. This guide provides a comparative analysis of these metabolic pathways, supported by experimental data and detailed methodologies.
Key Metabolic Pathways of this compound
The metabolism of BMO proceeds along three main pathways:
-
Oxidation: Cytochrome P450 (CYP) enzymes, predominantly CYP2E1 and CYP2A6, catalyze the oxidation of BMO to the highly reactive and genotoxic metabolite, diepoxybutane (DEB).
-
Hydrolysis: Epoxide hydrolase (EH) mediates the detoxification of BMO by hydrolyzing it to 3-butene-1,2-diol (B138189) (BDD).
-
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of BMO with glutathione (GSH), another major detoxification pathway.
The balance between these pathways is a key determinant of BMO's toxicity. A higher rate of oxidation relative to hydrolysis and glutathione conjugation leads to an accumulation of DEB, a potent carcinogen.
Comparative Enzyme Kinetics
Significant differences in the kinetic parameters of the enzymes involved in BMO metabolism have been observed across species, as summarized in the tables below. These differences largely explain the observed variations in BMO's toxic effects.
Epoxide Hydrolase Activity in Liver Microsomes
| Species | Vmax (nmol/mg protein/min) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| Mouse | 19 | 1.5 | 12.7 |
| Rat | 17 | 0.7 | 24.3 |
| Human | 14 | 0.5 | 28.0 |
Data from Kreuzer et al. (1991). The catalytic efficiency for BDD formation in rat liver microsomes was found to be nearly 3-fold higher than in mouse liver microsomes[1][2]. One human liver microsomal sample showed a catalytic efficiency nearly 3-fold higher than that of rats[1][2].
Glutathione S-Transferase Activity in Liver Cytosol
| Species | Vmax/Km (nmol/mg protein/min/mM) |
| Mouse | 15 |
| Rat | 11 |
| Human | 8 |
Data from Kreuzer et al. (1991).
Cytochrome P450-Mediated Oxidation
While specific Vmax and Km values for the oxidation of BMO to DEB are not consistently reported across all species in the reviewed literature, qualitative and semi-quantitative data indicate that mice have a significantly higher capacity for this bioactivation pathway. Studies have shown that the formation of DEB is much more prominent in mice compared to rats and humans. The Vmax for the initial formation of BMO from 1,3-butadiene is substantially higher in mouse liver microsomes compared to rats.
Metabolic Pathway Diagrams
The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for its in vitro analysis.
References
- 1. Analysis of butadiene, this compound, and butadiene dioxide in blood by gas chromatography/gas chromatography/mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide hydrolase-dependent metabolism of this compound to 3-butene-1,2-diol in mouse, rat, and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to butadiene monoxide.
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of butadiene monoxide is a critical starting point for the development of various fine chemicals and pharmaceuticals. This guide provides a detailed head-to-head comparison of the primary synthetic routes to this versatile epoxide, offering quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in methodological selection.
Comparison of Performance Metrics
The selection of a synthetic route to this compound is often a trade-off between yield, selectivity, reaction conditions, and the cost and environmental impact of the reagents and catalysts involved. The following table summarizes the key quantitative data for the most common synthetic methodologies.
| Synthetic Route | Oxidizing Agent | Catalyst | Temperature (°C) | Solvent | Butadiene Conversion (%) | This compound Selectivity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Epoxidation | Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | 40 | Methanol (B129727) | 10.1 | 96.5 | ~9.7 | High selectivity, mild conditions, environmentally benign oxidant. | Lower conversion, potential for catalyst deactivation. |
| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | 25 | Dichloromethane | High | High | Not specified | High efficiency, can be modulated. | Rhenium is a rare and expensive metal. | |
| Molecular Oxygen | Ag-Cu Bimetallic Alloy | Not specified | Gas Phase | Not specified | Up to 100 | Not specified | Very high selectivity, uses inexpensive oxidant.[1] | Requires specialized catalyst preparation.[1] | |
| Peracid Epoxidation | Peracetic Acid | None | 20-40 | Acetone | Not specified | Not specified | ~85 (for a similar diene) | High yield, well-established method. | Peracids can be explosive and corrosive; potential for side reactions. |
| Halohydrin Formation & Dehydrohalogenation | N-Bromosuccinimide (NBS) / H₂O, then Base | None | Room Temp. | Acetone/Water | Not specified | Not specified | Good (for similar alkenes) | Utilizes readily available reagents. | Two-step process, generates stoichiometric waste. |
| Biocatalytic Epoxidation | NADPH/O₂ | Cytochrome P450 (in liver microsomes) | 37 | Aqueous Buffer | Not specified | Not specified | Not applicable for preparative scale | High stereoselectivity. | Low volumetric productivity, complex reaction setup, primarily for research.[2] |
Detailed Experimental Protocols
Catalytic Epoxidation with Hydrogen Peroxide and TS-1
This protocol is based on the work by Zhang et al. and provides a method for the highly selective monoepoxidation of 1,3-butadiene (B125203).
Materials:
-
1,3-Butadiene
-
Hydrogen peroxide (30 wt% in water)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Methanol (solvent)
-
Autoclave reactor with magnetic stirring
Procedure:
-
The TS-1 catalyst is activated by calcination at 550°C for 6 hours.
-
In a typical reaction, 0.1 g of the activated TS-1 catalyst is suspended in 20 mL of methanol in a stainless steel autoclave.
-
The reactor is cooled to -15°C, and a specific amount of liquefied 1,3-butadiene is introduced.
-
A stoichiometric amount of hydrogen peroxide (relative to butadiene) is then added to the mixture.
-
The autoclave is sealed and heated to 40°C with vigorous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 2 hours).
-
After the reaction, the autoclave is cooled, and the gas phase is carefully vented.
-
The liquid product mixture is separated from the catalyst by filtration or centrifugation.
-
The products are analyzed by gas chromatography (GC) to determine the conversion of butadiene and the selectivity to this compound.
Epoxidation with Peracetic Acid
This generalized protocol is adapted from procedures for the epoxidation of other olefins and dienes.
Materials:
-
1,3-Butadiene
-
Peracetic acid (e.g., 32 wt% in acetic acid)
-
Anhydrous sodium carbonate or another suitable buffer
-
Dichloromethane or another inert solvent
-
Round-bottom flask with a stirrer and a dropping funnel
Procedure:
-
A solution of 1,3-butadiene in the chosen solvent is prepared in the round-bottom flask.
-
Anhydrous sodium carbonate is added to the solution to act as a buffer and neutralize the acetic acid byproduct.
-
The flask is cooled in an ice bath to 0-5°C.
-
Peracetic acid is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove unreacted peracetic acid and acetic acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Two-Step Synthesis via Bromohydrin Formation and Dehydrohalogenation
This protocol outlines a classical approach to epoxide synthesis applied to 1,3-butadiene.
Step 1: Bromohydrin Formation
Materials:
-
1,3-Butadiene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO) and water
-
Reaction vessel protected from light
Procedure:
-
A solution of 1,3-butadiene is prepared in a mixture of DMSO and water.
-
The solution is cooled in an ice bath.
-
N-Bromosuccinimide is added portion-wise to the stirred solution, keeping the temperature low.
-
The reaction is stirred for a few hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude bromohydrin.
Step 2: Dehydrohalogenation (Epoxide Formation)
Materials:
-
Crude bromohydrin from Step 1
-
Sodium hydroxide (B78521) or another suitable base
-
Methanol or another suitable solvent
-
Round-bottom flask with a stirrer
Procedure:
-
The crude bromohydrin is dissolved in methanol.
-
A solution of sodium hydroxide in methanol is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred for a few hours until the formation of the epoxide is complete (monitored by TLC or GC).
-
The reaction mixture is then diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield this compound, which can be purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.
Caption: Direct epoxidation of 1,3-butadiene.
Caption: Two-step synthesis via halohydrin.
Caption: Biocatalytic synthesis of this compound.
Concluding Remarks
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the application, including scale, desired purity, cost constraints, and environmental considerations. Catalytic methods using hydrogen peroxide or molecular oxygen offer greener alternatives with high selectivity, although catalyst development and cost can be a factor. Traditional peracid epoxidation remains a high-yielding option but requires careful handling of hazardous reagents. The two-step halohydrin route is a classic and reliable method, though it is less atom-economical. Biocatalysis, while highly selective, is currently best suited for small-scale research applications. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of Butadiene Monoxide: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Butadiene monoxide, also known as 1,2-epoxy-3-butene, is a highly flammable and reactive chemical intermediate widely used in research and development.[1][2] Its hazardous properties, including flammability, toxicity, and potential for violent polymerization, necessitate stringent and well-defined disposal procedures to ensure laboratory safety and environmental protection.[1][3] This guide provides a comprehensive overview of the proper disposal of this compound, including detailed protocols for its chemical neutralization.
The primary strategy for the safe disposal of this compound waste is the chemical inactivation of its reactive epoxide ring through hydrolysis.[3][4] This process converts the volatile and reactive epoxide into a more stable and less hazardous 1,2-diol. This transformation can be achieved under either acidic or basic conditions.
Key Hazard Data for this compound
A summary of the key quantitative data for this compound is presented below to inform risk assessment and handling procedures.
| Property | Value |
| CAS Number | 930-22-3[1][2] |
| Molecular Weight | 70.09 g/mol |
| Boiling Point | 65-67 °C[1] |
| Flash Point | -23 °C (-9 °F) |
| Explosive Limits | Lower: 1.9% vol, Upper: 18.0% vol |
Experimental Protocols for Chemical Neutralization
The following protocols describe the acid- and base-catalyzed hydrolysis of this compound waste. These procedures should be performed in a chemical fume hood with appropriate personal protective equipment.
Acid-Catalyzed Hydrolysis
Principle: This procedure utilizes a dilute acid to catalyze the ring-opening of the epoxide, converting it to butene-1,2-diol.[3]
Materials:
-
This compound waste
-
Dilute sulfuric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated) for neutralization
-
pH paper or pH meter
-
Stir plate and magnetic stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., round-bottom flask)
Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Face shield
Procedure:
-
Preparation: Place the this compound waste in the reaction vessel equipped with a stir bar and place the vessel in an ice bath within a chemical fume hood.
-
Acid Addition: Slowly add the dilute sulfuric acid to the stirred solution. The reaction is exothermic, so maintain the temperature below 25°C by controlling the rate of addition.
-
Reaction: Continue stirring the mixture at room temperature for at least 12 hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is between 6 and 8. Be aware of potential gas evolution (carbon dioxide).
-
Disposal: The resulting neutralized aqueous solution, containing primarily butene-1,2-diol, should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.
Base-Catalyzed Hydrolysis
Principle: This method employs a dilute base to open the epoxide ring, forming butene-1,2-diol.[3]
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Dilute hydrochloric acid (e.g., 1 M) for neutralization
-
pH paper or pH meter
-
Stir plate and magnetic stir bar
-
Ice bath
-
Appropriate reaction vessel
Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Face shield
Procedure:
-
Preparation: Place the this compound waste in the reaction vessel with a stir bar and place it in an ice bath inside a chemical fume hood.
-
Base Addition: Slowly add the sodium hydroxide solution to the stirred mixture. Control the addition rate to keep the temperature below 25°C.
-
Reaction: Stir the mixture at room temperature for at least 12 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction, neutralize the excess base by slowly adding dilute hydrochloric acid until the pH of the solution is between 6 and 8.
-
Disposal: Collect the final neutralized solution in a designated hazardous waste container for disposal in accordance with your institution's environmental health and safety (EHS) procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
General Waste Management Guidelines
For small spills, all sources of ignition should be removed immediately.[1][3] The spill should then be absorbed with an inert material such as sand, silica (B1680970) gel, or universal binder.[1] The absorbent material and any contaminated items must be placed in a suitable, sealed container for disposal as hazardous waste.[1]
All containers of this compound waste, whether neutralized or absorbed, must be clearly labeled as "Hazardous Waste" and include the chemical name.[1][2] These containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and bases, until they can be collected by trained EHS personnel.[1] Always consult your institution's specific guidelines for hazardous waste disposal.
References
Essential Safety and Handling Protocols for Butadiene Monoxide
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of Butadiene monoxide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Hazard Identification and Risk Assessment
This compound is a highly flammable liquid and vapor that can form explosive mixtures with air. It is an irritant to the eyes, skin, and respiratory system. All personnel must be thoroughly familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work with this chemical. Engineering controls, such as the use of a certified chemical fume hood, are the primary means of exposure control. Personal Protective Equipment (PPE) is a crucial secondary measure.
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound. All PPE must be inspected for integrity before each use.
| PPE Category | Specification |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield must be worn over goggles when there is a significant risk of splashing. |
| Skin & Body Protection | A flame-resistant (FR) lab coat worn over long pants and closed-toe shoes. A chemically resistant apron should be worn over the lab coat. |
| Hand Protection | Chemical-resistant gloves are required. Due to the lack of specific permeation data for this compound, glove selection should be based on data for 1,3-Butadiene. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required if work is not performed in a certified chemical fume hood or if exposure limits may be exceeded. |
Glove Selection and Breakthrough Times (Data for 1,3-Butadiene)
The following table provides breakthrough times for various glove materials against 1,3-Butadiene. This information should be used as a guide for selecting appropriate hand protection when working with this compound. It is critical to note that these times are for a related compound and may not accurately reflect the performance against this compound. Always change gloves immediately upon suspected contact.
| Glove Material | Breakthrough Time (hours) | Recommendation |
| Viton | >8 | Excellent for prolonged contact. |
| Saranex | >8 | Excellent for prolonged contact. |
| Barricade | >8 | Excellent for prolonged contact. |
| CPF3 | >8 | Excellent for prolonged contact. |
| Responder | >8 | Excellent for prolonged contact. |
| Trellchem | >8 | Excellent for prolonged contact. |
| Teflon | >4 | Good for intermediate-duration tasks. |
| Butyl Rubber | Not Recommended | Breakthrough times may be insufficient for reliable protection. |
| Neoprene | Not Recommended | Breakthrough times may be insufficient for reliable protection. |
| Nitrile | Not Recommended | Breakthrough times may be insufficient for reliable protection. |
| PVC | Not Recommended | Breakthrough times may be insufficient for reliable protection. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Pre-Donning
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE.
-
Inspect PPE: Carefully inspect all PPE for damage, including cracks, tears, or discoloration.
3.2. Donning Procedure
The following sequence must be followed to ensure proper protection:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don a pair of nitrile inner gloves.
-
Lab Coat/Apron: Put on the flame-resistant lab coat, ensuring it is fully buttoned, followed by a chemical-resistant apron.
-
Respirator (if required): Perform a positive and negative pressure seal check on the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the appropriate chemical-resistant outer gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
3.3. Doffing Procedure
To prevent cross-contamination, remove PPE in the following order in a designated doffing area:
-
Outer Gloves: Remove the outer gloves, peeling them off from the cuff and turning them inside out.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat/Apron: Unbutton the lab coat and remove it, folding the contaminated side inward. Do the same for the apron.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands with soap and water.
Disposal Plan
All disposable PPE contaminated with this compound is considered hazardous waste.
-
Segregation: Place all contaminated disposable PPE (gloves, apron, etc.) in a designated, labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed except when adding waste.
-
Pickup: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety department.
Visual Workflow for PPE Selection and Use
The following diagram outlines the decision-making process and workflow for the safe use of personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
